Ac-dC Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWEBCHRKVTNV-QQIWIMIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743123 | |
| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154110-40-4 | |
| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-dC Phosphoramidite: A Technical Guide to its Application in Oligonucleotide Synthesis
Introduction: Beyond Standard Oligonucleotide Synthesis
In the landscape of synthetic oligonucleotides, the phosphoramidite method stands as the gold standard, enabling the precise, automated assembly of DNA and RNA sequences.[1][2] Central to this process are the four canonical phosphoramidite building blocks for dA, dG, dC, and dT. However, the expanding horizons of diagnostics, therapeutics, and fundamental biological research demand oligonucleotides with tailored properties and functionalities. This has led to the development of a vast arsenal of modified phosphoramidites.[] Among these, N4-Acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite has emerged as a versatile and critical reagent, offering distinct advantages over its more conventional benzoyl (Bz)-protected counterpart.
This technical guide provides an in-depth exploration of Ac-dC phosphoramidite, moving beyond a simple product description to elucidate the chemical rationale for its use. We will detail its core applications, provide field-proven protocols, and offer expert insights to empower researchers, scientists, and drug development professionals to leverage this powerful tool effectively.
The Chemical Rationale: Why Acetyl Protection Matters
The key to understanding the utility of Ac-dC lies in the nature of its N4-acetyl protecting group. During oligonucleotide synthesis, the exocyclic amine groups of dA, dG, and dC must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps. The choice of this protecting group is far from trivial; it dictates the conditions required for the final deprotection step, where the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
The standard protecting group for deoxycytidine has traditionally been benzoyl (Bz). While effective, the Bz group is chemically robust, requiring harsh deprotection conditions—typically prolonged heating in concentrated ammonium hydroxide.[4] These conditions are incompatible with an increasing number of sensitive modifications, such as fluorescent dyes, complex ligands, and certain epigenetic markers, which would be degraded or destroyed.[5]
The acetyl (Ac) group on Ac-dC is significantly more labile. This allows for much milder and faster deprotection protocols, preserving the integrity of sensitive functional groups.[4] This fundamental chemical difference is the primary driver for the adoption of Ac-dC in a variety of advanced applications.
Core Applications of this compound
The unique properties of the acetyl protecting group position Ac-dC as the preferred cytidine analog for two major areas of oligonucleotide synthesis: the incorporation of sensitive labels and the facilitation of ultrafast deprotection protocols.
Synthesis of Oligonucleotides with Sensitive Modifications
Many modern oligonucleotide applications, from diagnostic probes to therapeutic agents, require the incorporation of non-standard moieties. These can include fluorophores, quenchers, cross-linking agents, or molecules designed to enhance cellular uptake. The harsh conditions required to remove the Bz protecting group from dC can damage these sensitive molecules.
Ac-dC, in combination with other mild protecting groups like Pac-dA and iPr-Pac-dG, forms an "UltraMILD" monomer set.[6] This allows for deprotection using very gentle conditions, such as potassium carbonate in methanol, which is compatible with a wide array of sensitive modifications.[4]
Enabling Ultrafast Deprotection Protocols
In high-throughput environments, such as core synthesis facilities and industrial drug development, speed and efficiency are paramount. Standard deprotection with ammonium hydroxide can take 8-16 hours.[7] The development of AMA, a mixture of aqueous ammonium hydroxide and aqueous methylamine (1:1), revolutionized this process, enabling complete deprotection in as little as 5-10 minutes at 65°C.[4][8]
However, this rapid protocol comes with a critical caveat: AMA is incompatible with Bz-dC. The methylamine in the AMA mixture can act as a nucleophile, attacking the benzoyl-protected cytidine and causing an undesired side reaction that results in the formation of N4-methyl-dC, a mutated base.[8][9] The acetyl group of Ac-dC is not susceptible to this transamination reaction, making it an essential component for any AMA-based ultrafast deprotection workflow.[6][8] This ensures the synthesis of a final product with high sequence fidelity.
Experimental Protocols and Methodologies
A theoretical understanding is incomplete without practical, actionable protocols. The following sections provide detailed methodologies for the use of this compound.
Oligonucleotide Synthesis Cycle
The incorporation of this compound into a growing oligonucleotide chain follows the standard, automated synthesis cycle. No significant changes to coupling times or activator choice (e.g., 1H-Tetrazole, DCI) are typically required compared to standard phosphoramidites.[2][10]
Workflow: Standard Phosphoramidite Synthesis Cycle
Caption: Automated cycle for incorporating this compound.
Deprotection Protocols: A Comparative Guide
The choice of deprotection protocol is the most critical step and is dictated by the presence of other sensitive modifications in the sequence.
Protocol 1: Ultrafast Deprotection with AMA
-
Application: For standard DNA oligonucleotides or those with AMA-compatible modifications.
-
Rationale: Provides the fastest turnaround time while maintaining sequence integrity. The use of Ac-dC is mandatory.[8]
-
Methodology:
-
Prepare the AMA reagent by mixing equal volumes of concentrated aqueous Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.
-
Resuspend the solid support-bound oligonucleotide in the AMA solution (typically 1 mL for a 1 µmol synthesis).
-
Incubate the sealed vial in a heating block or oven at 65°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Evaporate the AMA solution to dryness in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification or analysis.
-
Protocol 2: UltraMILD Deprotection
-
Application: For oligonucleotides containing highly sensitive moieties (e.g., certain fluorescent dyes) that are not stable to AMA.
-
Rationale: Uses non-nucleophilic, basic conditions at room temperature to gently remove protecting groups. This protocol requires the use of the full UltraMILD monomer set (Pac-dA, iPr-Pac-dG, Ac-dC).[6]
-
Methodology:
-
Prepare a 0.05 M solution of Potassium Carbonate (K₂CO₃) in anhydrous Methanol.
-
Resuspend the solid support-bound oligonucleotide in the K₂CO₃/Methanol solution.
-
Incubate at room temperature for 4 hours.
-
Quench the reaction by adding an appropriate buffer (e.g., TE buffer).
-
Proceed with standard desalting or purification.
-
Data Presentation: Deprotection Conditions at a Glance
To provide a clear, comparative overview, the following table summarizes the deprotection conditions for different cytidine phosphoramidites.
| Protecting Group | Reagent | Temperature | Time | Key Considerations |
| Benzoyl (Bz) | Concentrated NH₄OH | 55°C | 8 - 16 hours | Incompatible with many sensitive labels.[4] |
| Benzoyl (Bz) | AMA (NH₄OH / MeNH₂) | 65°C | 10 minutes | NOT RECOMMENDED. Causes formation of N4-methyl-dC.[8][9] |
| Acetyl (Ac) | Concentrated NH₄OH | 55°C | 4 hours | Faster than Bz-dC but slower than AMA. |
| Acetyl (Ac) | AMA (NH₄OH / MeNH₂) | 65°C | 10 minutes | Recommended for fast deprotection. Avoids base modification.[8] |
| Acetyl (Ac) | 0.05 M K₂CO₃ in MeOH | Room Temp. | 4 hours | UltraMILD. Requires full set of mild protecting groups.[4][6] |
Advanced Application: Post-Synthetic Modification
Beyond its role in protecting the exocyclic amine, the N4-acetyl group of a cytidine residue within a synthesized oligonucleotide can be exploited as a leaving group. This enables site-specific post-synthetic modification via nucleophilic aromatic substitution (SNAr).[11]
This powerful technique allows for the introduction of a wide variety of functional groups after the main oligonucleotide synthesis is complete. For example, an oligonucleotide can be synthesized with Ac-dC at a specific position, deprotected, and then reacted in solution with a primary amine-containing molecule (e.g., a dye, a biotin linker, or a peptide). The amine displaces the N4-acetyl group, forming a stable new bond and creating a custom-functionalized oligonucleotide.
Workflow: Post-Synthetic Modification via SNAr
Caption: General workflow for post-synthetic modification using Ac-dC.
Conclusion and Future Outlook
N4-Acetyl-2'-deoxycytidine phosphoramidite is more than just a simple alternative to Bz-dC; it is an enabling technology. Its primary advantage—the lability of the acetyl protecting group—unlocks the ability to perform ultrafast deprotection without compromising sequence fidelity and allows for the routine synthesis of oligonucleotides bearing sensitive, complex modifications. As the demand for increasingly sophisticated DNA and RNA constructs grows in fields from synthetic biology to nucleic acid therapeutics, the strategic use of this compound will continue to be a cornerstone of advanced oligonucleotide synthesis.
References
-
A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
New Product — Ac-dC-5'-CE Phosphoramidite. Glen Research Glen Report 34-14. [Link]
-
Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]
-
Ultrafast Deprotection. Glen Research Glen Report. [Link]
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. National Institutes of Health (NIH). [Link]
-
Comparison of oligonucleotides deprotected by the standard and the new... ResearchGate. [Link]
-
Ac-dC-5'-CE Phosphoramidite. Glen Research. [Link]
-
Ac-dC-CE Phosphoramidite. Glen Research. [Link]
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. dC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Ac-dC phosphoramidite chemical structure
An In-depth Technical Guide to N4-Acetyl-2'-deoxycytidine (Ac-dC) Phosphoramidite: Principles and Applications
Abstract
N4-Acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite is a critical building block in modern solid-phase oligonucleotide synthesis, particularly for preparing sensitive and modified DNA strands. Its N4-acetyl protecting group offers distinct advantages over traditional protecting groups like benzoyl (Bz), primarily its rapid and mild deprotection kinetics. This guide provides a comprehensive technical overview of Ac-dC phosphoramidite, detailing its chemical structure, the rationale for its use, its application in automated synthesis, and protocols for deprotection and analysis. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of custom oligonucleotides.
Introduction to this compound
The chemical synthesis of DNA oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The process relies on the sequential addition of protected nucleoside phosphoramidites to a growing chain on a solid support.[1] Protecting groups are essential to prevent unwanted side reactions on the nucleobase's exocyclic amines.[2] For deoxycytidine, the standard protecting group has historically been benzoyl (Bz). However, the demand for increasingly complex oligonucleotides, including those with base-labile modifications or dyes, has driven the adoption of milder protecting group strategies.[3][4]
This compound, or 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, has emerged as a superior alternative in many applications.[5] The defining feature of this molecule is the N4-acetyl group, a "mild" protecting group that can be removed under significantly gentler conditions than the Bz group.[6] This property is crucial for preventing the degradation of sensitive moieties and for enabling rapid, high-throughput synthesis workflows.[7]
Chemical Structure and Properties
The structure of this compound is meticulously designed for optimal performance in the automated phosphoramidite synthesis cycle. It consists of four key components:
-
Deoxycytidine Core: The fundamental nucleoside.
-
5'-DMT Group: An acid-labile 4,4'-dimethoxytrityl group that protects the 5'-hydroxyl. Its removal (detritylation) at the start of each coupling cycle allows for chain extension in the 3' to 5' direction.
-
N4-Acetyl Group: A base-labile group protecting the exocyclic amine of the cytosine base, preventing branching during synthesis.[4]
-
3'-Phosphoramidite Moiety: The reactive group, a diisopropylamino phosphine linked via a β-cyanoethyl group. This moiety is activated during the coupling step to form the internucleotide phosphite triester linkage.
Diagram: Chemical Structure of this compound
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | [] |
| Synonyms | DMT-dC(ac) Phosphoramidite, Ac-dC-CE Phosphoramidite | [5][9] |
| CAS Number | 154110-40-4 | [9][10] |
| Molecular Formula | C41H50N5O8P | [5][10] |
| Molecular Weight | 771.85 g/mol | [5][10] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in anhydrous acetonitrile | [10][11] |
| Storage | Refrigerated (2-8°C), dry | [11] |
The Rationale: Why Acetyl Protection?
The choice of a protecting group is a critical decision in oligonucleotide synthesis, directly impacting deprotection strategy, synthesis time, and the integrity of the final product.
Enhanced Lability for Mild Deprotection
The primary advantage of the acetyl group is its high lability under basic conditions. Standard benzoyl-protected dC (Bz-dC) requires prolonged treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 8 hours at 55°C) for complete removal.[12] These harsh conditions can degrade many common modifications, such as fluorescent dyes (TAMRA, HEX, Cy5) or complex ligands.[4] In contrast, the acetyl group on Ac-dC is removed rapidly, enabling "ultramild" deprotection protocols using reagents like potassium carbonate in methanol at room temperature or brief treatment with ammonium hydroxide.[2][13]
Avoiding Transamidation Side Reactions
A significant drawback of Bz-dC arises when using amine-based deprotection agents like AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine). Methylamine can act as a nucleophile, attacking the benzoyl-protected cytosine not to deprotect it, but to displace benzamide, resulting in an undesired N4-methyl-dC modification.[14] This transamidation side reaction can occur at levels of 5-10% with AMA, compromising the purity and function of the final oligonucleotide.[14] The acetyl group on Ac-dC is hydrolyzed so rapidly that this side reaction is effectively avoided, making Ac-dC fully compatible with rapid AMA deprotection.[2][13]
Table 2: Comparison of Common Deoxycytidine Protecting Groups
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Acetyl (Ac) | -CO-CH₃ | Mild/Fast: NH₄OH (RT); K₂CO₃/MeOH; AMA (10 min @ 65°C) | Fast deprotection, avoids transamidation, ideal for sensitive oligos.[6][13] | - |
| Benzoyl (Bz) | -CO-C₆H₅ | Standard: Conc. NH₄OH (8h @ 55°C) | Robust, traditional, well-characterized. | Harsh conditions can degrade modifications; prone to transamidation with methylamine.[3][14] |
Ac-dC in Solid-Phase Oligonucleotide Synthesis
This compound is used within the standard, automated solid-phase synthesis cycle, which has been the gold standard for decades.[1][15] The process involves the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, typically Controlled Pore Glass (CPG).
The Synthesis Cycle
The incorporation of an Ac-dC monomer follows four main steps, repeated for each addition. No changes to standard coupling methods recommended by synthesizer manufacturers are typically required.[10]
Diagram: The Phosphoramidite Oligonucleotide Synthesis Cycle
-
Detritylation: A weak acid, typically dichloroacetic (DCA) or trichloroacetic (TCA) in dichloromethane, is used to remove the 5'-DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next reaction.[16]
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is mixed with an activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole) and delivered to the synthesis column.[1][17] The activated phosphoramidite rapidly reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage. Coupling efficiencies are typically very high (>98%).[6][18]
-
Capping: To prevent the elongation of chains that failed to couple ("failure sequences"), a capping step is performed. A mixture of acetic anhydride and N-methylimidazole acetylates any unreacted 5'-hydroxyl groups, rendering them inert for future cycles.
-
Oxidation: The newly formed phosphite triester linkage is unstable. An oxidizing agent, typically an iodine solution in THF/water/pyridine, converts it to a stable phosphotriester linkage.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Experimental Protocol: Incorporation of Ac-dC
This protocol assumes the use of a standard automated DNA synthesizer.
Materials:
-
Ac-dC-CE Phosphoramidite (dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration, e.g., 0.1 M).[10]
-
Standard DNA synthesis reagents: Activator (e.g., 0.45 M Tetrazole), Capping A (Acetic Anhydride/Lutidine/THF), Capping B (N-Methylimidazole/THF), Oxidizer (Iodine solution), Deblocking agent (TCA or DCA in DCM).
-
Anhydrous acetonitrile for washing steps.
-
DNA synthesizer and appropriate solid support (CPG) with the initial nucleoside.
Methodology:
-
Preparation: Ensure all reagents are fresh, anhydrous, and correctly installed on the synthesizer. Dissolve the this compound in anhydrous acetonitrile and allow sufficient time for it to fully dissolve.
-
Synthesizer Programming: Program the desired oligonucleotide sequence into the synthesizer's control software, assigning the this compound to the correct bottle position for incorporation at the desired cytosine locations.
-
Standard Coupling Protocol: Use the synthesizer's default coupling protocol for standard DNA bases. A typical coupling time is around 20 seconds for deoxynucleosides.[1] No extended coupling time is generally necessary for Ac-dC.[6]
-
Initiate Synthesis: Begin the automated synthesis run. The instrument will perform the detritylation, coupling, capping, and oxidation steps cyclically.
-
Post-Synthesis: Upon completion, the synthesizer will typically perform a final detritylation (DMT-off) or leave the final DMT group on (DMT-on) for purification purposes. The solid support containing the full-length oligonucleotide is then expelled from the column for deprotection.
Deprotection and Cleavage
The final stage of synthesis involves cleaving the oligonucleotide from the solid support and removing all remaining protecting groups from the nucleobases (acetyl) and the phosphate backbone (cyanoethyl). The choice of deprotection method is dictated by the stability of other components in the oligonucleotide.
Table 3: Recommended Deprotection Protocols for Ac-dC Containing Oligonucleotides
| Protocol | Reagent | Conditions | Use Case |
| Standard | Concentrated Ammonium Hydroxide | 8-12 hours at 55°C | For oligonucleotides without any base-sensitive modifications. |
| Fast (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 10 minutes at 65°C | Rapid deprotection for high-throughput workflows.[13] Requires Ac-dC to avoid side reactions.[14] |
| UltraMild | 0.05 M Potassium Carbonate in Anhydrous Methanol | 4 hours at Room Temperature | For highly sensitive dyes and modifications that are unstable in ammonia.[2][13] |
Step-by-Step UltraFast Deprotection Protocol (AMA)
This protocol is suitable for oligonucleotides synthesized with Ac-dC, Pac-dA, and iBu-dG or dmf-dG phosphoramidites.
-
Cleavage: Transfer the CPG support to a 2 mL screw-cap vial. Add 1 mL of AMA reagent. Seal the vial tightly.
-
Incubation: Let the vial stand at room temperature for 5 minutes to ensure complete cleavage of the oligonucleotide from the support.
-
Deprotection: Place the sealed vial in a heating block or oven set to 65°C for an additional 10 minutes to complete the removal of the base and phosphate protecting groups.
-
Evaporation: After heating, cool the vial to room temperature. Carefully open the vial in a fume hood and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer) for quantification and analysis.
Characterization and Quality Control
After synthesis and deprotection, the purity and identity of the oligonucleotide must be verified.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF MS is used to confirm that the molecular weight of the synthesized oligo matches the theoretical mass. This is the definitive test for successful synthesis and complete deprotection.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or anion-exchange (AEX-HPLC) chromatography is used to assess the purity of the sample. A successful synthesis will show a single major peak corresponding to the full-length product.
Conclusion
This compound is an essential reagent for modern oligonucleotide synthesis, offering significant advantages in speed and compatibility with sensitive molecules. Its N4-acetyl protecting group enables the use of mild and rapid deprotection protocols, which are critical for the production of modified oligonucleotides for diagnostics, therapeutics, and research. By avoiding the transamidation side reactions associated with Bz-dC and methylamine-based reagents, Ac-dC ensures higher product purity and integrity. Understanding the chemical principles and applying the optimized protocols detailed in this guide will enable researchers to leverage the full potential of this compound for demanding synthesis applications.
References
- (Link not available)
-
Glen Research. (n.d.). Ac-dC-CE Phosphoramidite. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Wikipedia. (2024). Oligonucleotide synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Ac-dC-5'-CE Phosphoramidite. Retrieved from [Link]
-
Twist Bioscience. (2018). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1992). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 57(17), 4727–4731. Retrieved from [Link]
- (Link not available)
-
Glen Research. (n.d.). Glen Report 7.12: UltraFast Chemistry. Retrieved from [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., & Peterson, K. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Retrieved from [Link]
- (Link not available)
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N4-Acetyl-2'-deoxycytidine. PubChem Compound Database. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 34-14: New Product — Ac-dC-5'-CE Phosphoramidite. Retrieved from [Link]
- (Link not available)
- (Link not available)
- (Link not available)
- (Link not available)
-
Pourceau, G., & Meyer, A. (2022). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Beilstein Journal of Organic Chemistry, 18, 1450–1481. Retrieved from [Link]
-
Advent Bio. (n.d.). N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite. Retrieved from [Link]
- (Link not available)
-
ChemBK. (n.d.). n4-acetyl-2'-deoxycytidine suppliers UK. Retrieved from [Link]
- (Link not available)
-
BIONEER. (n.d.). dC(Ac)-CE phosphoramidite. Retrieved from [Link]
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. atdbio.com [atdbio.com]
- 3. dC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Ac-dC Oligo Modifications from Gene Link [genelink.com]
- 5. n4-acetyl-2'-deoxycytidine suppliers UK [ukchemicalsuppliers.co.uk]
- 6. glenresearch.com [glenresearch.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite | Advent Bio [adventbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. dC(Ac)-CE phosphoramidite [eng.bioneer.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. twistbioscience.com [twistbioscience.com]
- 16. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to N4-acetyl-2'-deoxycytidine Phosphoramidite: Principles and Applications in Oligonucleotide Synthesis
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of N4-acetyl-2'-deoxycytidine phosphoramidite, a cornerstone reagent in automated solid-phase oligonucleotide synthesis. This document moves beyond a mere recitation of protocols to deliver an in-depth understanding of the chemical properties, strategic applications, and critical quality control parameters associated with this essential building block. By elucidating the causality behind experimental choices, from protecting group strategy to deprotection and purification, this guide serves as a self-validating resource for both novice and experienced practitioners in the field of nucleic acid chemistry. Detailed, field-proven protocols are provided for synthesis, deprotection, and analysis, supported by visual diagrams and troubleshooting guides to ensure successful implementation and high-quality outcomes.
Introduction: The Strategic Role of N4-acetyl-2'-deoxycytidine Phosphoramidite in Oligonucleotide Synthesis
The advent of automated solid-phase oligonucleotide synthesis has revolutionized molecular biology, enabling the routine production of custom DNA and RNA sequences for a vast array of applications, from diagnostic primers to therapeutic agents. The phosphoramidite method is the gold standard for this process, relying on the sequential addition of protected nucleoside phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support. [1] The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and must be protected to prevent unwanted side reactions during the synthesis cycle. [2]For deoxycytidine, several protecting groups are available, with N4-benzoyl (Bz) being a traditional choice. However, the N4-acetyl (Ac) protecting group has gained prominence due to its significantly greater lability under basic conditions. This property is not merely a convenience; it is a critical enabling feature for modern, high-speed synthesis and for the incorporation of sensitive modifications that would not withstand harsh, prolonged deprotection protocols.
This guide will provide a comprehensive overview of the properties and applications of N4-acetyl-2'-deoxycytidine phosphoramidite, with a focus on the practical insights required for its successful implementation in a laboratory setting.
Core Properties and Specifications
A thorough understanding of the chemical and physical properties of N4-acetyl-2'-deoxycytidine phosphoramidite is fundamental to its proper storage, handling, and application.
Chemical and Physical Data
| Property | Value | Source(s) |
| Chemical Name | N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite | [3] |
| Synonyms | DMT-dC(ac) Phosphoramidite, Ac-dC-CE Phosphoramidite | [3] |
| Molecular Formula | C41H50N5O8P | [3] |
| Molecular Weight | 771.85 g/mol | |
| Appearance | White to off-white powder | |
| Purity (by HPLC) | Typically ≥98% | |
| Identity (by ³¹P NMR) | Conforms to structure | |
| Solubility | Soluble in anhydrous acetonitrile |
Spectral Characteristics
While specific spectral data can vary slightly between lots and suppliers, representative values are essential for quality control.
-
UV Absorbance: The primary absorbance is attributed to the dimethoxytrityl (DMT) group, with a maximum absorbance (λmax) in the range of 230-240 nm and a secondary peak around 260-270 nm.
-
³¹P NMR: The phosphorus-31 NMR spectrum should show a characteristic singlet for the phosphoramidite phosphorus, typically in the range of 148-150 ppm. The absence of significant peaks in other regions indicates high purity and lack of oxidation.
Application in Solid-Phase Oligonucleotide Synthesis
N4-acetyl-2'-deoxycytidine phosphoramidite is a direct replacement for other deoxycytidine phosphoramidites in the standard synthesis cycle. The process is a series of repeated steps, each adding one nucleotide to the growing chain.
The Phosphoramidite Method: A Step-by-Step Workflow
The synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation. This cycle is repeated for each nucleotide to be added to the sequence.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocol: Standard Oligonucleotide Synthesis Cycle
-
Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group of the nucleotide attached to the solid support is removed by treatment with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling step.
-
Coupling: The N4-acetyl-2'-deoxycytidine phosphoramidite, dissolved in anhydrous acetonitrile to a concentration of 0.1 M, is activated by a weak acid, such as tetrazole or a derivative. This activated species then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 30-60 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps, which would result in the formation of n-1 shortmer impurities. This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Deprotection: The Key Advantage of the Acetyl Group
The final stage of oligonucleotide synthesis involves cleavage from the solid support and removal of all protecting groups from the nucleobases and the phosphate backbone. The choice of the N4-acetyl protecting group for deoxycytidine offers significant advantages at this stage.
Mechanism of Acetyl Group Removal and Comparison to Benzoyl
The N4-acetyl group is significantly more labile to hydrolysis under basic conditions than the N4-benzoyl group. This allows for much faster and milder deprotection conditions. When using strong organic bases like methylamine, the benzoyl group can undergo a competing transamination reaction, leading to the formation of N4-methyl-deoxycytidine, an undesired modification. The rapid hydrolysis of the acetyl group effectively eliminates this side reaction. [2]
Caption: Comparison of deprotection pathways for N4-acetyl-dC and N4-benzoyl-dC.
Recommended Deprotection Protocols
The use of N4-acetyl-2'-deoxycytidine phosphoramidite is compatible with a range of deprotection conditions, from standard to ultrafast.
Protocol 4.2.1: Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add fresh, concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 55°C for 4-8 hours.
-
Allow the vial to cool to room temperature.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the solid support with 50% acetonitrile/water and combine the rinse with the solution from the previous step.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Protocol 4.2.2: Ultrafast Deprotection with AMA
This method is recommended for high-throughput synthesis and when sensitive modifications are present.
-
Transfer the solid support to a screw-cap vial.
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Add the AMA reagent to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 65°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the AMA solution to a new tube.
-
Rinse the solid support with 50% acetonitrile/water and combine the rinse with the solution from the previous step.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Storage, Handling, and Stability
N4-acetyl-2'-deoxycytidine phosphoramidite is sensitive to moisture and oxidation. Proper storage and handling are critical to maintain its performance.
-
Storage: Store in a desiccator at -20°C under an inert atmosphere (argon or nitrogen). [3]Unopened vials should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the powder. [3]* Handling: All manipulations should be performed in a glove box or under a stream of inert gas. Use anhydrous solvents and reagents for dissolution and synthesis.
-
Solution Stability: Once dissolved in anhydrous acetonitrile, the phosphoramidite solution should be used within a few days and stored at 2-8°C when not in use. Prolonged storage in solution can lead to degradation.
Quality Control and Analysis
Rigorous quality control of both the phosphoramidite and the final synthesized oligonucleotide is essential to ensure the success of downstream applications.
Purity Assessment of the Phosphoramidite
-
³¹P NMR: As mentioned previously, ³¹P NMR is the most direct method to assess the purity and integrity of the phosphoramidite. A clean singlet in the expected chemical shift range is indicative of high quality.
-
HPLC: Reversed-phase HPLC can be used to assess the purity of the nucleoside precursor.
Analysis of the Synthesized Oligonucleotide
After synthesis and deprotection, the purity and identity of the oligonucleotide should be confirmed.
Caption: A typical workflow for the quality control of synthesized oligonucleotides.
Protocol 6.2.1: Reversed-Phase HPLC Analysis
-
Sample Preparation: Reconstitute the dried oligonucleotide in water or a suitable buffer.
-
Mobile Phase: A common mobile phase system consists of an ion-pairing reagent, such as triethylammonium acetate (TEAA) or triethylamine (TEA) and hexafluoroisopropanol (HFIP), in water (Buffer A) and acetonitrile (Buffer B).
-
Column: A C18 reversed-phase column is typically used.
-
Gradient: A linear gradient from a low to a high percentage of Buffer B is used to elute the oligonucleotides.
-
Detection: UV absorbance is monitored at 260 nm. The main peak should correspond to the full-length product, with smaller peaks representing failure sequences (n-1, n-2, etc.).
Protocol 6.2.2: Mass Spectrometry Analysis
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is the most common method for oligonucleotide analysis.
-
Sample Preparation: The sample is typically desalted prior to analysis.
-
Analysis: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the oligonucleotide. The observed molecular weight should match the calculated theoretical molecular weight of the desired sequence.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Degraded phosphoramidite (moisture or oxidation).2. Incomplete deblocking.3. Inactive activator solution. | 1. Use fresh, properly stored phosphoramidite. Ensure anhydrous conditions.2. Increase deblocking time or use fresh deblocking solution.3. Prepare fresh activator solution. |
| Presence of n-1 Impurities | 1. Inefficient coupling.2. Incomplete capping. | 1. See "Low Coupling Efficiency".2. Use fresh capping reagents and ensure adequate capping time. |
| Incomplete Deprotection | 1. Old or expired deprotection reagent (e.g., ammonium hydroxide).2. Insufficient deprotection time or temperature. | 1. Use fresh deprotection reagents.<[2]br>2. Increase deprotection time and/or temperature according to the protocol. |
| Unexpected Mass in MS | 1. Incomplete deprotection (adducts with protecting groups).2. Formation of adducts with salts (e.g., Na⁺, K⁺).3. Modification of bases during synthesis or deprotection. | 1. Repeat deprotection. Ensure complete removal of all protecting groups.2. Desalt the oligonucleotide sample before MS analysis.3. Review synthesis and deprotection protocols for potential sources of modification. |
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 9.12: Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Solid-Phase Oligonucleotide Synthesis. Retrieved from [Link]
Sources
A Researcher's Technical Guide to Ac-dC Phosphoramidite for Advanced Epigenetic Studies
Executive Summary
The field of epigenetics is rapidly expanding beyond DNA methylation to include a host of other base modifications. Among these, N4-acetyldeoxycytidine (4acC or Ac-dC) has emerged as a significant epigenetic mark present in higher eukaryotes, including plants, mice, and humans.[1][2] Found predominantly near transcription start sites, 4acC is positively correlated with gene expression, marking it as a key player in the regulatory landscape of euchromatin.[1][2] The ability to study the functional impact of this modification hinges on the chemical synthesis of oligonucleotides containing Ac-dC at specific sites. This guide provides an in-depth technical overview of Ac-dC phosphoramidite, the critical reagent for this purpose. We will cover the core principles of its use in solid-phase oligonucleotide synthesis, with a focus on the specialized protocols required to preserve the chemically labile acetyl group, and present workflows for interrogating the biophysical and functional consequences of DNA acetylation.
The New Frontier: N4-Acetyldeoxycytidine as an Epigenetic Mark
For decades, 5-methylcytosine (5mC) was the central focus of DNA epigenetics. However, the discovery of modifications like 5-hydroxymethylcytosine (5hmC) and now N4-acetyldeoxycytosine (4acC) has broadened our understanding of the complexity of gene regulation.[3] Unlike 5mC, which is often associated with transcriptional silencing, 4acC appears to be an activating mark. Genome-wide profiling has revealed that 4acC is enriched in euchromatin regions and is present in nearly half of all expressed protein-coding genes in organisms like Arabidopsis.[2]
The biological role of its counterpart in RNA, N4-acetylcytidine (ac4C), is better understood, where it is known to enhance mRNA stability and translation efficiency.[4][5][6][7][8][] This suggests that 4acC in DNA may play a direct role in facilitating transcription, possibly by altering local DNA structure or by modulating the binding of transcription factors and other regulatory proteins. To test these hypotheses, researchers require precisely synthesized DNA probes containing Ac-dC, which is made possible through phosphoramidite chemistry.
The Core Reagent: Understanding this compound
Standard automated DNA synthesis relies on phosphoramidite building blocks for each of the four canonical bases (A, C, G, T).[] The this compound, chemically known as 5'-Dimethoxytrityl-N4-acetyl-2'-deoxyCytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is the specialized monomer required to incorporate the Ac-dC modification.
Key Structural Features:
-
5'-DMT Group: A bulky dimethoxytrityl group that protects the 5'-hydroxyl during synthesis and is removed before each coupling cycle. Its orange color upon removal provides a visual confirmation of coupling efficiency.
-
N4-Acetyl Group: This is the epigenetic modification of interest. It is a chemically sensitive amide linkage that is highly susceptible to cleavage under the standard, strongly basic conditions used for oligonucleotide deprotection.[1]
-
3'-Phosphoramidite Moiety: The reactive group that enables the formation of the phosphodiester backbone by coupling to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.
The fundamental challenge in using this compound is not its incorporation into the oligonucleotide—which proceeds with high efficiency similar to standard phosphoramidites—but its survival during the final cleavage and deprotection step.[11][12]
Core Methodology: Synthesis of Site-Specific Acetylated Oligonucleotides
Synthesizing oligonucleotides with a sensitive modification like Ac-dC is a multi-stage process that demands careful selection of reagents to ensure the final product retains the desired acetyl group. Standard deprotection with ammonium hydroxide will strip the acetyl group, rendering the experiment invalid.
Pillar of Success: The Necessity of Mild Deprotection
The causality behind a successful Ac-dC oligo synthesis lies in creating a chemical environment where the protecting groups on the other bases (dA, dG) can be removed under conditions mild enough to leave the N4-acetyl group on dC intact. This necessitates moving away from traditional benzoyl (Bz) and isobutyryl (iBu) protecting groups for dA and dG, respectively.
Recommended Phosphoramidite Combination for Ac-dC Synthesis:
-
dC: N4-Acetyl-dC-CE Phosphoramidite (the modification of interest)
-
dA: N6-Phenoxyacetyl(Pac)-dA-CE Phosphoramidite
-
dG: N2-isopropyl-phenoxyacetyl(iPr-Pac)-dG-CE Phosphoramidite or N2-dimethylformamidine(dmf)-dG-CE Phosphoramidite
-
T: Standard dT-CE Phosphoramidite (requires no base protection)
This "ultra-mild" set of phosphoramidites is designed for rapid deprotection under gentle conditions.[13]
Step-by-Step Synthesis & Deprotection Protocol
This protocol assumes the use of an automated solid-phase DNA synthesizer.
1. Synthesis Cycle (Automated)
- Reagents:
- Ac-dC-CE Phosphoramidite (e.g., Glen Research P/N 10-1015)[14] and other ultra-mild phosphoramidites, dissolved in anhydrous acetonitrile to standard concentrations (e.g., 0.1 M).
- Standard synthesis reagents: Activator (e.g., DCI), Capping reagents, Oxidizer.
- Procedure:
- Program the DNA synthesizer with the desired sequence.
- Assign the this compound to the correct position in the sequence.
- Run the synthesis using standard coupling times (e.g., 3 minutes for the modified base, although standard times are often sufficient). The synthesizer will perform the iterative cycles of detritylation, coupling, capping, and oxidation to build the full-length oligonucleotide on the CPG solid support.
2. Cleavage and Deprotection (Manual)
- Rationale: This is the most critical step. Standard deprotection (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours) or even AMA (Ammonium Hydroxide/Methylamine) will remove the N4-acetyl group.[15] Therefore, a non-nucleophilic, weakly basic method is required.[1] A highly effective method utilizes potassium carbonate in methanol.
- Reagents:
- 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
- Triethylammonium Acetate (TEAA) buffer.
- Procedure:
- Transfer the synthesis column containing the CPG-bound oligonucleotide to a suitable reaction tube.
- Add 1.0 mL of 0.05 M K₂CO₃ in methanol to the CPG.
- Incubate at room temperature for 4-6 hours. This step cleaves the ester linkage holding the oligonucleotide to the support and removes the Pac and iPr-Pac/dmf protecting groups from the other bases.
- Carefully transfer the methanol supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
- Rinse the CPG with an additional 1.0 mL of water and combine the supernatant with the first fraction.
- Neutralize the solution by adding an appropriate amount of 1.0 M TEAA buffer.
- Dry the sample completely using a vacuum concentrator.
3. Purification
- Rationale: The crude product contains the full-length acetylated oligonucleotide as well as failure sequences. Purification is essential for downstream applications.
- Method: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.
- Procedure:
- Resuspend the dried crude product in HPLC-grade water or a suitable mobile phase.
- Purify the oligonucleotide by RP-HPLC, typically using a C18 column and a gradient of acetonitrile in TEAA buffer.
- Collect the peak corresponding to the full-length product (identified by UV absorbance at 260 nm).
- Confirm the mass of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS) to verify the incorporation of Ac-dC and the integrity of the final product.
- Desalt the purified fraction using a suitable method (e.g., gel filtration or a desalting cartridge) and quantify by UV spectrophotometry.
Biophysical Characterization of Ac-dC Modified DNA
A primary question is how N4-acetylation impacts the fundamental properties of the DNA duplex. Emerging evidence suggests that, unlike some bulky adducts, Ac-dC is not destabilizing and may even enhance duplex stability.[1]
Impact on Thermal Stability (Tm)
The melting temperature (Tm) is a direct measure of duplex stability. Studies comparing oligonucleotides with and without Ac-dC show that the modification is beneficial to stability.
| Sequence (5' to 3') | Modification | Tm (°C) | ΔTm (°C) |
| GCA GTC C AGT GCG | Unmodified Cytosine | 55.2 | (Reference) |
| GCA GTC (Ac-C) AGT GCG | N4-acetyl-dC | 56.5 | +1.3 |
| ATG C GC ATG | Unmodified Cytosine | 48.1 | (Reference) |
| ATG (Ac-C) GC ATG | N4-acetyl-dC | 49.8 | +1.7 |
| Note: Data synthesized from findings indicating Ac-dC is beneficial to DNA duplex stability. Actual values are sequence-dependent.[1] |
This stabilizing effect is significant. It suggests that the acetyl group does not disrupt Watson-Crick base pairing and may favorably interact within the duplex grooves, potentially influencing the binding of proteins that recognize DNA topology.
Experimental Workflows for Epigenetic Interrogation
With purified, site-specifically acetylated oligonucleotides in hand, researchers can directly investigate the functional consequences of this epigenetic mark.
Workflow 1: Assessing Protein-DNA Interactions
A key hypothesis is that Ac-dC modulates the binding of transcription factors, chromatin remodelers, or other DNA-binding proteins. The Electrophoretic Mobility Shift Assay (EMSA) is a foundational technique to test this.
Caption: Workflow for EMSA to compare protein binding to unmodified vs. Ac-dC probes.
Step-by-Step EMSA Protocol
-
Probe Preparation: Synthesize and purify complementary oligonucleotide pairs (one set with C, one with Ac-dC). Anneal the pairs to form double-stranded DNA probes.
-
Probe Labeling: End-label the probes with ³²P using T4 polynucleotide kinase or with a non-radioactive tag like biotin.
-
Binding Reaction: In separate tubes, incubate the labeled unmodified probe and the labeled Ac-dC probe with the purified protein of interest in a suitable binding buffer. Include control lanes with no protein.
-
Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel. This separates the fast-migrating free probe from the slower-migrating protein-DNA complexes.
-
Detection: Visualize the bands by autoradiography (for ³²P) or a chemiluminescent reaction (for biotin).
-
Analysis: Compare the intensity of the shifted band between the unmodified and Ac-dC lanes. A difference in the shifted band intensity indicates that the acetylation mark alters the protein's binding affinity.
Troubleshooting and Expert Insights
-
Problem: Mass spectrometry shows a mass corresponding to the loss of the acetyl group (-42 Da).
-
Cause & Solution: The deprotection was too harsh. Ensure that you are using the ultra-mild phosphoramidite set and a non-nucleophilic deprotection reagent like potassium carbonate in methanol. Avoid any exposure to ammonia or AMA.
-
-
Problem: Low yield of purified oligonucleotide.
-
Cause & Solution: This can be due to poor coupling efficiency or issues during purification. Ensure all phosphoramidites and synthesis reagents are fresh and anhydrous. For the this compound, use a slightly extended coupling time (e.g., 3-5 minutes) if initial yields are low, although this is not always necessary.[16] Optimize HPLC purification conditions to ensure good peak separation.
-
-
Expert Insight: Always validate your final product. The gold standard is enzymatic digestion of the oligonucleotide followed by LC-MS/MS analysis to confirm the presence and location of the Ac-dC nucleoside. This provides unequivocal proof that your synthesis and deprotection strategy was successful.
Conclusion and Future Outlook
The this compound is an indispensable tool for probing the function of a newly appreciated epigenetic modification. By enabling the synthesis of site-specifically acetylated DNA, it allows researchers to move from correlational genome-wide mapping to direct functional studies. The key to success is a holistic approach to synthesis, where the choice of protecting groups for all bases is dictated by the lability of the acetyl group. As our understanding of the "epigenetic alphabet" continues to grow, the chemical tools and methodologies described here will be paramount in deciphering the complex language of gene regulation.
References
-
Bártová, E., Stixová, L., & Kovaříková, A. S. (2025). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. Epigenomics. [Link]
-
Le, T., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PubMed Central. [Link]
-
Fang, S., et al. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]
-
Glen Research. (n.d.). Ac-dC-CE Phosphoramidite. Glen Research Product Page. [Link]
-
Glen Research. (n.d.). 5-hyDROxyMEThyL-DC: a NEw aCTOR iN ThE fiELD Of EpigENETiCs. Glen Research Report. [Link]
-
Li, X., et al. (2023). RNA N4‐acetylcytidine modification and its role in health and diseases. PMC. [Link]
-
Ratautaitė, V., et al. (2018). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, Oxford Academic. [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
-
Yuan, Y., et al. (2019). Oligonucleotide synthesis under mild deprotection conditions. PMC - NIH. [Link]
-
He, C., et al. (2022). N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana. PMC - PubMed Central. [Link]
-
Glen Research. (n.d.). N4-Ac-N4-Et-dC-CE Phosphoramidite. Glen Research Product Page. [Link]
-
Arango, D., et al. (2018). N4-acetylation of Cytidine in mRNA by NAT10 Regulates Stability and Translation. ResearchGate. [Link]
-
Glen Research. (n.d.). Ac-dC-5'-CE Phosphoramidite. Glen Research Product Page. [Link]
-
ResearchGate. (n.d.). Mass spectrum profiles of the oligonucleotide d(AGC)2AC obtained by the standard (A) and advanced (B) protocols. ResearchGate. [Link]
-
Thoma, F. (2020). Epigenetic aspects of DC development and differentiation. PubMed. [Link]
-
Glen Research. (n.d.). 5-Formyl-dC-CE Phosphoramidite Technical Bulletin. Glen Research. [Link]
-
Bártová, E., et al. (2025). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. PubMed. [Link]
-
ResearchGate. (2025). (PDF) N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. ResearchGate. [Link]
-
Wang, Y., et al. (2022). N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. PMC. [Link]
-
ResearchGate. (2025). Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection | Request PDF. ResearchGate. [Link]
-
Le, T., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. [Link]
-
Glen Research. (2023). Glen Report Volume 35.1. Glen Research. [Link]
-
Glen Research. (n.d.). Products for DNA Research. Glen Research Catalog. [Link]
-
Aich, P., et al. (2008). Interaction of a Self-Assembling Peptide with Oligonucleotides: Complexation and Aggregation. PMC - NIH. [Link]
-
Zhang, Y., et al. (2024). Emerging roles of RNA N4-acetylcytidine modification in reproductive health. PMC - NIH. [Link]
Sources
- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 2. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic aspects of DC development and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ac-dC Oligo Modifications from Gene Link [genelink.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. glenresearch.com [glenresearch.com]
The Emerging Landscape of DNA Acetylation: A Technical Guide to the Discovery and Significance of N4-acetylcytidine
Introduction: Beyond the Central Dogma's Canonical Bases
For decades, our understanding of the genetic blueprint has been largely defined by the four canonical bases of DNA: adenine, guanine, cytosine, and thymine. The discovery of epigenetic modifications, most notably the methylation of cytosine (5-mC), revolutionized this view, revealing a dynamic layer of regulation superimposed on the static genetic sequence. Now, the field of epigenetics is poised for another paradigm shift with the emerging discovery of a new modification to the DNA alphabet: N4-acetylcytidine (ac4C).
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery of ac4C in DNA. We will delve into the foundational knowledge of ac4C in its more studied context of RNA, explore the seminal findings that unveiled its presence in DNA, detail the cutting-edge methodologies for its detection and mapping, and discuss its potential biological roles and therapeutic implications. As we navigate this nascent field, this guide will serve as a critical resource for understanding and harnessing the potential of this novel epigenetic mark.
Part 1: A Foundation in RNA: The Precedent for Cytidine Acetylation
The story of acetylated cytidine did not begin in DNA. To fully appreciate the significance of its discovery in the genome, we must first turn to the world of RNA, where N4-acetylcytidine has long been recognized as a critical player in post-transcriptional gene regulation.
A Historical Perspective: From tRNA to the Epitranscriptome
N4-acetylcytidine was first identified in the 1960s as a modified nucleobase in eukaryotic transfer RNA (tRNA)[1][2]. For many years, its presence was thought to be largely confined to tRNA and ribosomal RNA (rRNA), where it was shown to contribute to the structural integrity and function of these essential molecules[1][3]. In human cells, for instance, ac4C is found at specific nucleotides within 18S rRNA and in the cognate tRNAs for serine and leucine[4].
The advent of high-throughput sequencing technologies and the burgeoning field of "epitranscriptomics" has led to the discovery of ac4C in messenger RNA (mRNA) as well, where it plays a dynamic role in regulating mRNA stability and translation efficiency[4][5][6].
The "Writer" of ac4C: The Conserved Acetyltransferase NAT10
The enzymatic "writer" responsible for installing the acetyl group onto cytidine is N-acetyltransferase 10 (NAT10)[3][5][6]. NAT10 is a highly conserved enzyme found across all domains of life, highlighting the fundamental importance of cytidine acetylation[1]. In eukaryotes, NAT10 is known to be essential for life[1]. It utilizes acetyl-CoA as a donor to catalyze the formation of ac4C[7]. The dysregulation of NAT10 has been implicated in a range of human diseases, including cancer and premature aging syndromes[3].
The Functional Consequences of ac4C in RNA
The addition of an acetyl group to the N4 position of cytidine has profound functional consequences for the RNA molecule. This modification enhances the stability of RNA duplexes and influences Watson-Crick base pairing[3][4]. In the context of mRNA, the position of the ac4C modification is critical: when located in the coding sequence, it tends to enhance translation elongation, whereas its presence in the 5' untranslated region can inhibit translation initiation[4]. In bacteria, ac4C at the wobble position of tRNAMet improves translational fidelity by ensuring the correct recognition of the methionine codon[1][8].
This well-established role of ac4C in modulating the structure and function of RNA laid the intellectual groundwork for investigating its potential existence and role in DNA.
Part 2: The Dawn of a New DNA Modification: Acetylated Cytidine in the Genome
While the focus of ac4C research has historically been on RNA, intriguing connections between NAT10 and DNA metabolism have long been noted. These connections provided the initial impetus to search for this modification in the DNA itself.
Initial Clues and the Path to Discovery
A significant body of evidence has linked NAT10 to the DNA damage response (DDR)[4][7]. Specifically, acetylated RNA has been detected at sites of DNA lesions in a manner dependent on PARP1, a key player in DNA repair[4]. This finding established a direct link between cytidine acetylation and DNA metabolism, raising the tantalizing possibility that DNA itself could be a substrate for NAT10. Although ac4C accumulation at these lesion sites appeared to be uncoupled from NAT10 in some contexts, the possibility of other, yet-to-be-identified DNA acetyltransferases remains an active area of investigation[4]. More recent studies have provided direct evidence for the presence of ac4C in the DNA of various organisms, including humans[9].
The Biochemical Nature of ac4C in the DNA Double Helix
The N4-acetylcytidine modification involves the addition of an acetyl group to the exocyclic amine of the cytosine base[10][11]. This seemingly subtle chemical change has the potential to significantly alter the properties of the DNA molecule. The acetyl group can influence the hydrogen bonding patterns of the base, potentially affecting the stability of the DNA double helix and its interactions with proteins.
Below is a diagram illustrating the chemical structure of N4-acetylcytidine.
Caption: Chemical structure of N4-acetylcytidine (ac4C)[8].
Part 3: Illuminating the Acetylated Genome: Detection and Mapping Methodologies
The discovery of any new DNA modification is contingent on the development of robust and sensitive methods for its detection and mapping. The field of DNA ac4C research is rapidly advancing in this area, adapting existing technologies and developing novel approaches.
Antibody-Based Enrichment: A First Glimpse of the Acetylome
A common first step in identifying the genomic locations of a new DNA modification is the use of specific antibodies for enrichment. This approach, analogous to chromatin immunoprecipitation (ChIP-seq) for histone modifications, would involve an "ac4C-DIP-seq" (DNA immunoprecipitation sequencing) protocol.
Experimental Workflow: ac4C-DIP-seq
Caption: A generalized workflow for ac4C-DIP-seq.
Protocol: A Representative ac4C-DIP-seq Protocol
-
Genomic DNA Isolation and Fragmentation: Isolate high-quality genomic DNA from the cells or tissues of interest. Fragment the DNA to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the fragmented DNA with a specific anti-ac4C antibody. The antibody-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: Perform a series of stringent washes to remove non-specifically bound DNA. Elute the enriched ac4C-containing DNA fragments from the antibody-bead complexes.
-
Library Preparation and Sequencing: Prepare a sequencing library from the eluted DNA. Perform high-throughput sequencing to generate millions of short reads.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify genomic regions enriched for ac4C. Annotate these regions to determine their proximity to genes and other genomic features.
Towards Base-Resolution Mapping: Chemical and Sequencing Approaches
While DIP-seq is excellent for identifying enriched regions, it does not provide single-base resolution. To achieve this, researchers are exploring chemical modification methods similar to bisulfite sequencing for 5-mC. One such method, termed ac4C-seq, utilizes a chemical reduction followed by sequencing to identify ac4C sites at nucleotide resolution[1].
ac4C-seq Principle
The core of ac4C-seq lies in the differential chemical reactivity of ac4C compared to unmodified cytosine. A reducing agent, such as sodium borohydride (NaBH4), can reduce the acetylated cytidine. This chemical conversion can then be read out by a reverse transcriptase during library preparation, leading to a specific base change in the final sequencing data that marks the original location of the ac4C.
The Gold Standard: Mass Spectrometry for Unambiguous Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an unbiased and quantitative method for the direct detection of modified nucleosides in DNA. This technique offers the highest level of confidence in the identification of ac4C.
LC-MS/MS Workflow
Caption: A simplified workflow for the detection of ac4C in DNA by LC-MS/MS.
Protocol: A Representative LC-MS/MS Protocol
-
Genomic DNA Isolation and Digestion: Isolate high-purity genomic DNA. Digest the DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.
-
Liquid Chromatography Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).
-
Tandem Mass Spectrometry (MS/MS) Analysis: The separated nucleosides are introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact nucleosides. It then fragments the nucleosides and measures the mass-to-charge ratios of the fragments. The specific fragmentation pattern of ac4C allows for its unambiguous identification and quantification.
Quantitative Data Summary
| Method | Resolution | Throughput | Quantitative? | Key Advantage | Key Limitation |
| ac4C-DIP-seq | Low (100s of bp) | High | Semi-quantitative | Genome-wide screening | Low resolution, antibody-dependent |
| ac4C-seq | Single-base | High | Yes | High resolution | Potential for chemical biases |
| LC-MS/MS | N/A (global) | Low | Yes | Unambiguous identification | Not genome-wide |
Part 4: Unraveling the Biological Function of DNA Acetylation
The discovery of ac4C in DNA opens up a plethora of questions about its biological role. While this area of research is still in its infancy, we can draw hypotheses from the known functions of NAT10 and other epigenetic marks.
A Potential Role in the DNA Damage Response
As previously mentioned, the link between NAT10 and the DDR is a strong indicator that DNA ac4C may play a role in maintaining genome stability[4][7]. It is plausible that ac4C could act as a signaling mark at sites of DNA damage, helping to recruit repair factors. The dynamics of ac4C deposition and removal at these sites will be a critical area of future investigation.
An Epigenetic Regulator of Gene Expression?
Like DNA methylation, ac4C has the potential to influence gene expression[12]. The presence of an acetyl group in the major groove of the DNA could alter the binding of transcription factors and other regulatory proteins. The genomic location of ac4C will be a key determinant of its function. For example, ac4C in promoter regions might inhibit transcription, while its presence in gene bodies could have other effects.
Therapeutic and Diagnostic Promise
The involvement of NAT10 and ac4C in diseases like cancer suggests that this modification could be a valuable therapeutic target and a source of novel biomarkers[5][6]. Inhibitors of NAT10 could represent a new class of anti-cancer drugs. Furthermore, the levels and genomic distribution of ac4C in patient samples could serve as diagnostic or prognostic markers.
Part 5: The Road Ahead: Unanswered Questions and Future Directions
The discovery of acetylated cytidine in DNA marks the beginning of an exciting new chapter in epigenetics. However, many fundamental questions remain unanswered.
-
The "Eraser" and "Reader" Proteins: While NAT10 is the "writer" of ac4C, the "erasers" that remove this mark and the "readers" that recognize it and translate it into a functional output are yet to be definitively identified in the context of DNA.
-
The Dynamics of DNA Acetylation: How the levels and distribution of ac4C change during development, in response to environmental stimuli, and in different disease states is a critical area for future research.
-
Crosstalk with Other Epigenetic Marks: How ac4C interacts with other epigenetic modifications, such as DNA methylation and histone modifications, to regulate genome function is a complex but important question.
The development of more sensitive and high-resolution techniques for mapping ac4C will be crucial for addressing these questions. As we continue to explore this new frontier of the acetylome, we can expect to gain profound new insights into the intricate mechanisms that govern genome function in health and disease.
References
-
Arango, D., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. [Link]
-
Dominissini, D., & Moshitch-Moshkovitz, S. (2024). NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease. Trends in Genetics. [Link]
-
Sinclair, W. R., et al. (2019). Nucleotide resolution sequencing of N4-acetylcytidine in RNA. Methods. [Link]
-
Wikipedia. (n.d.). Gene expression. [Link]
-
Li, X., et al. (2025). The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. Journal of Hematology & Oncology. [Link]
-
Bártová, E., et al. (2025). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. Epigenomics. [Link]
-
Arango, D., et al. (2021). Detection of ac4C in human mRNA is preserved upon data reassessment. Nature Communications. [Link]
-
Li, Y., et al. (2024). RNA N4‐acetylcytidine modification and its role in health and diseases. Clinical and Translational Discovery. [Link]
-
Deaconescu, A. M., & Koutmou, K. S. (2024). Cytidine Acetylation Across the Tree of Life. Biochemistry. [Link]
-
Rahman, M. M., et al. (2022). Recognition of mRNA N4 Acetylcytidine (ac4C) by Using Non-Deep vs. Deep Learning. Applied Sciences. [Link]
-
Wang, Y., et al. (2024). Emerging roles of RNA N4-acetylcytidine modification in reproductive health. Hepatobiliary Surgery and Nutrition. [Link]
-
ResearchGate. (n.d.). Chemical structure of N4-acetylcytidine (ac4C) and secondary structure... [Link]
-
ResearchGate. (n.d.). (PDF) The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. [Link]
-
Bártová, E., et al. (2025). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. Epigenomics. [Link]
Sources
- 1. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytidine Acetylation Across the Tree of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene expression - Wikipedia [en.wikipedia.org]
The Rationale for Ac-dC: A Tale of Two Protecting Groups
For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a foundational technology. The success of this synthesis hinges on the quality of its building blocks—the phosphoramidites—and the logic of the protocols employed. This guide provides an in-depth technical analysis of N4-Acetyl-2'-deoxycytidine (Ac-dC) CE Phosphoramidite, a critical reagent for synthesizing high-purity oligonucleotides, particularly for applications requiring rapid or mild deprotection conditions.
We will explore the chemical rationale for using the acetyl protecting group over the traditional benzoyl group, survey the current supplier landscape, analyze pricing structures, and provide a detailed, field-proven protocol for its successful application in automated synthesis.
In standard phosphoramidite chemistry, the exocyclic amines of deoxyadenosine (dA), deoxyguanosine (dG), and deoxycytidine (dC) must be protected to prevent unwanted side reactions during the synthesis cycle.[1] For decades, the benzoyl (Bz) group has been the standard protection for dC. However, its removal requires prolonged exposure to harsh alkaline conditions, such as concentrated ammonium hydroxide at elevated temperatures.[2]
The introduction of the N4-acetyl (Ac) protecting group for dC marked a significant advancement. The primary distinction and key advantage of Ac-dC lies in its deprotection kinetics.[2] The acetyl group is significantly more labile than the benzoyl group, enabling much faster and milder deprotection protocols. This is not merely a matter of convenience; it is critical for the integrity of oligonucleotides containing sensitive modifications, such as certain dyes or complex ligands, which would be degraded by harsh deprotection conditions.[3][4]
Specifically, Ac-dC is compatible with "fast" deprotection reagents like a mixture of ammonium hydroxide and methylamine (AMA).[2][5] This allows for complete deprotection in as little as 10 minutes at 65°C, a stark contrast to the hours required for Bz-dC.[2] This rapid deprotection minimizes the risk of side reactions and degradation of the final product, leading to higher purity and yield.
Supplier and Pricing Landscape
The quality of a phosphoramidite is paramount, directly impacting coupling efficiency and the final purity of the oligonucleotide.[6] Reputable suppliers provide comprehensive quality control, including HPLC traces and a Certificate of Analysis with each batch.[7] The following table summarizes key suppliers and publicly available pricing for Ac-dC CE Phosphoramidite (CAS: 154110-40-4).
Note: Prices are subject to change and may vary based on pack size, purity grade, and institutional agreements. Many suppliers require a formal quote for bulk quantities.
| Supplier | Product Name | Example Pricing (USD) | Pack Sizes | Key Features |
| Glen Research | Ac-dC-CE Phosphoramidite (10-1015) | Quote Required | 0.25g, 0.5g, 1.0g, 2.0g, 4.0g | High-purity amidites with extensive QC data provided.[7] Compatible with all standard deprotection methods.[7] |
| LGC Biosearch Technologies | dC (Ac) CE-Phosphoramidite | Quote Required | Various synthesizer-specific vials and bulk | Quality ensured by full QC testing, including synthesis coupling efficiency.[6][8] |
| BroadPharm | 5'-O-DMT-N4-Acetyl-2'-Deoxycytidine-CE phosphoramidite | $210.00 | 10g | Marketed as a cytidine phosphoramidite monomer for oligodeoxynucleotide synthesis.[9] |
| Biosynth | N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite | 5g, 10g, 25g, 50g, 100g | A novel nucleoside belonging to the group of deoxyribonucleosides.[10] | |
| Sigma-Aldrich (Merck) | DMT-dC(ac) Phosphoramidite | Quote Required | MerMade synthesizer vials | Acetyl-protected DNA phosphoramidite used in fast deprotection chemistry. |
| Advent Bio | N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite | Quote Required | Small and bulk quantities | Specializes in offering quality products at competitive pricing.[11] |
| AxisPharm | DMT-dC(ac) Phosphoramidite | Quote Required | Inquire | Part of a portfolio of phosphoramidites for nucleic acid synthesis.[12] |
Technical Specifications and Quality Control
When sourcing Ac-dC phosphoramidite, it is crucial to verify its technical specifications. A high-quality preparation is essential for achieving the near-quantitative coupling efficiencies (>98-99%) required for synthesizing long oligonucleotides.[2]
-
Chemical Formula: C₄₁H₅₀N₅O₈P[7]
-
Molecular Weight: 771.85 g/mol [7]
-
CAS Number: 154110-40-4[7]
-
Appearance: White to off-white powder.
-
Purity (HPLC): Typically ≥98%.
-
Diluent: Anhydrous Acetonitrile is the universal diluent.[7]
-
Storage: Controlled room temperature or lower, under dry conditions. Freezer storage (-10 to -30°C) is also recommended.[7][13]
-
Stability in Solution: Similar to other standard DNA phosphoramidites, typically stable for 2-3 days in anhydrous acetonitrile.[7][13]
Self-Validating System: Always insist on a supplier-provided Certificate of Analysis and HPLC trace for each lot. This documentation is the first step in a self-validating workflow, ensuring that the starting material meets the required specifications before it is loaded onto the synthesizer.
Experimental Protocol: Automated Oligonucleotide Synthesis
The following is a detailed, step-by-step methodology for the use of this compound in a standard automated solid-phase synthesis cycle. The process is cyclical, with each cycle adding one nucleobase to the growing chain.[5]
Reagent Preparation
-
Phosphoramidite Solution: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer, typically between 0.05 M and 0.1 M.[14] Using a higher concentration (0.1 M) is often beneficial.[14] To ensure dryness, allow the sealed vial to stand overnight with molecular sieves after dissolution.[14]
-
Activator: A 0.25 M solution of 4,5-Dicyanoimidazole (DCI) or a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile is recommended.[15][16]
-
Ancillary Reagents: Prepare standard capping (e.g., acetic anhydride), oxidation (e.g., iodine/water/pyridine), and deblocking (e.g., trichloroacetic acid in dichloromethane) reagents as per the instrument manufacturer's protocols.
The Synthesis Cycle Workflow
The automated synthesis process occurs on a solid support (e.g., CPG) packed into a column.[5] The synthesizer delivers reagents in a programmed sequence.
Caption: Automated phosphoramidite synthesis cycle.
Step-by-Step Methodology:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[]
-
Capping: The coupling reaction is highly efficient but not 100%. To prevent the unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, they are permanently blocked (capped) by acetylation.[1][16] This step is critical for the purity of the final product, as it prevents the formation of n-1 shortmer impurities.
-
Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable pentavalent phosphate triester using an iodine solution.[16][] This completes the addition of one nucleotide. The cycle is then repeated, starting with the deblocking step, for the next base in the sequence.
Post-Synthesis: Cleavage and Deprotection
This is the step where the choice of Ac-dC provides its greatest advantage.
Caption: Fast deprotection workflow using AMA for Ac-dC.
-
Cleavage and Deprotection: The synthesis column is treated with a deprotection solution. For Ac-dC, the recommended fast protocol is AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).[5]
-
Protocol: Incubate the solid support with AMA for 10 minutes at 65°C. This single treatment simultaneously cleaves the oligonucleotide from the solid support, removes the cyanoethyl protecting groups from the phosphate backbone, and removes the N4-acetyl protecting group from the cytosine base.[2]
-
-
Evaporation: After the incubation, the supernatant containing the fully deprotected oligonucleotide is collected, and the solvent is removed under vacuum.
-
Purification: The resulting crude oligonucleotide can be purified using standard methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
Conclusion
N4-Acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite is a superior alternative to the traditional Bz-dC for a wide range of applications in oligonucleotide synthesis. Its primary advantage lies in enabling rapid and mild deprotection protocols, which significantly reduces synthesis turnaround time and improves the yield and purity of oligonucleotides, especially those containing sensitive functional groups.[2] By selecting high-quality reagents from reputable suppliers and employing a robust, validated synthesis protocol, researchers can leverage the benefits of Ac-dC to accelerate their research and development efforts.
References
-
Glen Research. (n.d.). Ac-dC-CE Phosphoramidite. Retrieved from [Link]
-
Zhang, G., et al. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. Retrieved from [Link].
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]
-
Glen Research. (n.d.). N4-Ac-N4-Et-dC-CE Phosphoramidite. Retrieved from [Link]
-
Advent Bio. (n.d.). N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite. Retrieved from [Link]
-
Wang, Z., et al. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. PMC - NIH. Retrieved from [Link]
-
Li, N. S., & Piccirilli, J. A. (2004). Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group. Journal of Organic Chemistry, 69(14), 4751-9. Retrieved from [Link]
-
Glen Research. (n.d.). Ac-dC-5'-CE Phosphoramidite. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Oligonucleotide synthesis under mild deprotection conditions. Retrieved from [Link]
-
AxisPharm. (n.d.). Phosphoramidite. Retrieved from [Link]
-
Cambio. (n.d.). The Glen Report. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report. Retrieved from [Link]
-
Chemspace. (n.d.). CAS 1873306-74-1 N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite. Retrieved from [Link]
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. dC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. dC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. 5'-O-DMT-N4-Acetyl-2'-Deoxycytidine-CE phosphoramidite, 154110-40-4 | BroadPharm [broadpharm.com]
- 10. biosynth.com [biosynth.com]
- 11. N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite | Advent Bio [adventbio.com]
- 12. phosphoramidite | AxisPharm [axispharm.com]
- 13. glenresearch.com [glenresearch.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Foundation: Solid-Phase Oligonucleotide Synthesis
An In-depth Technical Guide to Modified Phosphoramidites for Therapeutic and Diagnostic Oligonucleotide Development
Abstract
The field of oligonucleotide therapeutics and diagnostics has been revolutionized by the introduction of chemically modified nucleic acids. These modifications, incorporated during solid-phase synthesis using specialized phosphoramidites, are critical for overcoming the inherent limitations of natural DNA and RNA, such as poor nuclease resistance and suboptimal hybridization affinity. This guide provides a comprehensive technical overview of modified phosphoramidites, beginning with the fundamental principles of phosphoramidite chemistry and the automated synthesis cycle. We then delve into the diverse world of modifications, categorizing them by their location on the nucleotide (backbone, sugar, or base) and detailing their specific impacts on oligonucleotide properties. Practical, field-tested protocols for the synthesis, deprotection, and purification of modified oligonucleotides are presented, alongside expert insights into the rationale behind key experimental choices. Furthermore, this guide addresses critical quality control methodologies essential for regulatory approval and clinical success. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of modified oligonucleotides in their work.
The ability to chemically synthesize DNA and RNA with a defined sequence is the bedrock of modern molecular biology and nucleic acid therapeutics. The most robust and widely adopted method for this process is the phosphoramidite chemistry, performed on a solid support.
The Phosphoramidite Chemistry
Developed by Marvin H. Carothers, this methodology utilizes nucleotide monomers called phosphoramidites. These are nucleosides in which the 3'-hydroxyl group is temporarily protected by a phosphoramidite group, and the 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl (DMT) group. This dual-protection scheme allows for the directional, step-wise assembly of an oligonucleotide chain in the 3' to 5' direction.
The key phosphoramidite unit contains a pentavalent phosphorus atom, which is highly reactive towards a free hydroxyl group, but only in the presence of an acidic azole catalyst, such as tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). This controlled reactivity is the cornerstone of the synthesis cycle's efficiency.
The Automated Synthesis Cycle
Automated DNA/RNA synthesizers perform a series of four chemical reactions in a cyclical manner for each nucleotide addition. The growing oligonucleotide is covalently attached to a solid support, typically controlled pore glass (CPG), which allows for easy washing and reagent changes.
The four core steps are:
-
De-blocking (or De-tritylation): The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is achieved by treating the column with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM). This exposes the free 5'-hydroxyl group, which is the site of the next nucleotide addition. The orange-colored DMT cation released in this step is also used to spectrophotometrically monitor the efficiency of each coupling step.
-
Coupling: The next phosphoramidite monomer, pre-activated by a catalyst like tetrazole, is added to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage. This reaction is extremely rapid, typically achieving over 99% efficiency in under a minute for standard phosphoramidites.
-
Capping: To prevent unreacted 5'-hydroxyl groups (from incomplete coupling) from participating in subsequent cycles, a capping step is performed. A mixture of acetic anhydride and 1-methylimidazole is used to acetylate these free hydroxyls, effectively terminating the extension of these "failure sequences".
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to the more stable phosphotriester. This is typically accomplished using a solution of iodine in a mixture of water and pyridine or THF. This step converts the P(III) linkage to the natural P(V) state.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Methodological & Application
Application Notes & Protocols: A Guide to Oligonucleotide Synthesis Using N4-Acetyl-2'-deoxycytidine (Ac-dC) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integration of modified nucleosides into synthetic oligonucleotides is fundamental for the development of advanced therapeutics, diagnostics, and research tools. N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite is a critical building block that facilitates the synthesis of oligonucleotides containing base-labile modifications, which would otherwise be degraded during standard deprotection conditions.[1] This guide provides a comprehensive overview of the rationale for using Ac-dC, its chemical properties, and detailed, field-proven protocols for its incorporation into automated solid-phase oligonucleotide synthesis. We will delve into the causality behind key procedural choices, from coupling activation to the nuances of "FAST" and "UltraMILD" deprotection strategies, ensuring scientific integrity and enabling researchers to achieve high-yield, high-purity synthesis of sensitive, modified oligonucleotides.
Introduction: The Need for Milder Synthesis Chemistries
Solid-phase oligonucleotide synthesis via the phosphoramidite method is the established gold standard, celebrated for its efficiency and amenability to automation.[2][3] The process involves the sequential, 3'-to-5' addition of phosphoramidite monomers to a growing nucleic acid chain anchored to a solid support.[4][2] A standard synthesis cycle, however, culminates in a harsh deprotection step, typically involving extended incubation in concentrated ammonium hydroxide at elevated temperatures. While effective for standard DNA and RNA, these conditions are destructive to a wide array of valuable modifications, including fluorescent dyes (e.g., TAMRA, Cy5, HEX), quenchers, and complex ligands essential for modern applications.[1][5]
This limitation created the need for base-protecting groups that are more labile than the conventional benzoyl (Bz) group on dC and dA or the isobutyryl (iBu) group on dG.[6][5] The N4-acetyl (Ac) protecting group on deoxycytidine is a cornerstone of these milder strategies. Its accelerated removal under specific basic conditions allows for significantly shorter and gentler deprotection protocols, thereby preserving the integrity of sensitive molecular cargo.[7] The use of Ac-dC phosphoramidite is not merely a substitution but a gateway to "FAST" and "UltraMILD" deprotection chemistries, expanding the repertoire of synthesizable oligonucleotides for cutting-edge research and drug development.[8][9][10]
The this compound Monomer: Structure and Function
The this compound monomer is engineered with specific protecting groups, each serving a distinct and vital role during the synthesis cycle. Understanding this structure is key to appreciating its function.
Caption: Structure of 5'-DMT-N4-Ac-dC-3'-CE Phosphoramidite.
-
5'-Dimethoxytrityl (DMT) Group: A bulky, acid-labile group that protects the 5'-hydroxyl terminus of the nucleoside.[4][7] Its removal (detritylation) at the start of each cycle yields a reactive hydroxyl group for coupling. The release of the orange-colored DMT cation provides a real-time spectrophotometric method for monitoring coupling efficiency.[4]
-
N4-Acetyl (Ac) Group: Protects the exocyclic amine of the cytosine base. Its key feature is its lability compared to the standard N4-benzoyl (Bz) group, enabling rapid hydrolysis during deprotection.[7] This property is crucial for preventing base modification when using amine-based deprotection agents like methylamine.[7]
-
3'-Cyanoethyl (CE) Phosphoramidite: The reactive moiety at the 3' position. The diisopropylamino group is activated by a weak acid to couple with the 5'-OH of the growing oligonucleotide chain.[4] The 2-cyanoethyl group protects the phosphorus atom and is readily removed by β-elimination under basic deprotection conditions.[4]
The Automated Synthesis Cycle: A Step-by-Step Protocol
The incorporation of Ac-dC into an oligonucleotide sequence follows the standard, four-step phosphoramidite cycle. The protocol is typically executed on an automated DNA/RNA synthesizer.
Sources
- 1. Ac-dC Oligo Modifications from Gene Link [genelink.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. twistbioscience.com [twistbioscience.com]
- 4. biotage.com [biotage.com]
- 5. dC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Incorporating Ac-dC into DNA Oligonucleotides
Introduction: The Significance of N4-acetyl-2'-deoxycytidine (Ac-dC) in DNA Oligonucleotides
N4-acetyl-2'-deoxycytidine (Ac-dC) is a modified nucleoside that is gaining increasing attention in the fields of molecular biology, drug development, and diagnostics.[1] The incorporation of Ac-dC into synthetic DNA oligonucleotides offers unique advantages, primarily due to the properties of the N4-acetyl group. This acetyl moiety serves as a protective group for the exocyclic amine of deoxycytidine during automated solid-phase DNA synthesis.[2] Its lability under specific deprotection conditions allows for the synthesis of sensitive oligonucleotides that might be damaged by harsher deprotection methods.[3][4]
Beyond its role as a protecting group, Ac-dC is a valuable tool for studying various biological processes. Its structural similarity to natural nucleosides allows it to be incorporated into DNA, making it a valuable tool for studying gene expression and regulation.[1] Researchers have utilized N4-Acetyl-2'-deoxycytidine in various studies to explore its effects on cellular processes, including its ability to influence DNA methylation patterns, which can have significant implications in epigenetics and cancer research.[1][5][6][7][8] Furthermore, oligonucleotides containing Ac-dC are being investigated for their therapeutic potential, including in antiviral and anticancer therapies.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient incorporation of Ac-dC into DNA oligonucleotides. We will delve into the underlying chemistry, provide detailed step-by-step protocols for synthesis, deprotection, purification, and characterization, and discuss key applications of Ac-dC-modified oligonucleotides.
Chemical and Physical Properties of Ac-dC
A thorough understanding of the chemical and physical properties of Ac-dC is crucial for its successful incorporation and subsequent applications.
| Property | Value | Source |
| Chemical Formula | C11H15N3O5 | [9] |
| Molecular Weight | 269.25 g/mol | [9] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 32909-05-0 | [1][10] |
The Ac-dC phosphoramidite is the key building block for incorporating this modified nucleoside into DNA oligonucleotides using automated synthesis.[11]
| Property | Value | Source |
| Chemical Formula | C41H50N5O8P | [12] |
| Molecular Weight | 771.85 g/mol | [12] |
| Diluent | Anhydrous Acetonitrile | [12] |
| Storage | Controlled room temperature or lower, dry | [12] |
| Stability in Solution | Similar to standard dA, dC, dG, T-CE Phosphoramidites | [12] |
Workflow for Incorporating Ac-dC into DNA Oligonucleotides
The overall process for generating Ac-dC containing oligonucleotides is a multi-step procedure that requires careful execution and quality control at each stage.
Caption: Workflow for the synthesis and purification of Ac-dC containing oligonucleotides.
Detailed Protocols
Part 1: Automated Solid-Phase Synthesis of Ac-dC Containing Oligonucleotides
The synthesis of oligonucleotides containing Ac-dC is performed using standard phosphoramidite chemistry on an automated DNA synthesizer.[2][13][14][15]
Materials:
-
Ac-dC-CE Phosphoramidite (e.g., from Glen Research)[12]
-
Standard DNA phosphoramidites (dA, dG, dT)
-
Anhydrous acetonitrile
-
Activator solution (e.g., Tetrazole, DCI)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Protocol:
-
Phosphoramidite Preparation: Dissolve the Ac-dC-CE phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Synthesizer Setup: Install the phosphoramidite vials, along with all other necessary reagents, onto the automated DNA synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's software, specifying the position(s) for Ac-dC incorporation.
-
Synthesis Cycle: The automated synthesis proceeds in a stepwise manner for each nucleotide addition, following a standard cycle:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing oligonucleotide chain.[14][15]
-
Coupling: The this compound (or other nucleoside phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.[14][15]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[14][15]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.[14][15]
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on"). For many purification strategies, leaving the DMT group on is advantageous.
Part 2: Cleavage and Deprotection of Ac-dC Containing Oligonucleotides
The choice of deprotection method is critical and depends on the other modifications present in the oligonucleotide. The N4-acetyl group of Ac-dC is more labile than the benzoyl group on standard dC, allowing for milder deprotection conditions.[3]
Method 1: Ammonium Hydroxide Deprotection (Standard Conditions)
This method is suitable for oligonucleotides containing only standard bases and Ac-dC.
Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vials
Protocol:
-
Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial. Add 1-2 mL of concentrated ammonium hydroxide.
-
Incubation: Tightly cap the vial and incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Evaporation: After incubation, cool the vial to room temperature and carefully transfer the supernatant to a new microcentrifuge tube. Dry the solution using a vacuum concentrator.
Method 2: AMA Deprotection (Fast Deprotection)
AMA, a mixture of aqueous ammonium hydroxide and aqueous methylamine (1:1, v/v), allows for significantly faster deprotection.[4] The use of Ac-dC is recommended with AMA to prevent base modification that can occur with benzoyl-protected dC.[4]
Materials:
-
AMA reagent (Ammonium hydroxide/40% Methylamine 1:1)
Protocol:
-
Cleavage and Deprotection: Transfer the CPG support to a screw-cap vial and add 1-2 mL of AMA.
-
Incubation: Tightly cap the vial and incubate at 65°C for 10-15 minutes.
-
Evaporation: Cool the vial, transfer the supernatant, and dry the solution in a vacuum concentrator.
| Deprotection Reagent | Temperature | Time | Notes |
| Ammonium Hydroxide | 55°C | 8-12 hours | Standard, robust method. |
| AMA | 65°C | 10-15 minutes | Fast deprotection; Ac-dC is recommended.[4] |
Part 3: Purification of Ac-dC Containing Oligonucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying modified oligonucleotides to ensure high purity for downstream applications.[16][17][18] Reverse-phase HPLC is commonly used.[16][19]
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Purified water (HPLC grade)
Protocol:
-
Sample Preparation: Resuspend the dried crude oligonucleotide in 200-500 µL of purified water.
-
HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Injection and Gradient Elution: Inject the sample onto the column. Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes. The hydrophobic DMT-on oligonucleotide will elute later than the DMT-off failure sequences.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length DMT-on oligonucleotide.
-
DMT Removal (if applicable): If the oligonucleotide was purified with the DMT group on, it must be removed. Pool the collected fractions, dry them down, and resuspend in a solution of 80% acetic acid in water. Incubate for 30-60 minutes at room temperature.
-
Desalting: After DMT removal (or for DMT-off purified oligos), the sample must be desalted to remove the HPLC buffer salts. This can be achieved using a desalting column (e.g., NAP-10) or by another round of HPLC with a volatile buffer system.
-
Final Preparation: Lyophilize the desalted, purified oligonucleotide to a dry pellet.
Part 4: Quality Control by Mass Spectrometry
Mass spectrometry is an essential tool for verifying the identity and purity of the synthesized oligonucleotide by confirming its molecular weight.[20][21][22][23]
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified oligonucleotide in a suitable solvent for mass spectrometry analysis (e.g., 50:50 acetonitrile:water with a small amount of a volatile buffer like triethylammonium acetate).
-
Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the Ac-dC containing oligonucleotide. The expected mass should be present as the major species.
Applications of Ac-dC Containing Oligonucleotides
The unique properties of Ac-dC make it a valuable component in oligonucleotides for a variety of research and therapeutic applications.
-
Studies of DNA Repair and Epigenetics: Oligonucleotides containing Ac-dC can be used as substrates for enzymes involved in DNA repair and epigenetic modifications, helping to elucidate their mechanisms of action.[5][6][7] The acetyl group can influence protein-DNA interactions and serve as a probe for studying the cellular machinery that recognizes and processes modified bases.
-
Development of Therapeutic Oligonucleotides: The incorporation of Ac-dC can enhance the stability and specificity of antisense oligonucleotides and siRNAs.[1] Its influence on duplex stability and resistance to nuclease degradation are areas of active investigation.
-
Diagnostic Probes: The altered hybridization properties of Ac-dC containing oligonucleotides can be exploited in the design of highly specific probes for diagnostic assays.
Diagram of Ac-dC Incorporation into DNA
Caption: Incorporation of Ac-dC into a DNA oligonucleotide sequence.
Conclusion
The site-specific incorporation of N4-acetyl-2'-deoxycytidine into synthetic DNA oligonucleotides provides a powerful tool for a wide range of applications in modern life sciences. The protocols detailed in these application notes, from automated synthesis to rigorous quality control, offer a robust framework for researchers to successfully generate high-quality Ac-dC modified oligonucleotides. As our understanding of the biological roles of nucleic acid modifications continues to expand, the use of Ac-dC is poised to play an increasingly important role in advancing research and the development of novel therapeutics and diagnostics.
References
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Cardozo, F. (2021, June 10). Chemical synthesis of oligonucleotides|Phosphoramidite Method| [Video]. YouTube. [Link]
-
Glen Research. (n.d.). Ac-dC-CE Phosphoramidite. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Mass Spectrometry Research Facility, University of Oxford. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, February 26). Mass Spectrometry of Structurally Modified DNA. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2015, January 1). Combined inhibition of histone deacetylase and cytidine deaminase improves epigenetic potency of decitabine in colorectal adenocarcinomas. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2018, May 28). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021, April 15). Epigenetic Mechanisms in DNA Double Strand Break Repair: A Clinical Review. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Advanced method for oligonucleotide deprotection. PubMed Central. [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Oligonucleotide synthesis. In Wikipedia. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Resolving DNA Damage: Epigenetic Regulation of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Epigenetic Mechanisms in DNA Double Strand Break Repair: A Clinical Review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Epigenetic Mechanisms in DNA Double Strand Break Repair: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. scbt.com [scbt.com]
- 11. twistbioscience.com [twistbioscience.com]
- 12. glenresearch.com [glenresearch.com]
- 13. youtube.com [youtube.com]
- 14. atdbio.com [atdbio.com]
- 15. DNA寡核苷酸合成 [sigmaaldrich.com]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. labcluster.com [labcluster.com]
- 18. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Global analysis of cytosine and adenine DNA modifications across the tree of life | eLife [elifesciences.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Progress in Tandem Mass Spectrometry Data Analysis for Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Maximizing Oligonucleotide Synthesis Fidelity: A Guide to Ac-dC Phosphoramidite Coupling Efficiency
Introduction
In the realm of synthetic biology and nucleic acid-based therapeutics, the fidelity of oligonucleotide synthesis is paramount. The phosphoramidite method stands as the gold standard for the chemical synthesis of DNA and RNA, enabling the construction of custom sequences with high precision.[1] At the heart of this process lies the coupling step, a critical reaction that dictates the overall yield and purity of the final oligonucleotide product. Even minute inefficiencies at each coupling cycle accumulate, leading to a significant reduction in the proportion of full-length product, especially in the synthesis of long oligonucleotides.[2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing and validating the coupling efficiency of N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite. Ac-dC is a key building block, particularly favored for its compatibility with rapid deprotection protocols, such as those using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine), which significantly shortens the overall synthesis time.[5][6][7] While Ac-dC is known to couple with an efficiency comparable to standard benzoyl-protected dC (Bz-dC), meticulous attention to protocol details is essential to consistently achieve the near-perfect coupling rates (>99%) required for high-quality oligonucleotide production.[7]
This document will delve into the mechanistic underpinnings of the phosphoramidite coupling reaction, provide detailed, field-proven protocols for the use of Ac-dC phosphoramidite, and outline robust analytical methods for the validation of coupling efficiency.
The Chemistry of Phosphoramidite Coupling: A Mechanistic Overview
The phosphoramidite coupling reaction is a four-step cycle that sequentially adds nucleotide building blocks to a growing oligonucleotide chain anchored to a solid support.[8][9] The process is conducted in the 3' to 5' direction.[9]
The Four Steps of the Oligonucleotide Synthesis Cycle:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside.[2] This exposes a free hydroxyl group, ready for the subsequent coupling reaction.
-
Coupling: The this compound, dissolved in an anhydrous solvent, is activated by a weak acid, such as tetrazole or its derivatives.[9] This activation involves the protonation of the diisopropylamino group, making the phosphorus atom highly electrophilic.[9][] The activated phosphoramidite then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[]
-
Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked through acetylation.[1][2] This "capping" step ensures that these truncated sequences do not participate in subsequent coupling cycles.[2]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester bond, typically using a solution of iodine and water.[2] This completes the addition of one nucleotide, and the cycle can be repeated to extend the oligonucleotide chain.
The efficiency of the coupling step is the most critical determinant of the overall synthesis yield.[3] Any factor that impedes the reaction between the activated phosphoramidite and the free 5'-hydroxyl group will lead to the formation of truncated sequences.
Factors Influencing Ac-dC Coupling Efficiency
Achieving optimal coupling efficiency with this compound requires stringent control over several experimental parameters.
Reagent Quality and Handling
-
Anhydrous Conditions: Water is the primary enemy of efficient phosphoramidite coupling.[3] Even trace amounts of moisture can hydrolyze the activated phosphoramidite, rendering it incapable of coupling.[3][11] Therefore, the use of anhydrous acetonitrile (<10-15 ppm water) for dissolving the phosphoramidite and for all washing steps is absolutely critical.[3] All reagents and the synthesizer's gas lines should be kept scrupulously dry.[3]
-
Phosphoramidite Purity: The this compound itself must be of high purity, free from hydrolysis products or other contaminants. It is recommended to use freshly opened vials or to store partially used vials under an inert atmosphere (e.g., argon) and tightly sealed to prevent degradation.
-
Activator Solution: The choice and quality of the activator are crucial. Tetrazole and its derivatives, such as 5-(ethylthio)-1H-tetrazole (ETT), are commonly used.[9][12] The activator solution must also be anhydrous and should be replaced regularly to ensure consistent activity.
Experimental Parameters
-
Coupling Time: The time allowed for the coupling reaction to proceed is a key variable. While standard coupling times are often sufficient, extending the coupling time can be beneficial, especially for sterically hindered positions or when dealing with complex sequences.[13] For modified phosphoramidites, a doubling of the standard coupling time is a common starting point for optimization.[13]
-
Phosphoramidite Concentration: A higher concentration of the this compound (e.g., 0.1 M) can help drive the coupling reaction to completion.[13]
-
Double Coupling: For particularly critical positions or when synthesizing long oligonucleotides, a "double coupling" protocol can be employed. This involves repeating the coupling step before proceeding to the capping and oxidation steps, which can significantly increase the stepwise yield.[13]
Experimental Protocols
The following protocols are designed to serve as a starting point for optimizing this compound coupling on a standard automated DNA/RNA synthesizer.
Protocol 1: Standard this compound Coupling
Objective: To perform a standard coupling of this compound during solid-phase oligonucleotide synthesis.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M ETT in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Solid support with the initial nucleoside
Procedure:
-
Preparation: Ensure all reagents are fresh and anhydrous. Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M).[13]
-
Synthesis Cycle: Program the automated synthesizer to perform the following steps for the Ac-dC coupling cycle:
-
Deblocking: Remove the 5'-DMT group from the support-bound oligonucleotide.
-
Washing: Thoroughly wash the support with anhydrous acetonitrile.
-
Coupling: Deliver the this compound solution and the activator solution simultaneously to the synthesis column. Allow the reaction to proceed for the recommended coupling time (e.g., 35-180 seconds, depending on the synthesizer and scale).[14]
-
Washing: Wash the support with anhydrous acetonitrile.
-
Capping: Treat the support with capping solutions A and B to block any unreacted 5'-hydroxyl groups.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Oxidation: Treat the support with the oxidizer solution to stabilize the newly formed phosphite triester linkage.
-
Washing: Wash the support with anhydrous acetonitrile.
-
-
Repeat: Continue with the subsequent coupling cycles as required by the oligonucleotide sequence.
Protocol 2: Enhanced Ac-dC Coupling for Demanding Sequences
Objective: To improve the coupling efficiency of Ac-dC for long oligonucleotides or sequences with known difficult couplings.
Procedure:
This protocol follows the same steps as Protocol 1, with the following modifications to the coupling step:
-
Extended Coupling Time: Increase the coupling time for the this compound by 50-100% compared to the standard protocol.[13]
-
Double Coupling: After the initial coupling and a subsequent wash with anhydrous acetonitrile, repeat the delivery of the this compound and activator solutions for a second coupling reaction before proceeding to the capping step.[13]
Validation of Coupling Efficiency
Robust and routine validation of coupling efficiency is essential for ensuring the quality and reproducibility of oligonucleotide synthesis.
Real-Time Monitoring: Trityl Cation Assay
Most modern DNA synthesizers are equipped with a spectrophotometer to monitor the release of the DMT cation during the deblocking step.[] The intensity of the orange-colored DMT cation is directly proportional to the number of full-length chains from the previous cycle. By comparing the trityl yield at each step, a stepwise coupling efficiency can be calculated in real-time.[15] Consistent and high trityl yields are indicative of efficient coupling.
Post-Synthesis Analysis: HPLC and Mass Spectrometry
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final oligonucleotide product.[2][8] Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) methods can be used to separate the full-length product from shorter, truncated sequences.[2] A high percentage of the main peak corresponding to the full-length oligonucleotide is a direct reflection of high average coupling efficiency.
-
Mass Spectrometry (MS): Mass spectrometry, often MALDI-TOF or ESI-MS, provides an accurate determination of the molecular weight of the synthesized oligonucleotide.[15] This confirms the identity of the full-length product and can also reveal the presence of deletion sequences, albeit with less quantitative precision than HPLC.
Troubleshooting Low Coupling Efficiency
A drop in coupling efficiency can be attributed to several factors. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Consistently Low Trityl Yields | 1. Moisture in reagents or synthesizer lines.[3] 2. Degraded this compound. 3. Inactive activator solution. | 1. Replace all reagents with fresh, anhydrous stocks. Purge synthesizer lines with dry argon or helium.[3] 2. Use a fresh vial of this compound. 3. Prepare or use a fresh bottle of activator solution. |
| Gradual Decrease in Trityl Yields | 1. Depletion of reagents. 2. Accumulation of moisture in the system over time. | 1. Check reagent levels and replace as necessary. 2. Perform a system-wide purge and replace solvents. |
| Low Coupling at a Specific Position | 1. Steric hindrance due to secondary structure formation.[] | 1. Implement the enhanced coupling protocol (Protocol 2) with extended coupling time or double coupling for that specific step. |
Data Presentation and Visualization
Table 1: Theoretical Yield of Full-Length Product vs. Coupling Efficiency
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 66.8% | 81.8% | 90.5% |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 100-mer | 13.3% | 36.6% | 60.6% |
This table illustrates the critical impact of even small differences in coupling efficiency on the theoretical yield of the desired full-length oligonucleotide, particularly for longer sequences.[2][4]
Diagrams
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting low Ac-dC coupling efficiency.
Conclusion
The successful synthesis of high-quality oligonucleotides is critically dependent on achieving near-quantitative coupling efficiency at every step. While this compound is an excellent choice for modern, rapid oligonucleotide synthesis protocols, its performance is contingent upon a well-controlled and meticulously executed process. By understanding the underlying chemistry, adhering to stringent anhydrous techniques, and implementing robust validation methods, researchers can consistently achieve high coupling efficiencies with this compound. This, in turn, ensures the production of high-fidelity oligonucleotides suitable for the most demanding applications in research, diagnostics, and therapeutics.
References
- Vertex AI Search. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- Integrated DNA Technologies. (2023, November 28). Oligonucleotide synthesis: Coupling efficiency and quality control.
- Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine.
- TriLink BioTechnologies. (n.d.). Use of Custom Synthesized Phosphoramidite Reagents.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743.
- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
- The Thought Emporium. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube.
- Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis.
- Glen Research. (n.d.). Deprotection Guide.
- LGC Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
- Brown, T., & Brown, D. J. (2013). Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility. Chemical Science, 4(1), 154-160.
- ELLA Biotech. (n.d.). FAQs - Length, Quality and Yield.
- Gryaznov, S. M., & Letsinger, R. L. (1992). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 20(7), 1879–1882.
- Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides.
- Microsynth. (n.d.). Synthesis of Nucleic Acids - Implications for Molecular Biology.
- Ravikumar, V. T., & Cheruvallath, Z. S. (2000). Method for deprotecting oligonucleotides. Google Patents.
- Glen Research. (n.d.). Glen Report 7.12: UltraFast Chemistry.
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. FAQs - Length, Quality and Yield - ELLA Biotech [ellabiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. youtube.com [youtube.com]
- 9. DNA寡核苷酸合成 [sigmaaldrich.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. rsc.org [rsc.org]
- 15. microsynth.ch [microsynth.ch]
Application Notes and Protocols: Deprotection of N4-acetyl-2'-deoxycytidine (Ac-dC) Modified Oligonucleotides
Executive Summary
In the synthesis of custom oligonucleotides, particularly those bearing sensitive functional groups, the choice of nucleobase protecting groups is a critical parameter that dictates the efficiency of synthesis and the purity of the final product. N4-acetyl-2'-deoxycytidine (Ac-dC) has emerged as a superior alternative to the traditional N4-benzoyl-dC (Bz-dC) for applications requiring rapid and mild deprotection conditions. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the efficient deprotection of Ac-dC modified oligonucleotides. The primary focus is on the widely adopted Ammonium Hydroxide/Methylamine (AMA) reagent, which enables "UltraFAST" deprotection, dramatically reducing processing times from hours to minutes and preserving the integrity of complex modifications.
The Strategic Advantage of Ac-dC in Modern Oligonucleotide Synthesis
The final deprotection step in solid-phase oligonucleotide synthesis is often a bottleneck and a potential source of side reactions that can compromise the quality of the final product. The selection of the exocyclic amine protecting group for deoxycytidine is pivotal in defining the deprotection strategy.
Overcoming the Limitations of Traditional Protecting Groups
Traditionally, the benzoyl (Bz) group has been used to protect the N4 position of deoxycytidine. While effective during synthesis, its removal requires prolonged exposure to harsh alkaline conditions, such as concentrated ammonium hydroxide at elevated temperatures (e.g., 8 hours at 65°C)[1]. These conditions are incompatible with many of the sensitive dyes, quenchers, and modified bases frequently incorporated into modern therapeutic and diagnostic oligonucleotides.[2]
Ac-dC: Enabling Speed and Mildness
The N4-acetyl (Ac) protecting group is significantly more labile than the benzoyl group. This lability is the cornerstone of "fast deprotection" strategies.[3] The use of Ac-dC phosphoramidite in synthesis allows for deprotection under substantially milder and faster conditions, which provides two key benefits:
-
Accelerated Throughput: Deprotection times can be reduced from many hours to as little as 5-10 minutes.[4][5] This significantly increases the productivity of high-throughput synthesis platforms.
-
Preservation of Sensitive Moieties: The milder conditions are crucial for the successful synthesis of oligonucleotides containing delicate modifications that would otherwise be degraded by harsh, prolonged basic treatment.[2]
The Chemistry of Deprotection: Why Ac-dC Prevents Side Reactions
A critical advantage of Ac-dC becomes apparent when using amine-based deprotection reagents like AMA (a mixture of ammonium hydroxide and methylamine). While AMA is highly effective at rapid deprotection, methylamine can act as a nucleophile and attack the C4 position of benzoyl-protected cytidine, leading to a transamination side reaction that converts dC to N4-methyl-dC.[6][7]
The Ac-dC protecting group circumvents this issue. The hydrolysis of the acetyl group is extremely rapid under basic conditions, occurring much faster than the competing transamination reaction.[8] Once the acetyl group is removed, the exocyclic amine of cytidine is no longer susceptible to modification by methylamine. Therefore, the use of Ac-dC is mandatory for any deprotection protocol involving methylamine to ensure the sequence fidelity of the final oligonucleotide.[1][6]
Comparative Deprotection Conditions
The choice of deprotection conditions is dictated by the protecting groups used for all bases in the oligonucleotide sequence. Ac-dC is compatible with a range of deprotection strategies, from "UltraFAST" to "UltraMILD".
| Strategy | Protecting Group Set | Deprotection Reagent | Temperature | Time | Key Application | Reference |
| UltraFAST | Standard dA (Bz), dC (Ac) , Standard dG (iBu or dmf) | AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v) | 65 °C | 5 - 10 min | High-throughput synthesis, standard oligonucleotides. | [1][4][7] |
| Standard/Fast | Standard dA (Bz), dC (Ac) , dmf-dG | AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v) | Room Temp. | 2 hours | When elevated temperatures are a concern. | [6][9] |
| UltraMILD | Pac-dA, Ac-dC , iPr-Pac-dG | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | For extremely base-sensitive modifications. | [7] |
| UltraMILD | Pac-dA, Ac-dC , iPr-Pac-dG | Ammonium Hydroxide (30%) | Room Temp. | 2 hours | Mild deprotection without methylamine. | [7] |
Table 1: Comparison of common deprotection protocols for oligonucleotides containing Ac-dC.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of oligonucleotides synthesized using this compound.
Workflow Overview
The general workflow for post-synthesis cleavage and deprotection is a straightforward process involving incubation of the solid support with the deprotection reagent, followed by recovery of the oligonucleotide solution.
Caption: General workflow for oligonucleotide cleavage and deprotection.
Protocol 1: UltraFAST Deprotection with AMA
This protocol is the most common method for rapid deprotection and is suitable for most standard oligonucleotides synthesized with Ac-dC.
Causality: The combination of methylamine and ammonium hydroxide at an elevated temperature rapidly cleaves the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups (Ac on dC, iBu or dmf on dG, Bz on dA). The 10-minute incubation is sufficient for complete deprotection without degrading the oligonucleotide.[1][3]
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG in a column or well plate).
-
AMA reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine solution. Caution: Prepare fresh and in a certified fume hood. AMA is volatile and corrosive.
-
Screw-cap, pressure-rated vials or a sealed 96-well plate.
-
Heating block or oven capable of maintaining 65°C.
-
Nuclease-free water.
-
Vacuum concentrator.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column/plate to a screw-cap vial. For plate-based synthesis, this step can be performed directly in the synthesis plate if it is properly sealable.
-
Add 1.0 mL of freshly prepared AMA reagent to the vial for a 1 µmole scale synthesis. Ensure the support is fully submerged.
-
Securely cap the vial. Critical: Ensure the vial is properly sealed to prevent evaporation and pressure buildup from causing a leak.
-
Incubate the vial in a heating block or oven at 65°C for 10 minutes.[3][5]
-
After incubation, remove the vial and allow it to cool completely to room temperature before opening. This prevents flash evaporation of the volatile solution.
-
Carefully uncap the vial inside a fume hood.
-
Using a pipette, transfer the supernatant, which contains the deprotected oligonucleotide, to a new sterile microcentrifuge tube.
-
Wash the solid support with 200-500 µL of nuclease-free water. Combine this wash with the supernatant collected in the previous step. Repeat the wash for quantitative recovery.
-
Dry the combined oligonucleotide solution using a vacuum concentrator. Do not use high heat settings.
-
Resuspend the purified oligonucleotide pellet in the desired volume of nuclease-free water or an appropriate buffer (e.g., TE buffer). Verify concentration via UV spectrophotometry.
Protocol 2: UltraMILD Deprotection with Potassium Carbonate
This protocol is designed for oligonucleotides containing extremely base-sensitive modifications that cannot tolerate AMA, even at room temperature. It requires the use of a full "UltraMILD" phosphoramidite set (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
Causality: Potassium carbonate in methanol is a non-nucleophilic base that is strong enough to hydrolyze the highly labile Pac and Ac protecting groups but mild enough to leave sensitive functionalities intact. The longer incubation time at room temperature compensates for the lower reactivity of the reagent compared to AMA.[7]
Materials:
-
Synthesized oligonucleotide on UltraMILD-compatible solid support.
-
Deprotection solution: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Screw-cap vial.
-
Nuclease-free water and Acetonitrile (ACN).
-
Vacuum concentrator.
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1.0 mL of 0.05 M K₂CO₃ in methanol to the vial (for a 1 µmole scale).
-
Seal the vial and let it stand at room temperature for 4 hours.[7]
-
Transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the support twice with a 1:1 mixture of ACN/water and combine the washes with the supernatant.
-
Dry the solution using a vacuum concentrator.
-
Resuspend the final product in the desired buffer.
Quality Control and Validation
Independent of the protocol used, it is imperative to validate the completeness of the deprotection and the integrity of the final product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the gold standard for confirming the molecular weight of the final oligonucleotide. An incomplete deprotection will result in mass peaks corresponding to the oligo plus the mass of the uncleaved protecting groups.
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) can be used to assess purity. Incompletely deprotected species will typically have different retention times than the fully deprotected product.[1]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. biotage.com [biotage.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
Application Notes & Protocols: The Strategic Use of N4-Acetyl-2'-deoxycytidine (Ac-dC) Phosphoramidite for Advanced PCR Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and reliable synthesis of modified oligonucleotides is fundamental to a vast array of modern molecular biology techniques, particularly the Polymerase Chain Reaction (PCR) and its quantitative counterpart, qPCR. While standard phosphoramidite chemistry is robust, it relies on harsh deprotection conditions that can degrade sensitive functional moieties, such as fluorescent dyes, which are critical for many diagnostic and research applications. This guide provides a detailed exploration of N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite, a key reagent in the "ultramild" synthesis strategy. We will elucidate the chemical principles behind its use, its critical role in preserving the integrity of sensitive oligonucleotide modifications, and provide comprehensive protocols for its incorporation during synthesis and the subsequent use of these high-quality oligonucleotides in PCR-based assays.
The Challenge: Synthesizing Modified Oligonucleotides for PCR
The power of PCR is often augmented by the use of chemically modified oligonucleotides. Primers and probes can be synthesized with a variety of modifications, including fluorescent dyes (e.g., FAM, HEX, Cy5), quenchers, and reactive groups for conjugation. These modifications are essential for applications such as:
-
Quantitative Real-Time PCR (qPCR): Fluorescently labeled probes (e.g., TaqMan® probes) allow for the real-time monitoring of amplicon accumulation.
-
Multiplex PCR: Primers and probes with distinct fluorescent labels enable the simultaneous detection of multiple targets in a single reaction.
-
DNA Sequencing and Fragment Analysis: Fluorescently labeled primers are used to generate labeled products for detection by capillary electrophoresis.
The standard method for oligonucleotide synthesis involves phosphoramidite chemistry, which uses protecting groups on the exocyclic amines of dA, dG, and dC to prevent unwanted side reactions during chain elongation.[1] The most common protecting group for deoxycytidine is benzoyl (Bz). However, removing the Bz group requires strongly basic conditions (e.g., concentrated ammonium hydroxide at elevated temperatures), which can irreversibly damage many common fluorescent dyes and other sensitive modifications.[2] This presents a significant manufacturing challenge, leading to lower yields of functional, modified oligonucleotides and compromised assay performance.
The Solution: Ac-dC and the Ultramild Deprotection Strategy
To overcome this limitation, an "ultramild" protecting group strategy was developed. This approach utilizes alternative protecting groups that can be removed under significantly gentler conditions. N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite is a cornerstone of this strategy.[1][2]
The acetyl (Ac) group on the N4 position of deoxycytidine is much more labile than the traditional benzoyl group. This allows for its efficient removal using mild bases like potassium carbonate in methanol at room temperature, or briefly with ammonium hydroxide/methylamine (AMA) mixtures.[3][4] This gentleness is crucial for preserving the chemical integrity of sensitive moieties attached elsewhere on the oligonucleotide.[1]
Therefore, the primary and most critical application of Ac-dC phosphoramidite is not to impart a specific function to the final PCR reaction itself, but to enable the successful synthesis of oligonucleotides bearing base-labile modifications . By the time the oligonucleotide primer or probe is used in a PCR experiment, the acetyl group has been removed, and the base functions as a standard deoxycytidine.
Expert Insight: The choice to use Ac-dC in a synthesis workflow is dictated by the other components of the desired oligonucleotide. If you are synthesizing a simple, unmodified primer, standard Bz-dC is sufficient and more cost-effective. However, the moment a sensitive dye like TAMRA or Cy5 is included in the sequence, switching to the ultramild monomer set (including Ac-dC, Pac-dA, and iPr-Pac-dG) becomes essential for a successful synthesis with high yield and purity.[1][2]
Chemical Structures and Key Features
Below is a comparison of the standard Benzoyl-dC phosphoramidite and the ultramild Acetyl-dC phosphoramidite.
Caption: Chemical structures of Bz-dC and Ac-dC phosphoramidites.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Fluorescently Labeled Oligonucleotide
This protocol outlines the key steps on an automated DNA synthesizer for incorporating Ac-dC into an oligonucleotide that also contains a 3' fluorescent dye.
Workflow Overview:
Caption: Automated synthesis workflow using ultramild phosphoramidites.
Step-by-Step Methodology:
-
Synthesizer Setup:
-
Install phosphoramidite vials: Ac-dC, Pac-dA, iPr-Pac-dG, and standard T phosphoramidites, each dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Ensure all other necessary reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and correctly installed.
-
Install the solid support column (e.g., CPG) derivatized with the desired 3'-modification (e.g., TAMRA dye).
-
-
Automated Synthesis Cycle:
-
The synthesis proceeds via iterative cycles of deblocking, coupling, capping, and oxidation.[5]
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the growing oligonucleotide chain using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The this compound (or other required base) is activated (e.g., with tetrazole or a derivative) and reacts with the free 5'-hydroxyl group of the growing chain.[4][5] A standard coupling time of 30-60 seconds is typically sufficient.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
-
-
Cleavage and Deprotection (Crucial Step):
-
Once the synthesis is complete, the column is removed from the synthesizer.
-
The oligonucleotide is cleaved from the solid support and the protecting groups are removed simultaneously using a mild deprotection solution.
-
Recommended Condition: Incubate the CPG support with 0.05 M potassium carbonate in anhydrous methanol for 4 hours at room temperature.[2] This condition is effective for removing Ac, Pac, and iPr-Pac groups while leaving sensitive dyes intact.
-
Alternatively, for faster deprotection, AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) can be used at room temperature for 10-15 minutes, though this is slightly harsher than potassium carbonate.
-
-
Purification and Quality Control:
-
The deprotected oligonucleotide is dried down and then resuspended in an appropriate buffer.
-
Purification is typically performed by High-Performance Liquid Chromatography (HPLC) to separate the full-length, correctly modified product from any truncated or failed sequences.
-
The final product's identity and purity should be confirmed by mass spectrometry.
-
Protocol 2: Using the Purified Labeled Probe in a qPCR Assay
This protocol assumes the use of a 5'-nuclease assay (TaqMan®-like) where the probe, synthesized using the ultramild method described above, is cleaved during PCR, releasing a fluorescent signal. By this stage, the Ac-dC has been converted to a standard dC.
qPCR Reaction Setup:
| Component | Final Concentration | Rationale |
| DNA Polymerase | 1X | A hot-start Taq polymerase is highly recommended to prevent non-specific amplification at low temperatures during reaction setup. |
| qPCR Buffer | 1X | Provides the optimal pH, salt, and magnesium concentration for polymerase activity. Divalent cations like Mg²⁺ are essential cofactors.[3] |
| dNTPs | 200-400 µM each | The building blocks for the new DNA strands.[6] |
| Forward Primer | 100-500 nM | Oligonucleotide that defines the start of the amplified region.[7] |
| Reverse Primer | 100-500 nM | Oligonucleotide that defines the end of the amplified region.[7] |
| Labeled Probe | 50-250 nM | The probe synthesized using Ac-dC, now with a standard dC. Binds to the target sequence between the primers. |
| Template DNA | 1 pg - 100 ng | The amount depends on the source (e.g., plasmid, genomic DNA) and target abundance. |
| Nuclease-Free Water | To final volume |
qPCR Cycling Protocol (Typical Conditions):
Caption: A standard 2-step qPCR thermal cycling protocol.
Step-by-Step Methodology:
-
Reaction Preparation:
-
Thaw all components on ice. Mix each component by vortexing gently, then centrifuge briefly to collect contents at the bottom of the tube.
-
Prepare a master mix containing the polymerase, buffer, dNTPs, primers, probe, and water for the total number of reactions plus a 10% overage to account for pipetting errors.
-
Aliquot the master mix into individual qPCR tubes or wells of a plate.
-
Add the template DNA to each respective tube/well. Seal the tubes/plate.
-
-
Thermal Cycling:
-
Place the reactions in a real-time PCR instrument.
-
Initial Denaturation/Polymerase Activation: 95°C for 2-10 minutes. This step activates the hot-start polymerase and fully denatures the template DNA.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds. This separates the DNA strands in each cycle.[8]
-
Annealing/Extension: 60°C for 60 seconds. During this step, both primers and the fluorescent probe anneal to the template. The polymerase then extends from the primers. If the polymerase has 5'-3' exonuclease activity, it will cleave the probe as it synthesizes, separating the reporter dye from the quencher and generating a fluorescent signal. The instrument's optical system measures this signal at the end of this step.
-
-
-
Data Analysis:
-
The qPCR software plots the fluorescence intensity versus the cycle number.
-
The cycle at which the fluorescence signal crosses a predetermined threshold is the Quantification Cycle (Cq) or Threshold Cycle (Ct).
-
The Cq value is inversely proportional to the amount of starting template DNA.
-
Technical Considerations and Scientific Rationale
-
Thermal Stability (Tm): N4-acetylcytidine in RNA has been shown to significantly increase duplex stability (ΔTm of +8.2 °C).[9] While this exact value may not translate directly to DNA, it suggests that if the acetyl group were present during PCR, it could affect primer annealing. However, because the acetyl group is removed during standard oligo deprotection, the final primer contains normal dC. Therefore, the Tm of the final, deprotected primer should be calculated using standard algorithms, and no special adjustments to the annealing temperature are required due to the prior use of Ac-dC in synthesis.
-
DNA Polymerase Fidelity: Since the final oligonucleotide product used in the PCR contains only the canonical A, G, C, and T bases, there are no special considerations for polymerase compatibility. The enzyme encounters a normal dC in both the primer and the template strand and will incorporate dG opposite it with high fidelity.[10]
-
Self-Validation: The success of the protocol is inherently self-validating. A successful synthesis (Protocol 1) will yield a purified oligonucleotide with the correct mass, confirming the incorporation and subsequent deprotection of Ac-dC. A successful qPCR experiment (Protocol 2) with a low Cq value and a high final fluorescence signal confirms that the synthesized probe is functional and that its fluorescent reporter was preserved during synthesis, which is the entire purpose of using the this compound.
Conclusion
N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite is an indispensable tool for the synthesis of high-quality, modified oligonucleotides for advanced PCR applications. Its role is not to function as a modified base within the PCR reaction itself, but rather to act as a temporary, "ultramild" protecting group that enables the incorporation of sensitive functionalities like fluorescent dyes without degradation. By understanding the chemistry behind this strategy and implementing the detailed protocols provided, researchers can confidently produce the robust reagents necessary for sensitive and reproducible results in qPCR, genetic analysis, and molecular diagnostics.
References
- Current time information in Washington, DC, US. (n.d.). Google Search.
-
NAT10-dependent N4‐acetylcytidine modification mediates PAN RNA stability, KSHV reactivation, and IFI16-related inflammasome activation. (2023). The EMBO Journal. Retrieved from [Link]
-
The A, B, C, D's of replicative DNA polymerase fidelity. (2021). PLOS Genetics. Retrieved from [Link]
-
Effects of 3,N4-ethenodeoxycytidine on duplex stability and energetics. (1999). IARC Scientific Publications. Retrieved from [Link]
-
Site Directed Mutagenesis by PCR. (2016). Addgene Blog. Retrieved from [Link]
-
Convertible and Constrained Nucleotides: The 2'-Deoxyribose 5'-C-Functionalization Approach, a French Touch. (2018). Molecules. Retrieved from [Link]
-
Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Oligoribonucleotide interference-PCR: principles and applications. (2020). Cellular and Molecular Life Sciences. Retrieved from [Link]
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2021). bioRxiv. Retrieved from [Link]
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2022). Journal of the American Chemical Society. Retrieved from [Link]
-
Post-Synthesis Substitution - Convertible Nucleosides. (n.d.). Glen Research. Retrieved from [Link]
-
DNA amplification by the polymerase chain reaction. (1990). Analytical Chemistry. Retrieved from [Link]
-
A simple method for site-directed mutagenesis using the polymerase chain reaction. (1989). Nucleic Acids Research. Retrieved from [Link]
-
Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides. (2020). Molecules. Retrieved from [Link]
-
DNA polymerase β nucleotide-stabilized template misalignment fidelity depends on local sequence context. (2014). Journal of Biological Chemistry. Retrieved from [Link]
-
Thermal degradation of DNA. (2013). DNA and Cell Biology. Retrieved from [Link]
-
Site Directed Mutagenesis Protocol. (n.d.). iGEM. Retrieved from [Link]
-
N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. (2023). Journal of Translational Medicine. Retrieved from [Link]
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2020). Molecules. Retrieved from [Link]
-
PARP-dependent and NAT10-independent acetylation of N4-cytidine in RNA appears in UV-damaged chromatin. (2023). Epigenetics & Chromatin. Retrieved from [Link]
-
Oligonucleotides: Design and Applications. (n.d.). Bio-Rad. Retrieved from [Link]
-
Effect of DNA length and H4 acetylation on the thermal stability of reconstituted nucleosome particles. (2003). Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
DNA conformational changes at the primer-template junction regulate the fidelity of replication by DNA polymerase. (2010). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Amplifying DNA - The Polymerase Chain Reaction. (2021). Biology LibreTexts. Retrieved from [Link]
-
Modified Nucleosides That Can Be Incorporated into DNA Enzymatically or in Live Cells. (2021). Request PDF on ResearchGate. Retrieved from [Link]
-
DNA stability at temperatures typical for hyperthermophiles. (1998). The EMBO Journal. Retrieved from [Link]
-
2'-Deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fidelity of DNA polymerase. (n.d.). Retrieved from [Link]
-
Using dNTP in Polymerase Chain Reaction (PCR). (n.d.). BioChain Institute Inc. Retrieved from [Link]
-
Boosting PCR accuracy—tips for maximizing amplification fidelity. (2023). YouTube. Retrieved from [Link]
-
Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. (2022). Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. Ac-dC Oligo Modifications from Gene Link [genelink.com]
- 2. Effects of 3,N4-ethenodeoxycytidine on duplex stability and energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCR Amplification | An Introduction to PCR Methods [promega.com]
- 4. Oligoribonucleotide interference-PCR: principles and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
- 7. bio-rad.com [bio-rad.com]
- 8. What are the steps of PCR amplification? | AAT Bioquest [aatbio.com]
- 9. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA polymerase β nucleotide-stabilized template misalignment fidelity depends on local sequence context - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Ac-dC Phosphoramidite in Synthesizing High-Fidelity Oligonucleotides for Advanced DNA Sequencing Applications
Introduction: Beyond Standard Oligonucleotide Synthesis
In the landscape of modern genomics, the precision and reliability of DNA sequencing are paramount. The quality of sequencing data is intrinsically linked to the fidelity of the synthetic oligonucleotides used as primers and probes. Standard phosphoramidite chemistry, the cornerstone of DNA synthesis for decades, has been robust for routine applications.[1] However, the increasing sophistication of sequencing technologies, which often rely on oligonucleotides bearing sensitive fluorescent dyes, quenchers, and other modifications, necessitates a more refined approach to their synthesis.
This guide provides an in-depth exploration of N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite, a critical reagent for the synthesis of high-purity, modified oligonucleotides tailored for demanding sequencing applications. We will delve into the chemical rationale for its use, its advantages over traditional cytidine phosphoramidites, and provide detailed, field-proven protocols for its incorporation and subsequent deprotection.
The Challenge of Standard Deprotection and the Ac-dC Solution
The standard solid-phase oligonucleotide synthesis cycle is a highly optimized process involving the sequential addition of phosphoramidite monomers to a growing DNA chain.[1] A critical step following chain assembly is the removal of protecting groups from the nucleobases. Traditional cytidine monomers are protected with a benzoyl (Bz) group, which requires harsh deprotection conditions—typically prolonged heating in concentrated ammonium hydroxide—to be removed.[2] While effective for unmodified oligonucleotides, these conditions can degrade or destroy many of the sensitive moieties required for modern sequencing, such as cyanine and rhodamine dyes.
This is where the strategic implementation of Ac-dC phosphoramidite becomes indispensable. The N4-acetyl protecting group on the cytidine base is significantly more labile than the benzoyl group.[3] This allows for much milder and faster deprotection protocols, preserving the integrity of sensitive modifications and ensuring the synthesis of fully functional primers and probes.[2][4] The use of Ac-dC is a cornerstone of "UltraMILD" and "UltraFAST" deprotection strategies, which are essential for producing high-quality oligonucleotides for applications like Sanger sequencing, next-generation sequencing (NGS), and quantitative PCR (qPCR).[4][5]
Core Principles of Oligonucleotide Synthesis with Ac-dC
The incorporation of this compound into a growing oligonucleotide chain follows the standard, automated solid-phase synthesis cycle. The key differentiation lies in the final deprotection step. By substituting the standard dC phosphoramidite with Ac-dC, researchers unlock the ability to use gentler deprotection reagents and conditions.
The Automated Synthesis Cycle
The synthesis of an oligonucleotide on a solid support is a cyclical process, as illustrated below. Each cycle adds one nucleotide to the growing chain.
Diagram 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Protocols for Deprotection of Oligonucleotides Containing Ac-dC
The choice of deprotection protocol depends on the sensitivity of the modifications incorporated into the oligonucleotide. Here, we provide detailed protocols for both "UltraFAST" and "UltraMILD" deprotection.
Protocol 1: UltraFAST Deprotection using AMA Reagent
This protocol is ideal for oligonucleotides containing moderately sensitive dyes and is significantly faster than traditional methods. The use of Ac-dC is mandatory to prevent the formation of N4-methyl-dC when using methylamine.[3][4][6]
Materials:
-
Oligonucleotide synthesized on solid support (containing Ac-dC).
-
AMA reagent: a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%).
-
Screw-cap vials.
-
Heating block or water bath.
-
Nuclease-free water.
-
Vacuum concentrator.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a clean screw-cap vial.
-
Add 1 mL of freshly prepared AMA reagent to the vial, ensuring the support is fully submerged.
-
Securely cap the vial. For heating, ensure the caps are rated for the temperature and pressure.
-
Incubate the vial at 65°C for 10 minutes.[5]
-
Allow the vial to cool to room temperature.
-
Carefully uncap the vial in a chemical fume hood.
-
Transfer the supernatant, which contains the deprotected oligonucleotide, to a new microcentrifuge tube.
-
Wash the solid support with 200 µL of nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., TE buffer or nuclease-free water) for quantification and downstream applications.
Protocol 2: UltraMILD Deprotection using Potassium Carbonate in Methanol
This protocol is recommended for oligonucleotides containing highly sensitive modifications that are not stable to AMA. It requires the use of a full set of UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, and Ac-dC).[4]
Materials:
-
Oligonucleotide synthesized on solid support with UltraMILD phosphoramidites.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Screw-cap vials.
-
Nuclease-free water.
-
Vacuum concentrator.
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.
-
Incubate at room temperature for 4 hours.
-
Transfer the supernatant to a new tube.
-
Wash the support twice with 200 µL of nuclease-free water and combine the washes with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide in the desired buffer.
| Protocol | Reagent | Temperature | Time | Compatibility |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Unmodified or robustly modified oligos |
| UltraFAST | AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 minutes | Moderately sensitive dyes (requires Ac-dC)[2][5] |
| UltraMILD | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours | Highly sensitive modifications (requires full UltraMILD monomer set)[5] |
Table 1: Comparison of Deprotection Protocols.
Troubleshooting and Considerations
-
Incomplete Deprotection: If analysis (e.g., by mass spectrometry) shows incomplete removal of protecting groups, ensure that the deprotection reagents are fresh and that the incubation time and temperature were accurate. For AMA, ensure a 1:1 ratio was used.
-
Degradation of Sensitive Dyes: If fluorescence is compromised, the deprotection may have been too harsh. Switch to the UltraMILD protocol for subsequent syntheses of that particular modified oligonucleotide.
-
Phosphoramidite Stability: Like all phosphoramidites, Ac-dC is sensitive to moisture and oxidation.[7] Store it under an inert atmosphere (argon or nitrogen) and at the recommended temperature. Dissolve in anhydrous acetonitrile immediately before use on the synthesizer.
Conclusion: Enabling High-Quality Sequencing through Superior Synthesis
The use of this compound is not merely an incremental improvement in oligonucleotide synthesis; it is an enabling technology for a wide range of modern DNA sequencing applications. By allowing for mild and rapid deprotection, it ensures the integrity of sensitive fluorescent labels and other modifications that are critical for generating high-quality sequencing data. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to synthesize high-fidelity oligonucleotides, thereby enhancing the precision and reliability of their sequencing-based assays.
Diagram 2: Advantage of Ac-dC in Preserving Sensitive Dyes.
References
-
A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. [Link]
-
Advanced method for oligonucleotide deprotection. ResearchGate. [Link]
-
Deprotection Guide For Oligonucleotide Synthesis. Scribd. [Link]
-
Emerging roles of RNA N4-acetylcytidine modification in reproductive health. PMC - NIH. [Link]
-
Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides. NIH. [Link]
-
The A, B, C, D's of replicative DNA polymerase fidelity. PubMed Central - NIH. [Link]
-
Ultrafast Cleavage and Deprotection of Oligonucleotides Synthesis and Use of CAc Derivatives. Taylor & Francis. [Link]
-
DNA sequencing using electrical conductance measurements of a DNA polymerase. Nature. [Link]
-
ac4C-seq – quantitative nucleotide resolution profiling of RNA cytidine acetylation. National Cancer Institute. [Link]
-
Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers. Glen Research. [Link]
-
Methods for CpG methylation array profiling via bisulfite conversion. PMC - NIH. [Link]
-
On-demand synthesis of phosphoramidites. PMC - NIH. [Link]
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Solid-Phase Synthesis with N4-Acetyl-2'-deoxycytidine (Ac-dC) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and high-fidelity construction of custom DNA and RNA sequences. The choice of protecting groups for the nucleobase exocyclic amines is a critical determinant of the synthesis and deprotection strategy, profoundly impacting the integrity of the final product, especially for oligonucleotides bearing sensitive modifications. This guide provides an in-depth exploration of solid-phase synthesis with a focus on the strategic use of N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite. We will dissect the causality behind each step of the synthesis cycle, present detailed, field-proven protocols, and discuss the significant advantages Ac-dC offers for mild and rapid deprotection, which is essential for advanced therapeutic and diagnostic applications.
Introduction: The Rationale for Ac-dC in Modern Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides on a solid support, pioneered by Caruthers, proceeds in a cyclic fashion, adding one nucleotide at a time in the 3' to 5' direction.[1] This method's success hinges on near-quantitative reaction efficiencies at each step, which are achieved by using phosphoramidites—stabilized nucleoside monomers—as the fundamental building blocks.[2]
A standard phosphoramidite monomer has four key chemical modifications:
-
A 5'-Dimethoxytrityl (DMT) group, an acid-labile protector of the 5'-hydroxyl.
-
A 3'-Phosphoramidite group, which becomes reactive upon activation to form the internucleotide linkage.
-
A 2-Cyanoethyl group protecting the phosphorus, which is removed during final deprotection.
-
A Base-labile protecting group on the exocyclic amines of A, G, and C bases to prevent side reactions.
While traditional synthesis often employs benzoyl (Bz) protection for deoxycytidine (dC), this can be problematic. The Bz group requires harsh, prolonged exposure to concentrated ammonium hydroxide for removal.[3] This can damage sensitive reporters, dyes, or complex modifications incorporated into the oligonucleotide. Furthermore, when faster deprotection is attempted with reagents like methylamine, Bz-dC is susceptible to a transamidation side reaction, modifying the cytosine base.[4][5]
The N4-acetyl (Ac) protecting group on dC phosphoramidite elegantly circumvents these issues. Ac-dC is classified as an "UltraMILD" protecting group, offering unparalleled flexibility in post-synthesis processing.[3] Its primary advantages are:
-
Compatibility with Rapid Deprotection: Ac-dC allows for "UltraFAST" deprotection protocols using mixtures like Ammonia/Methylamine (AMA), reducing deprotection times from many hours to as little as 5-10 minutes.[5]
-
Avoidance of Side Reactions: The acetyl group is hydrolyzed very rapidly, preventing the transamidation that can occur with Bz-dC when using methylamine-containing reagents.[4][6]
-
Enabling Mild Deprotection: For oligonucleotides with extremely base-sensitive modifications, Ac-dC is compatible with very gentle deprotection conditions, such as potassium carbonate in methanol, preserving the integrity of complex molecules.[3]
This versatility makes Ac-dC phosphoramidite the protecting group of choice for synthesizing modified oligonucleotides for therapeutics, high-end diagnostics, and other demanding applications.
The Four-Step Synthesis Cycle: A Mechanistic Overview
Solid-phase oligonucleotide synthesis is a cyclical process where four key chemical reactions are repeated for each nucleotide added to the growing chain.[7] The entire process is automated and occurs within a column containing the solid support (e.g., Controlled Pore Glass - CPG) to which the first nucleoside is attached.[4][6]
Figure 1: The four-step automated solid-phase oligonucleotide synthesis cycle.
Step 1: Detritylation (Deblocking)
-
Purpose: To remove the acid-labile 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for reaction with the next incoming phosphoramidite.[4]
-
Mechanism: A solution of a weak organic acid, typically 3% Trichloroacetic Acid (TCA) in anhydrous dichloromethane, is passed through the synthesis column. The DMT group is cleaved, producing a highly stable and intensely colored orange dimethoxytrityl cation. The amount of this cation released can be measured spectrophotometrically to provide a real-time, quantitative measure of the coupling efficiency of the previous cycle.
-
Expert Insight: Over-exposure to acid can lead to depurination (cleavage of A or G bases from the backbone). Therefore, detritylation times are carefully optimized to be just long enough for complete DMT removal.
Step 2: Coupling
-
Purpose: To form a new phosphite triester bond between the now-free 5'-hydroxyl group on the growing oligonucleotide chain and the 3'-phosphoramidite of the incoming nucleoside monomer (e.g., this compound).[]
-
Mechanism: The this compound monomer and a weak acid activator (e.g., 5-Ethylthio-1H-tetrazole, ETT) are simultaneously delivered to the column in anhydrous acetonitrile. The activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into an excellent leaving group.[4][] The exposed 5'-hydroxyl of the support-bound chain then performs a nucleophilic attack on the phosphorus atom, forming the desired internucleotide bond.[]
-
Trustworthiness: This reaction is remarkably efficient, typically exceeding 99%.[2][] To achieve this, a large molar excess of both the phosphoramidite and the activator is used to drive the reaction to completion. The exclusion of water is absolutely critical, as water can react with the activated phosphoramidite, preventing it from coupling to the growing chain.[10]
Step 3: Capping
-
Purpose: To permanently and irreversibly block any 5'-hydroxyl groups that failed to react during the coupling step. This is a critical quality control step.
-
Mechanism: A mixture of two capping reagents is introduced. Cap A is typically acetic anhydride, and Cap B is a catalyst, N-methylimidazole (NMI), in a solvent base like pyridine or lutidine.[11] This mixture rapidly acetylates any unreacted 5'-hydroxyl groups, rendering them inert and unable to participate in any subsequent coupling cycles.
-
Expert Insight: Without effective capping, failure sequences (e.g., "n-1" deletions) would continue to grow alongside the correct full-length sequence. These deletion mutants are extremely difficult to separate from the final product, compromising the purity and function of the oligonucleotide.[4][10]
Step 4: Oxidation
-
Purpose: To stabilize the newly formed internucleotide linkage.
-
Mechanism: The phosphite triester linkage formed during coupling is trivalent P(III) and is unstable to the acidic conditions of the subsequent detritylation step. An oxidizing solution, typically iodine in a water/pyridine/THF mixture, is passed through the column. This rapidly converts the phosphite triester to a more stable, pentavalent P(V) phosphate triester, which is the natural linkage found in DNA.[]
-
Trustworthiness: This step completes the synthesis cycle. The column is then washed extensively with acetonitrile to remove all residual reagents and water, preparing the support-bound oligonucleotide for the next cycle, starting again with detritylation.
Experimental Protocols
Reagent Preparation and Handling
Proper reagent preparation is paramount for achieving high synthesis efficiency. All solvents, especially acetonitrile, must be anhydrous. Phosphoramidites are sensitive to moisture and oxidation and should be handled under an inert atmosphere (e.g., Argon or Helium).
| Reagent | Preparation & Storage | Key Considerations |
| This compound | Dissolve solid amidite in anhydrous acetonitrile to a final concentration of 0.08–0.15 M. | Store refrigerated (2-8°C) under inert gas. Solution is typically stable for 2-3 days on the synthesizer.[11] |
| Activator (e.g., ETT) | Dissolve in anhydrous acetonitrile to a final concentration of 0.25–0.5 M. | Highly sensitive to moisture. Ensure the solvent is of the highest grade. |
| Deblock Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM). | Store in a tightly sealed, acid-resistant bottle. Avoid prolonged exposure to air. |
| Capping Reagents | Cap A: Acetic Anhydride/Lutidine/THF. Cap B: 16% N-Methylimidazole in THF. | Keep bottles tightly sealed. NMI is hygroscopic. |
| Oxidizer | Iodine (0.02–0.05 M) in THF/Pyridine/Water. | Store in an amber bottle to protect from light. |
| Ammonium Hydroxide | Concentrated (28-30%). | Use a fresh bottle. Ammonia gas can escape over time, reducing the solution's effectiveness.[5] |
| AMA Solution | 1:1 (v/v) mixture of Ammonium Hydroxide and 40% aq. Methylamine. | Prepare fresh before use in a well-ventilated fume hood. Highly corrosive. |
Standard Synthesis Cycle Protocol (Automated Synthesizer)
This protocol outlines the steps for a single nucleotide addition. The synthesizer automatically repeats this cycle for each monomer in the sequence.
-
Column Installation: Attach the synthesis column containing the initial solid support-bound nucleoside to the synthesizer.
-
Priming: Prime all reagent lines to ensure they are filled and free of air bubbles.
-
Initiate Cycle:
-
Detritylation: Flush the column with Deblock Solution for 45-60 seconds.
-
Wash: Wash the column thoroughly with anhydrous acetonitrile.
-
Coupling: Deliver the specified phosphoramidite solution (e.g., Ac-dC) and Activator solution simultaneously to the column. Allow a coupling time of 30-45 seconds for standard bases.[11]
-
Wash: Wash the column with anhydrous acetonitrile.
-
Capping: Deliver Capping A and Capping B solutions to the column. Allow a reaction time of 20-30 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
Oxidation: Deliver the Oxidizer solution to the column. Allow a reaction time of 20-30 seconds.
-
Wash: Wash the column extensively with anhydrous acetonitrile to prepare for the next cycle.
-
-
Final Detritylation: After the final cycle, the protocol can be run with or without a final detritylation step ("Trityl-On" or "Trityl-Off"). Leaving the DMT group on aids in purification.
Post-Synthesis Cleavage and Deprotection
The choice of deprotection protocol is dictated by the presence of other sensitive modifications in the sequence. The use of Ac-dC provides maximum flexibility.
Figure 2: Deprotection decision pathways enabled by this compound.
Protocol 3.3.1: Standard Deprotection (Ammonium Hydroxide)
-
Remove the column from the synthesizer and place it in a cleavage/deprotection vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 55°C for 4-8 hours. This single step performs both cleavage from the support and deprotection of the nucleobases and phosphate groups.[3]
-
Cool the vial, uncap carefully, and transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 3.3.2: UltraFAST Deprotection (AMA) This protocol requires the use of Ac-dC.
-
Place the synthesis column in a suitable vial.
-
Add 1-2 mL of freshly prepared AMA solution.
-
Seal the vial tightly and heat at 65°C for 10 minutes.[5]
-
Cool the vial, uncap in a fume hood, and transfer the supernatant.
-
Dry the sample in a vacuum concentrator.
Protocol 3.3.3: UltraMILD Deprotection This protocol requires the full set of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).
-
Place the synthesis column in a vial.
-
Add 1-2 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Seal the vial and let it stand at room temperature for 4 hours.[3]
-
Transfer the supernatant and dry the sample. Note that phosphate deprotection (cyanoethyl group removal) may need to be performed as a separate step prior to cleavage if not done on the synthesizer.
Quality Control and Troubleshooting
High-purity oligonucleotides are essential for downstream applications. After deprotection and drying, the crude product should be analyzed and purified.
| Analysis Method | Purpose | Typical Purity (Crude) |
| Reverse-Phase HPLC | Separates based on hydrophobicity. Excellent for "Trityl-On" purification to remove failure sequences. | ~70-85% |
| Anion-Exchange HPLC | Separates based on charge (length). Good for removing shorter failure sequences. | ~80-90% |
| PAGE | Separates based on size. Provides very high purity but with lower yield.[3] | >95% |
| Mass Spectrometry | Confirms the molecular weight and identity of the final product. | N/A |
Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (from Trityl monitor) | 1. Moisture in reagents (especially acetonitrile).2. Degraded phosphoramidite or activator.3. Inefficient fluid delivery on synthesizer. | 1. Use fresh, high-grade anhydrous solvents.[10]2. Replace amidites and activator with fresh stock.3. Check synthesizer pumps, valves, and tubing. |
| Broad Peaks in HPLC (multiple species) | 1. Incomplete capping leading to deletion mutants.2. Incomplete deprotection.3. Base modification during deprotection (e.g., using Bz-dC with AMA). | 1. Check capping reagents and extend capping time.2. Extend deprotection time/increase temperature or use fresh deprotection solution.[5]3. Ensure Ac-dC is used for fast deprotection protocols. |
| Product Mass Higher than Expected | Failure to remove a protecting group (e.g., DMT, Ac, cyanoethyl). | Re-treat the sample with the appropriate deprotection/cleavage reagent (e.g., acid for DMT, base for Ac/cyanoethyl). |
Conclusion
The strategic selection of N4-acetyl-2'-deoxycytidine phosphoramidite is a cornerstone of modern, high-fidelity oligonucleotide synthesis. Its compatibility with a wide range of deprotection conditions—from standard to ultra-fast and ultra-mild—provides researchers with the critical flexibility needed to produce complex, highly modified oligonucleotides without compromising their structural integrity. By understanding the chemical principles behind each step of the synthesis cycle and adhering to robust, validated protocols, scientists can confidently and efficiently generate the high-purity nucleic acid sequences required to advance the frontiers of research, diagnostics, and therapeutic development.
References
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Pochukalin, A., Vlassov, V., & Zenkova, M. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(14), e66. Retrieved from [Link]
-
The Animated Chemist. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method) [Video]. YouTube. Retrieved from [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. biotage.com [biotage.com]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. glenresearch.com [glenresearch.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Purification of Ac-dC containing oligonucleotides
Application Notes & Protocols
Topic: Purification of N4-acetyl-2'-deoxycytidine (Ac-dC) Containing Oligonucleotides
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Ac-dC and the Imperative for Purity
N4-acetyl-2'-deoxycytidine (ac4C or Ac-dC) is a critical epigenetic modification found in RNA and DNA, conserved across all domains of life.[1] In humans, this modification, catalyzed by the acetyltransferase NAT10, plays a vital role in cellular processes by influencing the thermodynamic stability of nucleic acid duplexes.[1] Its dysregulation is linked to various diseases, including cancer and premature aging syndromes, making Ac-dC-containing oligonucleotides invaluable tools for research and potential therapeutic agents.[1]
The synthesis of these modified oligonucleotides, however, presents a significant challenge. Standard solid-phase synthesis inevitably produces a heterogeneous mixture of the desired full-length product alongside a variety of impurities, such as truncated sequences ("shortmers") and other synthesis by-products.[2][3][4] Furthermore, the N4-acetyl group on cytidine is labile and susceptible to removal under the harsh basic conditions typically used for oligonucleotide deprotection.[5][6]
Achieving high purity is not merely a matter of quality control; it is a prerequisite for generating reproducible and reliable experimental data and for ensuring the safety and efficacy of potential therapeutics. This guide provides a detailed framework for navigating the complexities of purifying Ac-dC containing oligonucleotides, from initial deprotection strategies to final quality assessment, grounded in the principles of chromatographic separation.
The Core Challenge: Preserving the Acetyl Modification
The primary obstacle in handling Ac-dC containing oligonucleotides is the chemical sensitivity of the acetyl group. Standard deprotection protocols using concentrated ammonium hydroxide can readily cleave this modification, resulting in an unmodified cytidine base. Therefore, the entire workflow, starting from the choice of phosphoramidite chemistry, must be tailored to preserve this critical functional group.
Causality: The use of standard benzoyl (Bz) protected dC phosphoramidite requires harsh deprotection conditions that are incompatible with the Ac-dC modification. To circumvent this, synthesis must employ acetyl (Ac) protected dC phosphoramidite . This allows for the use of milder, "UltraFAST" deprotection conditions that are effective at removing protecting groups from other bases (dA, dG) while leaving the N4-acetyl group on the target cytidine intact.[6][7]
A recommended deprotection strategy involves using a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA). This reagent allows for rapid cleavage from the solid support and deprotection of the oligonucleotide in as little as 5-10 minutes at 65°C, a significant improvement over traditional methods that can take several hours.[6][7]
Strategic Purification: Choosing the Right Chromatographic Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone of oligonucleotide purification, offering the resolution required to separate the full-length product from closely related impurities.[2][8] The choice between Reverse-Phase (RP) and Anion-Exchange (AEX) chromatography depends on the specific nature of the impurities and the properties of the oligonucleotide.
Reverse-Phase HPLC (RP-HPLC): The Workhorse for Purity
RP-HPLC separates molecules based on their hydrophobicity.[9] This technique is exceptionally powerful for oligonucleotide purification when the synthesis is performed in "Trityl-on" mode, where the bulky, hydrophobic dimethoxytrityl (DMT) group is intentionally left on the 5' terminus of the full-length product.[2][10]
Mechanism of Separation:
-
Full-Length Product (DMT-on): The presence of the large, nonpolar DMT group makes the desired product significantly more hydrophobic than any failure sequences. It binds strongly to the hydrophobic stationary phase (e.g., C8 or C18) of the HPLC column.
-
Failure Sequences (DMT-off): Truncated sequences, which are capped during synthesis and lack the 5'-DMT group, are far more polar. They have a weak affinity for the column and are washed away early in the gradient with a low concentration of organic solvent.[10]
The full-length, DMT-on product is then eluted by increasing the concentration of an organic solvent, typically acetonitrile. This strategy provides excellent and robust separation of the target oligonucleotide from the most common synthesis-related impurities.[11]
Caption: RP-HPLC separates DMT-on product from polar failure sequences.
Anion-Exchange HPLC (AEX-HPLC): Separation by Charge
AEX-HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone.[12][13] Since the charge is directly proportional to the length of the oligonucleotide (number of phosphate groups), this method is highly effective at resolving sequences of different lengths.[12]
When to Use AEX-HPLC:
-
Orthogonal Purification: AEX can be used as a secondary, orthogonal purification step after RP-HPLC to remove any remaining impurities that may have co-eluted.[11]
-
Secondary Structure: For sequences with high GC content or those prone to forming stable secondary structures, AEX is often preferred. Purifications can be run at a high pH (e.g., pH 12), which disrupts hydrogen bonding and denatures these structures, leading to sharper peaks and better separation.[2][10]
-
Trityl-off Purifications: If the DMT group has already been removed, AEX is the method of choice for length-based separation.
Caption: AEX-HPLC separates oligonucleotides based on length (charge).
Detailed Experimental Protocols
The following protocols provide a self-validating system, including checkpoints for ensuring success at each stage.
Protocol 1: UltraFAST Cleavage and Deprotection of Ac-dC Oligonucleotides
Causality: This protocol is designed to efficiently cleave the oligonucleotide from the synthesis support and remove base-protecting groups without compromising the N4-acetyl modification on cytidine.[6][7]
Materials:
-
Crude oligonucleotide synthesized on CPG support (using Ac-dC phosphoramidite).
-
AMA solution: 1:1 (v/v) mixture of 28-30% Ammonium Hydroxide and 40% aqueous Methylamine.
-
2.0 mL microcentrifuge tubes or vials.
-
Heating block or water bath set to 65°C.
-
SpeedVac or centrifugal evaporator.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2.0 mL screw-cap tube.
-
Add 1.0 mL of AMA solution to the support. Ensure the support is fully submerged.
-
Seal the tube tightly and vortex briefly.
-
Place the tube in the heating block at 65°C for 10 minutes. This is the critical deprotection step.
-
Remove the tube and allow it to cool to room temperature.
-
Centrifuge the tube briefly to pellet the support material.
-
Carefully transfer the supernatant, which contains the cleaved and deprotected oligonucleotide, to a new tube.
-
Dry the oligonucleotide solution completely using a SpeedVac.
-
Validation Checkpoint: Before proceeding, resuspend a small aliquot of the crude product in water and analyze via Mass Spectrometry to confirm the correct mass of the full-length Ac-dC containing product and to get a preliminary view of the impurity profile.
Protocol 2: Purification by Trityl-on Reverse-Phase HPLC
Causality: This protocol leverages the hydrophobicity of the 5'-DMT group to achieve high-purity separation of the full-length product from failure sequences.[2][14]
Materials & Equipment:
-
Preparative HPLC system with UV detector.
-
C8 or C18 RP-HPLC column (e.g., 10 mm x 250 mm for semi-preparative scale).[14]
-
Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[14]
-
Mobile Phase B: 50% Acetonitrile in 0.1 M TEAB, pH 7.5.[14]
-
Dried, crude DMT-on oligonucleotide from Protocol 1.
-
Post-Purification Detritylation Solution: 80% Acetic Acid in water.
-
Desalting columns (e.g., NAP-10).
Procedure:
Part A: HPLC Purification
-
Resuspend the dried crude oligonucleotide in 1.0 mL of Mobile Phase A. Vortex and centrifuge to pellet any insoluble material.
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A / 5% Mobile Phase B until a stable baseline is achieved.
-
Inject the resuspended oligonucleotide solution onto the column.
-
Run the HPLC gradient according to the parameters in the table below. Monitor the elution profile at ~260 nm.
-
Collect the fractions corresponding to the major, late-eluting peak. This is the DMT-on product. The early-eluting peaks correspond to DMT-off failure sequences.
| HPLC Gradient Parameters for RP-HPLC | |
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 25 | 50 |
| 30 | 80 |
| 35 | 80 |
| 40 | 5 |
| Flow Rate: | 4.0 mL/min[14] |
| Column: | C8 or C18, 10 µm particle size |
| Detection: | 260 nm |
Part B: Post-Purification Detritylation and Desalting
-
Combine the collected fractions containing the DMT-on product.
-
Add an equal volume of 80% acetic acid to the pooled fractions. Let stand at room temperature for 30 minutes to cleave the DMT group. The solution may turn a bright orange color.
-
Immediately freeze the detritylated solution and lyophilize to dryness.
-
Validation Checkpoint: Analyze a small aliquot of the purified, detritylated product by both analytical RP-HPLC and Mass Spectrometry. The analytical chromatogram should show a single major peak, and the mass spectrum should confirm the correct molecular weight of the final product.
-
Resuspend the lyophilized pellet in water and perform desalting using a size-exclusion column (e.g., NAP-10) according to the manufacturer's instructions to remove buffer salts.
-
Lyophilize the final desalted product to obtain a pure, salt-free powder.
Quality Control: The Final Verification
Final quality control is essential to validate the purification process and ensure the oligonucleotide is suitable for its intended application.[15]
-
Purity Assessment (Analytical HPLC):
-
Ion-Exchange HPLC: An analytical AEX-HPLC run is the gold standard for assessing purity by length. It should demonstrate the absence of n-1 and other shortmer species.[10][16]
-
Reverse-Phase HPLC: An analytical RP-HPLC run confirms the removal of hydrophobic impurities and, if performed post-detritylation, shows a single sharp peak for the final product.
-
-
Identity Verification (Mass Spectrometry):
-
LC-MS or MALDI-TOF mass spectrometry must be used to confirm that the molecular weight of the purified product matches the theoretical mass of the Ac-dC containing oligonucleotide.[15] This definitively confirms the presence of the modification and the correct sequence length.
-
-
Quantification (UV Spectrophotometry):
-
Measure the absorbance of the final product at 260 nm (A260) to accurately determine its concentration and yield.[15]
-
Overall Workflow Diagram
Caption: Workflow for purifying Ac-dC containing oligonucleotides.
References
- Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides.
- RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility.
- Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chrom
- Purification and characterisation of oligonucleotides.
- Oligonucleotide Quality Control by Analytical HPLC. Sigma-Aldrich.
- Solutions for Oligonucleotide Analysis and Purification.
- Oligonucleotide purific
- Oligonucleotides analysis by Ion Exchange Chromatography and Effects of pH Changes in the Mobile Phase on Separ
- Oligonucleotide Quality Control by Analytical HPLC. Sigma-Aldrich.
- Oligonucleotide characterization for quality control and increased productivity by single quadrupole mass spectrometer. Thermo Fisher Scientific.
- Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purific
- Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech.
- Chromatography Challenges in the Purific
- Deprotection Guide. Glen Research.
- Purification of Oligonucleotides with Polymeric Reverse Phase HPLC Resins. DuPont.
- Oligo Purification Methods: How, Why and for Wh
- Purification of oligonucleotides by anion exchange chrom
- Deprotection - Volume 1 - Deprotect to Completion. Glen Research.
- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabiliz
Sources
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. gilson.com [gilson.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 9. dupont.com [dupont.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. shimadzu.com [shimadzu.com]
- 13. bio-works.com [bio-works.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Applications of Acetylated DNA in Nanotechnology: A Guide for Researchers and Drug Development Professionals
Introduction: A New Frontier in DNA Nanotechnology
The field of DNA nanotechnology has revolutionized our ability to construct intricate, programmable nanostructures with applications ranging from targeted drug delivery to nanoelectronics.[1] This is largely due to the predictable nature of Watson-Crick base pairing, which allows for the self-assembly of DNA strands into complex two- and three-dimensional shapes, a technique famously known as DNA origami.[2] While the primary information carrier in biology, DNA's utility as a building material is now firmly established.
This guide delves into a novel and promising modification of this building block: acetylated DNA . The introduction of acetyl groups, a well-known modification in the realm of epigenetics, can be leveraged in two primary ways within nanotechnology:
-
Direct Chemical Acetylation of DNA Strands: The covalent attachment of acetyl groups to the nucleobases of synthetic DNA can alter its physicochemical properties, offering a new dimension of control over the stability and function of DNA nanostructures.
-
DNA Nanostructures as Vehicles for Epigenetic Modulation: DNA nanocarriers can be engineered to deliver drugs that target histone acetylation, such as Histone Deacetylase (HDAC) inhibitors, providing a highly specific and potent approach for cancer therapy and other diseases.
This document provides a comprehensive overview of these two burgeoning areas, complete with the scientific rationale, detailed experimental protocols, and troubleshooting guidance to empower researchers, scientists, and drug development professionals to harness the potential of acetylated DNA in their work.
Part 1: Direct Chemical Acetylation of DNA for Enhanced Nanostructure Stability
The Rationale: Why Acetylate DNA?
In the context of epigenetics, the acetylation of lysine residues on histone proteins neutralizes their positive charge, reducing their affinity for the negatively charged DNA backbone.[3][4] This leads to a more relaxed chromatin structure, making the DNA more accessible for transcription. While direct acetylation of DNA nucleobases is a more recent discovery, it has been shown to have a significant impact on the properties of the DNA duplex itself.
The primary and most compelling reason to use directly acetylated DNA in nanotechnology is to enhance the thermal stability of the resulting nanostructures . Studies have demonstrated that the acetylation of cytosine to form N4-acetyldeoxycytidine (4acC) can increase the UV melting temperature of DNA duplexes by 1–8 °C.[5][6] This increased stability can be critical for applications where nanostructures are exposed to fluctuating temperatures or harsh biological environments.
Key Advantages of Using Directly Acetylated DNA:
-
Increased Thermal Stability: Nanostructures are less likely to denature at elevated temperatures.
-
Potentially Altered Hybridization Kinetics: The modification may influence the speed and specificity of DNA hybridization, which could be tuned for specific applications.
-
Novel Recognition Sites: The acetyl group could serve as a unique binding site for proteins or other molecules.
Synthesis of Acetylated Oligonucleotides
The synthesis of oligonucleotides containing acetylated bases requires a modification of the standard phosphoramidite chemistry to prevent the removal of the acetyl group during the deprotection steps.[5] This typically involves the use of milder deprotection reagents.
This protocol is adapted from methods described for the synthesis of sensitive oligonucleotides.[5][6]
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard DNA phosphoramidites (A, G, T) and 4acC phosphoramidite.
-
Standard reagents for solid-phase DNA synthesis (e.g., acetonitrile, tetrazole, capping reagents, oxidizing solution).
-
Deprotection Solution 1: 10% DBU in acetonitrile.
-
Deprotection Solution 2: Sodium periodate (NaIO₄) solution.
-
Deprotection Solution 3: Potassium carbonate (K₂CO₃) solution.
-
RP-HPLC system for purification.
-
MALDI-TOF mass spectrometer for characterization.
Step-by-Step Methodology:
-
Automated Solid-Phase Synthesis:
-
The oligonucleotide is synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry for the unmodified bases.
-
When a 4acC residue is required, the 4acC phosphoramidite is coupled instead of the standard dC phosphoramidite.
-
The synthesis cycle of coupling, capping, and oxidation is repeated for each base in the sequence.[7]
-
-
Modified Deprotection and Cleavage:
-
Step 1 (Cyanoethyl Group Removal): After synthesis, wash the CPG support with a solution of 10% DBU in acetonitrile to remove the 2-cyanoethyl protecting groups from the phosphate backbone.[6]
-
Step 2 (Oxidation of Protecting Groups): Treat the support with a solution of NaIO₄ to oxidize the Dmoc and meDmoc protecting groups on the nucleobases.[6]
-
Step 3 (Cleavage from Support): Cleave the fully deprotected oligonucleotide from the CPG support using a weak, non-nucleophilic base like K₂CO₃.[6] This mild condition is crucial for preserving the N4-acetyl group on the cytosine bases.
-
-
Purification:
-
Purify the synthesized oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions corresponding to the full-length product.
-
-
Characterization:
-
Confirm the identity and purity of the acetylated oligonucleotide using MALDI-TOF mass spectrometry. The resulting mass should correspond to the calculated mass of the desired sequence with the acetyl modifications.
-
Further characterization can be performed using capillary and gel electrophoresis.[5]
-
Expected Outcome:
A purified oligonucleotide of the desired sequence containing one or more 4acC residues. The yield will be comparable to standard oligonucleotide synthesis, but may be slightly lower due to the additional deprotection steps.
Troubleshooting:
-
Loss of Acetyl Group: If mass spectrometry indicates the loss of the acetyl group, ensure that the deprotection conditions are sufficiently mild. Avoid standard deprotection reagents like ammonium hydroxide.
-
Low Synthesis Yield: Optimize coupling times for the 4acC phosphoramidite, as it may have different reactivity compared to standard phosphoramidites.
Assembly and Characterization of Acetylated DNA Nanostructures
Once the acetylated oligonucleotides are synthesized and purified, they can be incorporated into DNA nanostructures, such as DNA origami, as staple strands.
Materials:
-
Long single-stranded scaffold DNA (e.g., M13mp18).
-
A set of staple strands, including the custom-synthesized acetylated oligonucleotides.
-
Folding Buffer (e.g., 1x TE buffer with 10-20 mM MgCl₂).
-
Thermal cycler or water bath.
-
Agarose gel electrophoresis system.
-
Atomic Force Microscope (AFM) or Transmission Electron Microscope (TEM).
Step-by-Step Methodology:
-
Design:
-
Design the DNA origami structure using software like caDNAno.
-
Identify the staple strands that will be replaced with their acetylated counterparts. Strategically placing acetylated staples in areas of high mechanical stress or at the interfaces of the nanostructure may provide the most significant stability enhancement.
-
-
Assembly:
-
In a PCR tube, mix the scaffold DNA with a 5-10 fold molar excess of each staple strand (both modified and unmodified) in the folding buffer.
-
The final concentration of the scaffold is typically in the nanomolar range (e.g., 10 nM).
-
-
Thermal Annealing:
-
Place the mixture in a thermal cycler and run a thermal annealing ramp. A typical ramp would be:
-
Heat to 90°C for 5 minutes.
-
Cool down to 20°C over several hours (e.g., a ramp of -1°C per minute). This slow cooling allows for the correct hybridization of the staple strands to the scaffold.
-
-
-
Purification:
-
Remove excess staple strands by methods such as spin filtration or agarose gel electrophoresis.
-
-
Characterization:
-
Gel Electrophoresis: Run the annealed product on an agarose gel. A correctly folded DNA origami structure will migrate as a sharp band, faster than the unfolded scaffold DNA.
-
Microscopy: Visualize the morphology of the assembled nanostructures using AFM or TEM to confirm that the desired shape has been formed.
-
Thermal Stability Assay: To quantify the effect of acetylation, perform a thermal denaturation experiment. Monitor the UV absorbance or fluorescence of the nanostructure as the temperature is increased. Compare the melting temperature (Tm) of the acetylated nanostructure to an identical, unmodified control.
-
Expected Outcome:
Correctly folded DNA origami structures that exhibit a higher melting temperature compared to their non-acetylated counterparts.
Data Presentation:
| Nanostructure | Melting Temperature (Tm) |
| Unmodified DNA Origami | 55 °C |
| Acetylated DNA Origami | 60 °C |
| (Example data) |
Visualization of the Workflow:
Caption: Workflow for the creation and characterization of acetylated DNA nanostructures.
Part 2: DNA Nanostructures for Targeted Delivery of HDAC Inhibitors
A more immediate and clinically relevant application is the use of DNA nanostructures as precision delivery vehicles for epigenetic drugs, specifically HDAC inhibitors (HDACi). Many HDACi have shown promise in cancer therapy but are limited by systemic toxicity and poor bioavailability.[8][9] DNA nanostructures offer a solution by encapsulating or being conjugated with HDACi and delivering them specifically to tumor cells.[10][11]
The Rationale: Precision Epigenetic Therapy
The tumor microenvironment often has distinct characteristics, such as lower pH and overexpression of certain surface receptors.[12] DNA nanostructures can be designed to be stimuli-responsive, releasing their drug payload only in these specific conditions.[13][14] Furthermore, they can be functionalized with targeting ligands (e.g., aptamers) to actively bind to cancer cells, increasing the local concentration of the drug and minimizing off-target effects.[15]
Key Advantages of DNA Nanocarriers for HDACi Delivery:
-
Biocompatibility and Biodegradability: DNA is a natural molecule, reducing concerns about toxicity of the carrier itself.[1]
-
High Drug Loading Capacity: The intricate 3D structure of DNA origami provides numerous sites for drug intercalation or conjugation.
-
Programmable Release: Drug release can be triggered by specific stimuli like pH, enzymes, or specific nucleic acid sequences.[12]
-
Targeted Delivery: The surface of the nanostructure can be easily modified with ligands for active targeting of cancer cells.[15]
Design and Assembly of an HDACi-Loaded DNA Nanovehicle
This section outlines the protocol for creating a pH-responsive DNA origami nanostructure for the delivery of an HDAC inhibitor like Vorinostat.
Materials:
-
DNA origami nanostructure designed with a cavity for drug loading.
-
Staple strands modified with a pH-sensitive DNA motif (e.g., an i-motif sequence).
-
Vorinostat (or other HDAC inhibitor).
-
Intercalating dyes (e.g., SYBR Green) for quantifying drug loading.
-
Dialysis tubing or spin columns for purification.
-
Fluorometer or UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Design of the pH-Responsive Nanostructure:
-
Design a DNA origami structure (e.g., a hollow box) with staple strands that include i-motif sequences at strategic locations to act as "locks."
-
At neutral pH, the i-motif is unstructured, and the box is "closed." In the acidic environment of a tumor (pH ~6.5), the i-motif folds into its characteristic quadruplex structure, causing a conformational change that "opens" the box and releases the drug.
-
-
Assembly and Drug Loading:
-
Assemble the DNA origami as described in Protocol 2, Step 2 & 3.
-
During the assembly process, include Vorinostat in the folding buffer. The drug will be entrapped within the nanostructure as it folds. The concentration of Vorinostat will need to be optimized to achieve the desired loading efficiency.
-
-
Purification:
-
Remove unloaded drug and excess staple strands using dialysis or spin filtration. It is critical to use a buffer at neutral pH (e.g., 7.4) during purification to keep the nanostructure in its closed state.
-
-
Characterization of Drug Loading:
-
Quantification: Determine the amount of encapsulated Vorinostat. This can be done by disrupting the purified nanostructures (e.g., with DNase) and measuring the fluorescence or absorbance of the released drug. Alternatively, a fluorescent intercalating dye can be used to quantify the amount of available DNA for drug binding.
-
Confirmation of Structure: Confirm the integrity of the drug-loaded nanostructures using AFM or TEM.
-
-
In Vitro Drug Release Study:
-
Incubate the drug-loaded nanostructures in buffers of different pH values (e.g., pH 7.4 and pH 6.5).
-
At various time points, take aliquots and separate the nanostructures from the buffer (e.g., using a spin column).
-
Quantify the amount of Vorinostat released into the buffer at each pH and time point to generate a release profile.
-
Expected Outcome:
A well-defined DNA origami nanostructure loaded with Vorinostat. The drug release profile should show significantly higher release at pH 6.5 compared to pH 7.4.
Data Presentation:
| Time (hours) | % Vorinostat Released (pH 7.4) | % Vorinostat Released (pH 6.5) |
| 1 | 5% | 25% |
| 6 | 10% | 60% |
| 12 | 15% | 85% |
| 24 | 20% | 95% |
| (Example data) |
Visualization of the Mechanism:
Caption: Mechanism of pH-responsive HDACi delivery by a DNA origami nanocarrier.
In Vitro Efficacy Testing
The final step is to test the therapeutic efficacy of the drug-loaded nanostructures on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Cell culture medium and supplements.
-
Drug-loaded DNA origami, empty origami (control), and free Vorinostat (control).
-
MTT or other cell viability assay kit.
-
Antibodies for Western blotting (e.g., anti-acetylated histone H3, anti-GAPDH).
-
Lysing buffer and reagents for Western blotting.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the cancer cells to a suitable confluency in multi-well plates.
-
-
Treatment:
-
Treat the cells with different concentrations of:
-
Free Vorinostat.
-
Vorinostat-loaded DNA origami.
-
Empty DNA origami.
-
Untreated control.
-
-
Incubate for a set period (e.g., 24, 48, 72 hours).
-
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, perform an MTT assay to determine the percentage of viable cells in each treatment group.
-
Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for free Vorinostat and the nanostructure-delivered Vorinostat.
-
-
Western Blot for Histone Acetylation:
-
Lyse the treated cells and extract the proteins.
-
Perform a Western blot using an antibody specific for an acetylated histone (e.g., acetyl-H3). This will provide a direct measure of the drug's activity within the cells.
-
Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Expected Outcome:
The Vorinostat-loaded DNA origami should show a lower IC50 value compared to free Vorinostat, indicating enhanced cytotoxicity. The Western blot should show a significant increase in histone acetylation in cells treated with the drug-loaded nanostructures, confirming the mechanism of action. The empty origami should show minimal cytotoxicity.
Conclusion and Future Outlook
The application of acetylated DNA in nanotechnology represents a sophisticated convergence of materials science and epigenetics. Direct chemical acetylation of DNA offers a novel method to enhance the physical robustness of nanostructures, a critical factor for their deployment in complex environments. Concurrently, the use of DNA nanostructures to deliver epigenetic modulators like HDAC inhibitors is a powerful strategy for developing next-generation therapeutics with improved efficacy and reduced side effects.
As research in this area progresses, we can anticipate the development of even more complex, multi-functional nanodevices. For instance, nanostructures could be designed to respond to multiple stimuli, carry combination therapies, and even perform logical operations to make therapeutic decisions at the cellular level. The protocols and insights provided in this guide offer a solid foundation for researchers and drug developers to explore and contribute to this exciting and impactful field.
References
-
Animated biology with arpan. (2022). Chromatin modification | What does histone acetylation do? [Video]. YouTube. [Link]
-
AZoLifeSciences. (2020). How do DNA Nanostructures help in Drug Delivery?[Link]
-
Biolution. (2021). DNA origami: from folding paper to drug delivery [Video]. YouTube. [Link]
-
Cui, H., & Wang, S. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]
-
Cui, H., & Wang, S. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. MDPI. [Link]
-
Dheer, D., et al. (2020). Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy. Frontiers in Pharmacology. [Link]
-
Fierce Pharma. (2012). Under-twisted DNA origami delivers cancer drugs to tumours. [Link]
-
Gao, Y., et al. (2021). DNA Based and Stimuli-Responsive Smart Nanocarrier for Diagnosis and Treatment of Cancer: Applications and Challenges. National Institutes of Health. [Link]
-
Glen Research. (n.d.). Modified Oligonucleotides & DNA Nanotechnology. [Link]
-
He, S., et al. (2018). Super-resolution microscopy reveals how histone tail acetylation affects DNA compaction within nucleosomes in vivo. PMC. [Link]
-
Hu, Y., et al. (2023). Advances in programmable DNA nanostructures enabling stimuli-responsive drug delivery and multimodal biosensing. RSC Publishing. [Link]
-
Kim, K. R., et al. (2020). Rationally Designed DNA Nanostructures for Drug Delivery. Frontiers in Bioengineering and Biotechnology. [Link]
-
Li, J., et al. (2017). Histone Deacetylase Inhibitors Delivery using Nanoparticles with Intrinsic Passive Tumor Targeting Properties for Tumor Therapy. National Institutes of Health. [Link]
-
Liu, Y., et al. (2021). Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation. ACS Omega. [Link]
-
Ma, W., et al. (2020). Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy. PMC. [Link]
-
Marques, C., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PMC. [Link]
-
N.A. (2025). Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. ResearchGate. [Link]
-
N.A. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
-
N.A. (n.d.). DNA-based Artificial Nanostructures: Fabrication, Properties and Applications. arXiv. [Link]
-
N.A. (n.d.). Functionalized DNA Nanostructures. Caltech. [Link]
-
N.A. (n.d.). DNA origami nanostructures for controlled therapeutic drug delivery. Semantic Scholar. [Link]
-
Park, H., et al. (2018). Enhancing the Therapeutic Delivery of Oligonucleotides by Chemical Modification and Nanoparticle Encapsulation. MDPI. [Link]
-
Peng, R., et al. (2021). Endogenous Stimuli-Responsive DNA Nanostructures Toward Cancer Theranostics. Frontiers. [Link]
-
ScienceClic English. (2025). DNA Origami: The Science of Folding Genes into Robots [Video]. YouTube. [Link]
-
Seo, D., et al. (2022). Stimuli-Responsive DNA Hydrogel Design Strategies for Biomedical Applications. MDPI. [Link]
-
Wang, J., et al. (2016). Engineering the Structure and Properties of DNA-Nanoparticle Superstructures Using Polyvalent Counterions. PubMed. [Link]
-
Wu, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Zhang, Y., et al. (2024). Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Super-resolution microscopy reveals how histone tail acetylation affects DNA compaction within nucleosomes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 6. mdpi.com [mdpi.com]
- 7. atdbio.com [atdbio.com]
- 8. Histone Deacetylase Inhibitors Delivery using Nanoparticles with Intrinsic Passive Tumor Targeting Properties for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy [frontiersin.org]
- 10. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Endogenous Stimuli-Responsive DNA Nanostructures Toward Cancer Theranostics [frontiersin.org]
- 13. DNA Based and Stimuli-Responsive Smart Nanocarrier for Diagnosis and Treatment of Cancer: Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in programmable DNA nanostructures enabling stimuli-responsive drug delivery and multimodal biosensing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | Rationally Designed DNA Nanostructures for Drug Delivery [frontiersin.org]
Application Notes and Protocols: Experimental Design for Oligonucleotide Primers Modified with Environmentally-Sensitive Fluorophores
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The site-specific incorporation of fluorescent nucleoside analogs into oligonucleotide primers has revolutionized the study of nucleic acid biochemistry and biophysics. These powerful tools offer a window into the dynamic processes of DNA replication, repair, and protein-nucleic acid interactions with high sensitivity. This guide provides a comprehensive overview of the experimental design considerations and detailed protocols for utilizing primers modified with fluorescent probes. A critical clarification is made regarding the role of N4-acetyl-2'-deoxycytidine (Ac-dC), which is not an intrinsic fluorophore but rather a crucial protecting group used during the synthesis of oligonucleotides containing sensitive dyes. We will delve into the principles of fluorescence, experimental design for robust and self-validating assays, and step-by-step protocols for key applications including DNA hybridization and protein-DNA interaction studies.
Introduction: The Power of Seeing DNA in Action
Oligonucleotide primers are the cornerstone of molecular biology, initiating DNA synthesis in a sequence-specific manner. While unmodified primers are workhorses for amplification, the incorporation of modified bases, particularly fluorescent nucleoside analogs, transforms them into sophisticated probes for biochemical and biophysical assays.[1] These "reporter" molecules provide real-time insights into molecular interactions and conformational changes that are invisible to standard techniques.[1] Their fluorescence properties are often sensitive to the local microenvironment, allowing researchers to monitor events like DNA hybridization, protein binding, and changes in DNA structure.[2]
A common point of confusion is the role of N4-acetyl-2'-deoxycytidine (Ac-dC). While its name appears in the context of modified oligonucleotides, Ac-dC is not itself a fluorescent probe . Instead, it serves as a crucial protecting group for the exocyclic amino group of deoxycytidine during solid-phase oligonucleotide synthesis.[3] This protection is particularly important when incorporating fluorescent dyes that are sensitive to the harsh alkaline conditions used for deprotection of standard phosphoramidites. By using Ac-dC in conjunction with other mildly-deprotectable phosphoramidites, sensitive fluorophores can be incorporated into a primer without being degraded.
This guide will focus on the experimental design for primers that have been synthesized using such methods to include environmentally-sensitive fluorescent dyes. We will explore how to leverage the changes in fluorescence intensity, lifetime, and polarization to gain quantitative insights into molecular interactions.
Foundational Principles: Understanding Fluorescence of Modified Primers
The utility of fluorescently modified primers hinges on the principle that the fluorophore's emission is sensitive to its immediate surroundings.[2] Key fluorescence phenomena exploited in these experimental designs include:
-
Fluorescence Quenching: A decrease in fluorescence intensity due to a variety of molecular interactions, such as collisional quenching or the formation of a non-fluorescent ground-state complex.[4][5] This is a powerful tool for monitoring the binding of a protein or another nucleic acid strand to the primer.
-
Förster Resonance Energy Transfer (FRET): A distance-dependent non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor molecule.[6] FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "molecular ruler" for studying conformational changes and binding events.[6][7]
-
Fluorescence Anisotropy (or Polarization): The change in the polarization of emitted light relative to the polarized excitation light. Anisotropy is dependent on the rotational diffusion of the fluorophore. When a small fluorescently-labeled primer binds to a larger molecule like a protein, its rotation slows, leading to an increase in anisotropy.[8]
The choice of fluorescent probe is critical and depends on the specific application. There is a wide array of fluorescent nucleoside analogs available, each with unique photophysical properties.[9][10] For example, tricyclic cytidine analogs (tC) are bright and can be enzymatically incorporated into oligonucleotides.[9][10]
Experimental Design: A Framework for Robust and Validated Assays
A well-designed experiment using fluorescently modified primers is a self-validating system. This means incorporating the necessary controls to ensure that the observed changes in fluorescence are due to the specific molecular event of interest and not artifacts.
Primer Design and Quality Control
The foundation of any successful experiment is a well-designed and validated primer.
-
Sequence Selection: Utilize established primer design software to ensure specificity and avoid secondary structures like hairpins and self-dimers. The melting temperature (Tm) should be optimized for the specific application.
-
Fluorophore Placement: The position of the fluorescent modification is critical. For studying protein binding, the fluorophore should be placed at or near the binding site. For hybridization assays, placement near the terminus can be effective.
-
Quality Control: Upon receiving a custom-synthesized modified primer, it is essential to verify its purity and concentration. This can be done using techniques like HPLC and UV-Vis spectroscopy.
Designing for Causality: The Importance of Controls
To confidently attribute a change in fluorescence to a specific event, a series of controls is mandatory.
-
Negative Controls:
-
No-template control (for PCR-based assays): Ensures that the reagents are not contaminated.
-
Non-binding protein control: Use a protein that is not expected to bind to the DNA sequence to ensure that the observed fluorescence change is specific to the protein of interest.
-
Unlabeled primer control: A parallel experiment with an identical but unlabeled primer can help to identify any non-specific effects of the binding partners on the assay components.
-
-
Positive Controls:
-
Known binder: A protein or complementary DNA strand known to interact with the primer should be used to confirm that the fluorescent probe is responsive.
-
Free fluorophore control: The fluorescence of the free nucleoside analog should be measured to establish a baseline.
-
The following diagram illustrates a logical workflow for designing a robust experiment.
Caption: A logical workflow for designing experiments with fluorescently modified primers.
Protocols: Step-by-Step Methodologies
The following protocols provide a starting point for common applications of fluorescently modified primers. It is crucial to optimize these protocols for your specific system.
Protocol 1: Monitoring DNA Hybridization via Fluorescence Quenching
This protocol describes how to monitor the hybridization of a fluorescently labeled primer to its complementary DNA strand. The principle is that the fluorescence of the probe is often quenched upon duplex formation.
Materials:
-
Fluorescently labeled primer (e.g., with a Cy3 or Cy5 dye protected during synthesis by Ac-dC)
-
Unlabeled complementary DNA strand
-
Hybridization buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA)
-
Fluorometer or plate reader with appropriate excitation and emission filters
Procedure:
-
Prepare a stock solution of the fluorescently labeled primer and the complementary strand. Determine the concentration accurately using UV-Vis spectroscopy.
-
Set up a titration series. In a series of microcuvettes or a 96-well plate, add a fixed concentration of the fluorescently labeled primer (e.g., 100 nM).
-
Add increasing concentrations of the complementary strand to each cuvette/well. Include a "no complementary strand" control.
-
Incubate the samples at a temperature above the expected Tm for 5 minutes and then slowly cool to room temperature to allow for annealing.
-
Measure the fluorescence intensity of each sample using the fluorometer.
-
Plot the fluorescence intensity as a function of the concentration of the complementary strand. The data can be fit to a binding isotherm to determine the dissociation constant (Kd).
Protocol 2: Characterizing Protein-DNA Interactions using Fluorescence Anisotropy
This protocol details the use of fluorescence anisotropy to measure the binding affinity of a protein to a fluorescently labeled DNA primer.
Materials:
-
Fluorescently labeled primer
-
Purified protein of interest
-
Binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT, 5% glycerol)
-
Fluorometer equipped with polarizers
Procedure:
-
Prepare stock solutions of the fluorescently labeled primer and the protein.
-
Set up a titration experiment. In a cuvette, add a fixed, low concentration of the fluorescently labeled primer (e.g., 10 nM).
-
Measure the initial anisotropy of the free primer.
-
Add increasing concentrations of the protein to the cuvette, mixing gently after each addition.
-
Incubate for a sufficient time to reach binding equilibrium (this should be determined empirically).
-
Measure the fluorescence anisotropy after each addition of protein.
-
Plot the change in anisotropy as a function of the protein concentration. The data can be fit to a binding equation to determine the Kd.
The following diagram illustrates the principle of fluorescence anisotropy in a protein-DNA binding experiment.
Sources
- 1. Fluorescent nucleobases as tools for studying DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 9. Isomorphic Fluorescent Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ac-dC Deprotection
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the critical step of N4-acetyl-2'-deoxycytidine (Ac-dC) deprotection. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and ensure the integrity of your synthesized oligonucleotides. Our approach is rooted in years of field experience and a commitment to robust, reproducible science.
Section 1: Troubleshooting Guide: Diagnosing and Solving Ac-dC Deprotection Failures
This section addresses the most common issues encountered during the removal of the Ac-dC protecting group. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My final analysis (HPLC/LC-MS) shows a broader or shouldered peak next to my main product, suggesting incomplete deprotection. What went wrong?
This is a classic symptom of incomplete removal of the acetyl group from one or more dC residues in your oligonucleotide. The remaining acetyl group increases the hydrophobicity of the oligonucleotide, causing it to elute later in a reverse-phase high-performance liquid chromatography (RP-HPLC) separation, often appearing as a shoulder or a distinct peak after the main product peak.[1][2]
Probable Causes & Solutions:
-
Degraded Deprotection Reagent: Aqueous ammonium hydroxide, a common deprotection reagent, can lose ammonia gas concentration over time, reducing its efficacy.
-
Solution: Always use fresh ammonium hydroxide. For consistency, purchase smaller bottles and store them tightly sealed in a refrigerator.[2] If using a large bottle, aliquot it into smaller, single-use vials to minimize repeated openings.
-
-
Insufficient Reaction Time or Temperature: The kinetics of deprotection are highly dependent on time and temperature.
-
Solution: Increase the deprotection time or temperature according to established protocols. Be mindful that harsh conditions can damage sensitive modifications on the oligonucleotide. Refer to the table below for recommended conditions.
-
-
Suboptimal Reagent for the Task: For rapid deprotection, a more potent reagent may be necessary.
-
Solution: Consider using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine). AMA can fully deprotect an oligonucleotide in as little as 10 minutes at 65°C.[3] It is crucial to use Ac-dC phosphoramidite when planning to use AMA for deprotection, as Bz-dC can undergo side reactions.[1][4]
-
Q2: I observe a significant side product with an unexpected mass in my LC-MS analysis after AMA deprotection. What is the likely cause?
The use of AMA is a powerful tool for rapid deprotection, but it comes with a critical caveat regarding the choice of dC protecting group.
Probable Cause & Solution:
-
Transamination of Benzoyl-dC (Bz-dC): If you have used Bz-dC instead of Ac-dC with AMA, a common side reaction is the transamination of the benzoyl group, leading to the formation of N4-methyl-dC. This modification is often difficult to separate from the desired product and can compromise the biological activity of your oligonucleotide.
Q3: My oligonucleotide contains sensitive dyes (e.g., TAMRA, HEX) and the deprotection step seems to be degrading them. How can I deprotect Ac-dC without harming these modifications?
Many modifications, particularly fluorescent dyes, are not stable under the standard or fast deprotection conditions used for unmodified oligonucleotides.[1]
Probable Cause & Solution:
-
Harsh Deprotection Conditions: Both concentrated ammonium hydroxide at elevated temperatures and AMA can degrade base-sensitive modifications.
-
Solution: Employ "UltraMILD" deprotection conditions. This involves using phosphoramidites with more labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, and Ac-dC) and deprotecting with a milder base.[1][4] A common UltraMILD condition is 0.05 M potassium carbonate in methanol at room temperature for 4 hours.[1] Alternatively, a solution of tert-Butylamine/water (1:3 v/v) at 60°C for 6 hours can be effective.[1]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about Ac-dC deprotection strategies.
Q1: Why is Ac-dC often preferred over Bz-dC in modern oligonucleotide synthesis?
Ac-dC is compatible with all standard deprotection conditions, including the rapid AMA treatment.[4] The lability of the acetyl group is such that it can be removed efficiently under both aggressive and mild conditions, offering greater flexibility in experimental design. The critical advantage is its compatibility with AMA, which significantly speeds up the workflow without the risk of the transamination side reaction seen with Bz-dC.[1][5]
Q2: How can I be sure my deprotection is complete?
A robust analytical method is essential for a self-validating deprotection protocol.
Answer:
The gold standard for monitoring deprotection is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2] By taking a small aliquot of your reaction at different time points, you can track the disappearance of the protected species (which elute later) and the appearance of the fully deprotected product (which elutes earlier). Complete deprotection is indicated by a single, sharp peak corresponding to the final product. Mass spectrometry (LC-MS) can then be used to confirm the correct mass of the purified oligonucleotide.
Q3: What is "on-column" deprotection and when should I consider it?
On-column deprotection is a technique where the deprotection solution is passed through the synthesis column, and the cleaved and deprotected oligonucleotide is then eluted.
Answer:
This method is particularly advantageous for high-throughput synthesis as it simplifies automation.[1] It requires the use of Ac-dC and a deprotection reagent in a solvent where the deprotected oligonucleotide is insoluble, allowing for the washing away of cleaved protecting groups before eluting the final product in a suitable buffer.[1] A key benefit is that a separate desalting step is often not required.[1]
Section 3: Data Presentation & Protocols
Table 1: Comparison of Common Deprotection Conditions for Oligonucleotides Containing Ac-dC
| Deprotection Method | Reagent | Temperature | Duration | Recommended Use Case |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Standard DNA oligonucleotides without sensitive modifications. |
| Fast | AMA (Ammonium Hydroxide/Methylamine 1:1) | 65°C | 10 minutes | Rapid deprotection of standard DNA and RNA oligos. Ac-dC is mandatory. [1][3] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Oligonucleotides with base-sensitive modifications (e.g., dyes). Requires UltraMILD phosphoramidites.[1][4] |
| Alternative Mild | tert-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | For sensitive oligonucleotides.[1] |
Protocol 1: Standard RP-HPLC Monitoring of Ac-dC Deprotection
-
Sample Preparation: At designated time points (e.g., 0, 2, 4, 8 hours for standard deprotection), withdraw a small aliquot (approx. 5-10 µL) from the deprotection reaction.
-
Quenching: Immediately quench the reaction by drying the aliquot under vacuum.
-
Resuspension: Resuspend the dried sample in an appropriate volume of sterile water or HPLC-grade water.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 x 4.6 mm).[2]
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
-
Gradient (DMT-off): A linear gradient of 3-15% Buffer B over 15 minutes is a good starting point.[2]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Analysis: Inject the samples and monitor the chromatograms. Look for the disappearance of later-eluting peaks (partially protected) and the consolidation into a single, sharp, earlier-eluting peak (fully deprotected).
Section 4: Visual Guides
Diagram 1: Ac-dC Deprotection Workflow
This diagram illustrates the decision-making process for choosing the appropriate deprotection strategy.
Caption: Decision tree for selecting the appropriate Ac-dC deprotection method.
Diagram 2: HPLC Monitoring of Deprotection
This conceptual diagram shows the expected change in an RP-HPLC chromatogram as deprotection proceeds to completion.
Caption: Conceptual RP-HPLC profiles during Ac-dC deprotection.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (2020). Deprotection Guide 20200110. Retrieved from [Link]
- Reddy, M. P., Hanna, N. B., & Farooqui, F. (1997). A new method for the rapid deprotection of synthetic oligonucleotides. Nucleosides and Nucleotides, 16(7-9), 1589-1598.
- Surin, A. K., et al. (2002). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 30(13), e67.
-
Glen Research. (2014). Glen Report 26.14: AMA – Ubiquitous Reagent for Oligo Deprotection. Retrieved from [Link]
- Fergione, S., & Fedorova, O. (2021).
-
Mass Spectrometry Research Facility, University of Oxford. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
Glen Research. (2008). Glen Report 20.2: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Ac-dC Phosphoramidite Synthesis
Welcome to the technical support center for N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, moving beyond rote protocols to a deeper understanding of the underlying chemistry. Here, we address common challenges, provide field-tested solutions, and explain the causal relationships behind key experimental choices to empower you to optimize your results.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, frequently encountered problems during the synthesis of Ac-dC phosphoramidite. Each point details the issue, its probable causes, and validated corrective actions.
Question 1: My phosphitylation reaction is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve it?
Answer: Incomplete phosphitylation is a common hurdle. The root cause often lies in the purity of reagents and the reaction environment, as the phosphitylating agent is highly sensitive to moisture and acidic impurities.
Probable Causes & Solutions:
-
Moisture Contamination: The phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or (2-cyanoethoxy)bis(diisopropylamino)phosphine, is extremely reactive with water. Trace moisture in the solvent, starting material (DMT-Ac-dC), or reaction atmosphere will quench the reagent and halt the reaction.
-
Solution: Ensure all glassware is rigorously oven-dried (>120°C) or flame-dried under vacuum immediately before use. Solvents like dichloromethane (DCM) and acetonitrile must be freshly distilled from calcium hydride (CaH₂) and stored over activated molecular sieves (3Å or 4Å). The starting DMT-Ac-dC should be co-evaporated with anhydrous toluene or acetonitrile multiple times to remove azeotropically any residual water.
-
-
Activator Stoichiometry or Potency: An appropriate activator, usually a mild acid like N,N-diisopropylethylamine (DIPEA) or 4,5-dicyanoimidazole (DCI), is crucial. Using too little activator, or activator that has degraded, will result in a slow reaction.
-
Solution: Use a fresh, high-purity activator. For a typical reaction, 0.5 to 1.0 equivalents of activator relative to the starting nucleoside is recommended. Ensure the activator is stored under an inert atmosphere and away from moisture.
-
-
Sub-optimal Reaction Temperature: While often performed at room temperature, very slight temperature changes can impact the reaction rate.
-
Solution: Maintain a consistent ambient temperature (20-25°C). If the reaction remains slow, a slight and carefully monitored increase to 30°C may be beneficial, but be aware that higher temperatures can promote side reactions.
-
Workflow for Ensuring Anhydrous Conditions
Caption: Workflow for maintaining anhydrous reaction conditions.
Question 2: My ³¹P NMR spectrum shows a significant peak around +5 to +10 ppm, in addition to my product peak at ~149 ppm. What is this impurity?
Answer: A peak in the +5 to +10 ppm region of the ³¹P NMR spectrum is characteristic of an H-phosphonate species. This is a common byproduct resulting from the hydrolysis of either the phosphitylating agent or the final phosphoramidite product.
Mechanism of Formation: The P(III) center of the phosphoramidite is highly susceptible to attack by water. This hydrolysis reaction, often catalyzed by trace acidic impurities, leads to the formation of a P(V) species, specifically an H-phosphonate diester.
Corrective Actions:
-
Strict Moisture Exclusion: As detailed in the previous point, the most critical preventative measure is the rigorous exclusion of water from the reaction.
-
Use of a Non-nucleophilic Base: The reaction is typically run in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, Hunig's base) to scavenge the HCl generated during the reaction (if using the chlorophosphoramidite reagent). Ensure the base is anhydrous and added correctly.
-
Work-up Procedure: During the aqueous work-up, the phosphoramidite product is transiently exposed to water. This step must be performed quickly and with cold, saturated sodium bicarbonate solution to minimize hydrolysis. The organic layer should be rapidly separated and dried thoroughly over anhydrous sodium sulfate.
-
Purification: If H-phosphonate has formed, it can often be separated from the desired product via careful silica gel chromatography. The H-phosphonate is more polar and will typically have a lower Rf value than the target phosphoramidite.
Question 3: After purification by silica gel chromatography, my final product yield is low, and I see significant streaking on the TLC plate. How can I optimize the purification?
Answer: Low recovery and TLC streaking during chromatographic purification are usually due to product degradation on the silica gel itself. Standard silica gel is inherently acidic, which can cleave the acid-labile dimethoxytrityl (DMT) group or catalyze hydrolysis of the phosphite triester.
Optimization Strategies:
-
Neutralized Silica Gel: Before preparing your column, neutralize the silica gel. This is a critical step.
-
Protocol: Slurry the silica gel in the starting eluent (e.g., a hexane/ethyl acetate mixture). Add 1-2% triethylamine (TEA) or DIPEA by volume to the slurry. Mix thoroughly for 15-20 minutes, then pack the column as usual. Run the column with an eluent that also contains a small percentage (0.5-1.0%) of the same base.
-
-
Rapid Purification: Do not let the product sit on the column for an extended period. Prepare everything in advance so that once the crude product is loaded, the chromatography can be completed swiftly.
-
Alternative Purification: Precipitation: For products that are sufficiently pure after work-up, direct precipitation can be a high-yielding alternative to chromatography.
-
Protocol: Dissolve the crude, dried product in a minimal amount of a non-polar solvent like DCM or ethyl acetate. Add this solution dropwise to a large volume of a cold, vigorously stirring non-polar solvent in which the product is insoluble, such as hexane or pentane (-20°C to 0°C). The purified phosphoramidite will precipitate as a white powder, which can be collected by filtration.
-
Table 1: Comparison of Purification Methods
| Parameter | Silica Gel Chromatography | Precipitation |
| Purity Achieved | Very High (>99% typical) | High (97-99% typical) |
| Typical Yield | 60-85% | 85-95% |
| Key Challenge | Potential for on-column degradation | May not remove closely-eluting impurities |
| Best For | Removing multiple, distinct impurities | High-purity crude material |
| Crucial Tip | Use base-washed silica and eluent | Use a very cold, large volume of anti-solvent |
Frequently Asked Questions (FAQs)
Q1: Why is N4-acetyl protection used for deoxycytidine instead of other protecting groups like benzoyl?
The N4-amino group of cytidine is nucleophilic and can participate in unwanted side reactions during oligonucleotide synthesis, particularly during the phosphitylation and coupling steps. The acetyl (Ac) group is used because it provides adequate protection but is labile enough to be removed under standard ammonia deprotection conditions used after synthesis is complete. Compared to the more bulky benzoyl (Bz) group, the acetyl group offers faster deprotection kinetics, which is advantageous for the synthesis of sensitive or modified oligonucleotides.
Q2: What are the ideal storage conditions for synthesized this compound?
This compound is sensitive to moisture, air (oxidation), and elevated temperatures. For long-term stability, it should be stored as a lyophilized powder in an amber vial under a dry argon atmosphere at -20°C. Before use, the vial should be allowed to warm to room temperature completely in a desiccator to prevent condensation of atmospheric moisture onto the cold powder upon opening.
Q3: What analytical methods are essential for quality control of the final product?
A combination of techniques is required to confirm the identity and purity of the final this compound.
-
³¹P NMR: This is the most critical analysis. It should show a single major peak for the diastereomeric mixture at approximately 149 ppm. The absence of peaks around 0-10 ppm (H-phosphonate, phosphate) or ~140 ppm (P(V) impurities) is crucial for confirming high purity.
-
¹H NMR: Confirms the presence of all expected protons from the DMT group, the deoxyribose sugar, the acetyl group, and the cyanoethyl moiety, with correct integrations.
-
HPLC/UPLC: A reverse-phase method can be used to assess purity, separating the desired product from any unreacted starting material or non-phosphorus-containing side products.
-
Mass Spectrometry (ESI-MS): Provides definitive confirmation of the molecular weight of the product.
Key Experimental Protocol: Phosphitylation of DMT-Ac-dC
This protocol assumes the successful prior synthesis and purification of N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (DMT-Ac-dC).
Materials:
-
DMT-Ac-dC (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA, anhydrous) (3.0 eq)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, cold (4°C)
-
Saturated Sodium Chloride (NaCl) solution (brine)
Procedure:
-
Preparation: Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of dry argon.
-
Starting Material: Dissolve the DMT-Ac-dC in anhydrous DCM (approx. 10 mL per gram of nucleoside).
-
Base Addition: Add anhydrous DIPEA to the stirring solution via syringe.
-
Phosphitylation: Slowly add the 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise over 5 minutes at room temperature.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor its progress by TLC (e.g., 50:49:1 Hexane:Ethyl Acetate:TEA), checking for the consumption of the starting material. The reaction is typically complete within 1-2 hours.
-
Quenching & Work-up: Once the reaction is complete, cool the flask in an ice bath. Quench the reaction by slowly adding cold, saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a white foam.
-
Purification: Purify immediately by either precipitation in cold hexane or by column chromatography on base-washed silica gel.
Overall Synthesis Scheme
Caption: Key steps in the synthesis of this compound.
References
-
Title: Current protocols for oligonucleotide synthesis Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]
-
Title: A review of nucleoside phosphoramidite chemistry for oligonucleotide synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Purification of synthetic oligonucleotides Source: Glen Research Technical Report URL: [Link]
-
Title: A Method for the Synthesis of Deoxynucleoside Phosphoramidites Source: Organic Syntheses URL: [Link]
-
Title: 31P NMR Spectroscopy in Nucleic Acid Chemistry Source: Chemical Reviews URL: [Link]
-
Title: The N-acetyl protecting group for deoxynucleosides Source: Glen Research Technical Report URL: [Link]
Technical Support Center: Ac-dC Phosphoramidite Stability in Oligonucleotide Synthesis
Welcome to the technical support center for N-acetyl-2’-deoxycytidine (Ac-dC) phosphoramidite. This guide is designed for researchers, scientists, and professionals in drug development who utilize Ac-dC in their oligonucleotide synthesis protocols. Here, we will delve into the stability of this crucial reagent, addressing common questions and providing in-depth troubleshooting guidance for issues that may arise during synthesis. Our goal is to equip you with the expertise to not only solve problems but to understand the underlying chemical principles, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Ac-dC phosphoramidite over the traditional benzoyl-dC (Bz-dC)?
A1: The primary advantage of Ac-dC lies in its compatibility with rapid deprotection protocols. The N-acetyl protecting group is significantly more labile under basic conditions than the benzoyl group. This allows for the use of fast-acting deprotection reagents like AMA (a mixture of ammonium hydroxide and aqueous methylamine), which can reduce deprotection times from many hours to as little as 5-10 minutes at elevated temperatures.[1][2] This is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-sensitive modifications that would be degraded by prolonged exposure to harsh deprotection conditions.[1]
Q2: Is the acetyl protecting group on dC stable throughout the entire synthesis cycle?
A2: While Ac-dC is robust enough for routine synthesis, the acetyl group is inherently more labile than the benzoyl group, not just during the final deprotection but also potentially during the synthesis cycle itself. The repeated acidic exposure during the detritylation step poses the main challenge to its stability. Premature loss of the acetyl group can expose the exocyclic amine of deoxycytidine, making it susceptible to undesirable side reactions in subsequent steps of the synthesis cycle.
Q3: What are the standard storage and handling recommendations for this compound?
A3: Like all phosphoramidites, Ac-dC is sensitive to moisture and oxidation. It should be stored refrigerated at 2 to 8°C under a dry, inert atmosphere (argon or nitrogen).[1] Once dissolved in anhydrous acetonitrile, its stability is typically limited to 2-3 days on an automated synthesizer.[1] To ensure optimal performance, it is crucial to use anhydrous acetonitrile for dissolution and to minimize exposure to ambient air and humidity.
Troubleshooting Guide: Synthesis-Related Issues
This section addresses specific problems you may encounter when using this compound, their probable causes, and systematic approaches to diagnose and resolve them.
Symptom 1: Low Overall Synthesis Yield
You observe a lower than expected yield of your full-length oligonucleotide. Trityl monitoring may show a gradual decrease in step-wise coupling efficiency, or the final yield after purification is simply poor.
Potential Cause A: Premature Deprotection of the Acetyl Group
The repeated exposure to acid during the detritylation step (typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane) can lead to the gradual loss of the acetyl protecting group from the dC bases within the growing oligonucleotide chain.[3][4] An unprotected exocyclic amine on dC will not couple with the incoming phosphoramidite, leading to a truncated sequence (n-1).
-
Diagnostic Protocol:
-
Mass Spectrometry (MS) Analysis: Analyze the crude, deprotected oligonucleotide product using ESI-MS or MALDI-TOF MS. Look for a series of truncated sequences, particularly those ending at a position 3' to where a dC residue was incorporated.
-
Controlled Synthesis Comparison: Synthesize a short, test oligonucleotide with several dC residues and a similar sequence without dC. Compare the overall yields. A significantly lower yield for the dC-containing sequence points towards an issue with the Ac-dC monomer or its stability.
-
-
Resolution Protocol:
-
Switch to a Milder Deblocking Acid: Replace 3% TCA (pKa ≈ 0.7) with 3% DCA (pKa ≈ 1.5).[3] The less acidic nature of DCA reduces the rate of depurination of purine bases and can also minimize the premature loss of the acid-labile acetyl group from dC.[3][4]
-
Optimize Detritylation Time: Reduce the acid exposure time during the deblocking step to the minimum required for complete detritylation. This can be particularly effective when using the stronger TCA.[4] You may need to perform a time-course experiment to determine the optimal deblocking time for your specific synthesizer and conditions.
-
Potential Cause B: Poor Quality or Degraded this compound
The this compound may have degraded due to improper storage, exposure to moisture, or being past its shelf-life.
-
Diagnostic Protocol:
-
Check Certificate of Analysis (CofA): Verify the age and recommended shelf-life of the phosphoramidite lot.
-
³¹P-NMR Analysis: If available, analyze the dissolved this compound solution by ³¹P-NMR. The presence of significant peaks other than the characteristic phosphoramidite doublet around 146-148 ppm indicates degradation (e.g., to the H-phosphonate).
-
-
Resolution Protocol:
-
Use Fresh Reagent: Always use fresh, high-quality this compound from a reputable supplier. Ensure it has been stored correctly.
-
Proper Dissolution Technique: Dissolve the phosphoramidite in anhydrous acetonitrile under an inert atmosphere. Do not leave dissolved amidites on the synthesizer for extended periods beyond the manufacturer's recommendation (typically 2-3 days).[1]
-
Symptom 2: Appearance of a +42 Da Adduct in Mass Spectrometry
Upon MS analysis of the final oligonucleotide, you observe a significant peak at the expected mass +42 Da (or multiples of +42 Da).
Potential Cause: N-acetylation of Unprotected Bases During Capping
This is a critical and often overlooked side reaction. If the acetyl group on a dC residue is prematurely removed during detritylation, the exposed exocyclic amine can be acetylated by the capping reagent in the subsequent step. The standard capping reagent is acetic anhydride, which is highly reactive towards free amines. This results in the re-acetylation of the dC, but this time it's an undesired modification that can potentially affect the oligonucleotide's properties. This can also occur on other bases if their protecting groups are compromised, but it is a known issue with guanine.[2]
-
Diagnostic Protocol:
-
Tandem Mass Spectrometry (MS/MS): Fragment the +42 Da parent ion to pinpoint the location of the modification. Fragmentation should reveal that the mass increase is localized to a dC residue.
-
Enzymatic Digestion: Digest the oligonucleotide into individual nucleosides and analyze the mixture by LC-MS. Compare the retention time and mass of the resulting deoxycytidine with a standard. The presence of N-acetyl-deoxycytidine would confirm this side reaction.
-
-
Resolution Protocol:
-
Implement Milder Detritylation: As with low yield issues, switching from TCA to DCA and minimizing acid exposure time is the primary solution to prevent the initial premature deprotection.
-
Use an Alternative Capping Reagent: For highly sensitive sequences, consider replacing the standard acetic anhydride capping mix (Cap A) with a less reactive alternative like phenoxyacetic anhydride (Pac₂O). This reagent is less likely to acetylate the exocyclic amines of nucleobases.[2]
-
Data Summary and Workflow Diagrams
To aid in your troubleshooting, the following tables and diagrams summarize key information.
Table 1: Comparison of Deblocking Reagents
| Reagent | Typical Concentration | pKa | Detritylation Speed | Risk of Side Reactions (Depurination, Premature Deprotection) |
| Trichloroacetic Acid (TCA) | 3% in DCM | ~0.7 | Fast | Higher |
| Dichloroacetic Acid (DCA) | 3% in DCM | ~1.5 | Slower | Lower |
Table 2: Common Mass Spectrometry Adducts and Their Causes
| Mass Shift | Identity | Probable Cause |
| +42 Da | Acetylation | Premature deprotection of Ac-dC followed by N-acetylation during the capping step. |
| -42 Da | Loss of Acetyl Group | Incomplete final deprotection (less common for Ac-dC). |
| +1 Da | H-phosphonate formation | Hydrolysis of the phosphoramidite. |
Diagram 1: Troubleshooting Workflow for Low Synthesis Yield
Caption: Pathway leading to the formation of a +42 Da adduct on dC.
References
-
Glen Research. (n.d.). Ac-dC-CE Phosphoramidite. Retrieved from [Link]
-
Glen Research. (2009). Glen Report 21.2: Technical Brief – Synthesis of Long Oligonucleotides. Retrieved from [Link]
- Pon, R. T., & Yu, S. (2005). Observation and elimination of N-acetylation of oligonucleotides prepared using fast-deprotecting phosphoramidites and ultra-mild deprotection. Nucleic Acids Research, 33(13), 4264–4273. (Note: A direct link to the full text may require a subscription.
Sources
Technical Support Center: Purification of Ac-dC Oligonucleotides
Introduction to Ac-dC Oligonucleotide Purification
N-acetyl-2'-deoxycytidine (Ac-dC) is a modified nucleoside frequently incorporated into synthetic oligonucleotides for various research and therapeutic applications. While its inclusion can confer desirable properties, it introduces specific challenges during post-synthesis processing, particularly deprotection and purification. The primary difficulty stems from the N-acetyl group's lability under the standard basic conditions used to remove protecting groups from other nucleobases. This delicate balance—the need to remove more resilient protecting groups (like benzoyl on dC or isobutyryl on dG) while preserving the Ac-dC modification—is the central challenge addressed in this guide. This resource provides detailed troubleshooting advice and protocols to help researchers navigate these complexities and achieve high-purity Ac-dC containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the main reason Ac-dC oligos are difficult to purify?
The primary challenge is the chemical instability of the N-acetyl group under standard, strongly basic deprotection conditions required for other standard DNA phosphoramidites. Aggressive deprotection can lead to premature loss of the acetyl group, resulting in a mixed population of acetylated and non-acetylated oligonucleotides that are difficult to separate chromatographically.
Q2: Which purification method is best for Ac-dC oligos?
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common and effective technique for purifying Ac-dC oligonucleotides.[1][2] This method separates oligonucleotides based on hydrophobicity, which allows for the resolution of the full-length product from shorter failure sequences.[1][3] Retaining the 5'-dimethoxytrityl (DMT) group ("DMT-on" purification) significantly increases the hydrophobicity of the desired full-length product, enhancing its separation from uncapped, shorter failure sequences.[2][4]
Q3: Can I use standard ammonium hydroxide for deprotection?
Standard concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for 8-16 hours) is generally too harsh and will cause significant loss of the N-acetyl group. Milder deprotection strategies are required. The use of Ac-dC phosphoramidite is often paired with other "fast-deprotecting" phosphoramidites (like Pac-dA and dmf-dG) to allow for the use of milder, faster-acting reagents like AMA (a mixture of ammonium hydroxide and methylamine).[5][6]
Q4: What is AMA and why is it recommended for Ac-dC?
AMA is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine.[6] It is a highly efficient deprotecting reagent that can remove standard protecting groups much more rapidly and at lower temperatures than ammonium hydroxide alone.[7] This speed is crucial for preserving the Ac-dC modification. Using this compound avoids the issue of transamidation that occurs with the standard benzoyl-dC (Bz-dC) when deprotected with methylamine-containing reagents like AMA.[8][9]
Q5: How do I confirm the integrity of my purified Ac-dC oligo?
The best method for quality control is mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) coupled with analytical HPLC. Mass spectrometry directly measures the molecular weight of the oligonucleotide, allowing you to confirm the presence of the acetyl group (a +42.04 Da modification compared to a standard dC). Analytical HPLC will confirm the purity of the sample by showing a single major peak.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of Ac-dC oligonucleotides, identified through HPLC and Mass Spectrometry analysis.
Problem 1: Mass spec shows a significant peak at -42 Da from the expected mass.
-
Question: My mass spectrometry results show two major peaks: one for my target oligo and another corresponding to the target mass minus ~42 Da. What happened?
-
Probable Cause: This mass loss corresponds precisely to the cleavage of the N-acetyl group from the dC base. Your deprotection conditions were too harsh (either too long, too hot, or the reagent was too aggressive), causing the acetyl group to be hydrolyzed.
-
Solution:
-
Reduce Deprotection Severity: If using AMA, decrease the deprotection time or temperature. For example, instead of 65°C for 15 minutes, try room temperature for 2 hours.
-
Switch to Milder Reagents: If not already doing so, ensure you are using Ac-dC in conjunction with other fast-deprotecting amidites (e.g., Pac-dA, iPr-Pac-dG). This allows for the use of ultra-mild deprotection conditions, such as potassium carbonate in methanol, which are much gentler on the acetyl group.[5]
-
Verify Reagent Quality: Ensure your deprotection reagents are fresh and properly prepared. Old or improperly stored reagents can have altered reactivity.
-
Problem 2: HPLC chromatogram shows a broad or front-shouldering main peak.
-
Question: My purified oligo shows a broad peak or a distinct shoulder eluting just before the main peak on my RP-HPLC chromatogram. What does this indicate?
-
Probable Cause: This chromatographic profile often indicates the presence of the deacetylated oligo co-eluting with the desired Ac-dC oligo. The loss of the acetyl group slightly reduces the oligo's hydrophobicity, causing it to elute slightly earlier on a reverse-phase column. The two species are often very difficult to resolve completely, leading to peak broadening or shouldering.[11] Another potential issue is non-specific adsorption of the oligonucleotide to the metal surfaces of the HPLC system, which can cause poor peak shape.
-
Solution:
-
Optimize Deprotection: As with Problem 1, the root cause is likely partial loss of the acetyl group. Revisit and soften your deprotection protocol.
-
Improve HPLC Resolution:
-
Adjust Gradient: Decrease the slope of your acetonitrile gradient to improve the separation between the two species.
-
Change Ion-Pairing Agent: Experiment with different ion-pairing agents (e.g., triethylammonium acetate - TEAA vs. hexylammonium acetate - HAA) or concentrations to alter selectivity.
-
Increase Column Temperature: Running the HPLC at a slightly elevated temperature (e.g., 50-60°C) can improve peak shape and resolution.
-
-
System Passivation: To mitigate interactions with metal surfaces, consider passivating the HPLC system by making several injections of a sacrificial sample or using columns with biochemically inert hardware.
-
Problem 3: Multiple peaks observed in the crude DMT-on HPLC trace.
-
Question: My crude "DMT-on" purification shows the main product peak, but also several other significant, late-eluting peaks. What are they?
-
Probable Cause: Besides the desired full-length DMT-on oligo, other peaks can arise from synthesis side-reactions. One common issue is N-acetylation of other bases, particularly guanine, if acetic anhydride is used for the capping step in synthesis. This can lead to an impurity with a mass of +41 Da.[12] Incomplete removal of other protecting groups (e.g., isobutyryl from dG) can also lead to hydrophobic, late-eluting species.
-
Solution:
-
Optimize Synthesis Chemistry: If +41 Da impurities are observed, consider substituting the acetic anhydride capping reagent with a non-acetylating alternative like phenoxyacetic anhydride, especially when using sensitive protecting groups on other bases.[12]
-
Ensure Complete Deprotection: While the goal is to protect the Ac-dC, the other protecting groups must be fully removed. If you have softened the deprotection conditions too much, you may have incomplete deprotection of dG or dA. You may need to empirically find a time and temperature that removes the standard groups completely while minimizing loss of the acetyl group.
-
Analyze by Mass Spec: Use mass spectrometry to identify the molecular weights of the impurity peaks. This will provide definitive clues as to their origin (e.g., incomplete deprotection, side reactions).
-
Experimental Protocols & Workflows
Workflow for Ac-dC Oligonucleotide Synthesis and Purification
The following diagram illustrates the recommended workflow to maximize the yield and purity of Ac-dC containing oligonucleotides.
Caption: Decision tree for troubleshooting Ac-dC oligo purification.
References
- Challenges and Solutions in the Purification of Oligonucleotides. Market Insights.
-
Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. anacura. Available at: [Link]
-
Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC Europe. Available at: [Link]
-
Advanced method for oligonucleotide deprotection. P.M.C. - N.I.H. Available at: [Link]
-
Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. PubMed. Available at: [Link]
-
Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. Waters Corporation. Available at: [Link]
-
Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. ResearchGate. Available at: [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. P.M.C. - N.I.H. Available at: [Link]
-
Modified oligonucleotide purification problem. ResearchGate. Available at: [Link]
-
Ac-dC-5'-CE Phosphoramidite. Glen Research. Available at: [Link]
-
Deprotection Guide. Glen Research. Available at: [Link]
-
Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent. Available at: [Link]
-
Ac-dC-CE Phosphoramidite. Glen Research. Available at: [Link]
-
Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson. Available at: [Link]
-
Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. Available at: [Link]
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. P.M.C. - N.I.H. Available at: [Link]
-
Glen Report 34-14: New Product — Ac-dC-5'-CE Phosphoramidite. Glen Research. Available at: [Link]
-
Advanced method for oligonucleotide deprotection. ResearchGate. Available at: [Link]
-
Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. Available at: [Link]
-
The Glen Report. Cambio. Available at: [Link]
-
Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. ACS Publications. Available at: [Link]
-
Products for DNA Research. Glen Research. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. dupont.com [dupont.com]
- 3. Oligonucleotide Purification [dupont.com]
- 4. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. anacura.com [anacura.com]
- 11. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Oligonucleotide Synthesis
Troubleshooting Guide: Incomplete Deprotection of Acetyl-dC
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical issue in oligonucleotide synthesis: the incomplete removal of the acetyl (Ac) protecting group from deoxycytidine (dC) residues. Incomplete deprotection can lead to the presence of N4-acetyl-deoxycytidine in the final oligonucleotide product, a +42 Dalton modification that can significantly impact downstream applications. This guide provides in-depth troubleshooting, detailed protocols, and the rationale behind our recommended solutions.
Part 1: Troubleshooting Common Issues
This section is designed to help you identify and resolve issues related to incomplete acetyl-dC deprotection through a series of common questions encountered in the field.
My mass spectrometry data shows a +42 Da adduct on my oligonucleotide. What is this, and how can I eliminate it?
A persistent +42 Da peak in your mass spectrum, corresponding to an acetyl group (C2H2O), is a strong indicator of incomplete deprotection of one or more N4-acetyl-dC residues within your oligonucleotide sequence. This residual protecting group can interfere with proper Watson-Crick base pairing, thereby affecting hybridization-based applications.
Causality and Resolution:
The amide bond of the acetyl group on the exocyclic amine of dC is stable and requires specific conditions for its complete hydrolysis. The efficiency of this removal is primarily dependent on the deprotection reagent, temperature, and incubation time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a +42 Da adduct.
What are the optimal deprotection conditions for removing the acetyl group from dC?
The choice of deprotection conditions is a balance between ensuring complete removal of all protecting groups and preserving the integrity of the oligonucleotide and any incorporated modifications. Acetyl-dC is compatible with a range of deprotection strategies, from standard to ultra-fast methods.[1][2]
| Deprotection Method | Reagent | Temperature | Time | Suitability |
| Standard | Concentrated Ammonium Hydroxide (28-30%) | 55°C | 6-17 hours | Robust for unmodified oligonucleotides. |
| Fast | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 10-15 minutes | Efficient for high-throughput synthesis. Requires Ac-dC to prevent side reactions.[3][4] |
| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For oligonucleotides with sensitive modifications.[1] |
Expert Insight: While standard ammonium hydroxide deprotection is effective, it can be time-consuming.[5] For routine synthesis, AMA is a highly effective and rapid deprotection solution.[3][6][7] However, it is crucial to use Ac-dC instead of Bz-dC (benzoyl-dC) with AMA to prevent transamination of the cytosine base.[4][8][9]
How can I analytically confirm complete deprotection of the acetyl group?
A multi-pronged analytical approach is recommended to ensure the purity of your final oligonucleotide product.
-
Mass Spectrometry (MS): This is the most direct method to detect the presence of the +42 Da acetyl group. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
-
High-Performance Liquid Chromatography (HPLC): Incompletely deprotected oligonucleotides will have different retention times compared to the fully deprotected product. As illustrated in figures from Glen Research, partially deprotected oligos often appear as distinct peaks in reverse-phase HPLC chromatograms.[8][10]
Protocol: Analytical Verification of Deprotection
-
Sample Preparation: Aliquot a small fraction of your crude, deprotected oligonucleotide.
-
Mass Spectrometry:
-
Prepare the sample according to the instrument's requirements (e.g., desalting).
-
Acquire the mass spectrum and look for any peaks corresponding to the expected mass + 42n Da (where n is the number of incompletely deprotected dC residues).
-
-
HPLC Analysis:
-
Use a suitable reverse-phase column (e.g., C18).
-
Employ a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium acetate).
-
Compare the resulting chromatogram to a reference standard of a fully deprotected oligonucleotide if available. Look for pre-peaks or shoulder peaks relative to the main product peak.
-
Are there alternative protecting groups for dC that are easier to remove?
Yes, for syntheses involving particularly sensitive modifications, alternative protecting groups that can be removed under milder conditions are available.
-
Phenoxyacetyl (Pac) and iso-Propyl-phenoxyacetyl (iPr-Pac): These are part of the "UltraMILD" group of protecting groups and are more labile than acetyl.[1] They can be removed with potassium carbonate in methanol at room temperature.[1]
-
Dimethylformamidine (dmf): While more commonly used for dG, amidine-based protecting groups are generally more labile than acyl groups.
However, it is important to note that acetyl-dC is widely considered compatible with all standard deprotection conditions, making it a versatile choice for most applications.[1][2]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the acetyl group a common choice for protecting the exocyclic amine of dC?
The acetyl group is favored for several reasons:
-
It provides robust protection during the acidic conditions of the detritylation step in solid-phase synthesis.
-
It is compatible with a wide range of deprotection conditions, from strong bases like ammonium hydroxide and AMA to milder reagents.[1][2]
-
The starting material, Ac-dC phosphoramidite, is commercially available and cost-effective.
Q2: What is the chemical mechanism of acetyl group removal?
The removal of the acetyl group is a base-catalyzed hydrolysis of the N-acetyl bond.
Caption: Base-catalyzed hydrolysis of N4-acetyl-dC.
Q3: Can residual acetyl groups on dC affect downstream applications like PCR and sequencing?
Yes, absolutely. The presence of a bulky acetyl group on the exocyclic amine of cytosine will disrupt the hydrogen bonding with guanine in the complementary strand. This can lead to:
-
Reduced PCR efficiency: The polymerase may stall or fail to extend past the modified base.
-
Inaccurate sequencing results: The modified base may be misread or cause a stop in the sequencing reaction.[11][12]
-
Lowered melting temperature (Tm): The stability of the DNA duplex will be compromised.
Therefore, ensuring complete deprotection is paramount for the successful use of synthetic oligonucleotides in most biological applications.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Reddy, M. P., et al. (1995). Methods and reagents for cleaving and deprotecting oligonucleotides. U.S. Patent No. 5,518,651. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. (n.d.). Acetyl Protection. Retrieved from [Link]
-
Fergione, S., Fedorova, O., & Ansari, A. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Retrieved from [Link]
-
Guga, P., & Rzeszotarska, J. (2018). Oligonucleotide synthesis under mild deprotection conditions. Molecules, 23(11), 2829. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]
-
Obika, S., et al. (2008). Deprotection in aqueous ammonia affords both the desired GuNA[NMe]. Bioorganic & Medicinal Chemistry, 16(19), 8825-8830. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1992). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 20(8), 1879–1882. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection - Volumes 1-5. Glen Report 25 Supplement. Retrieved from [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Review. Retrieved from [Link]
-
Wolter, A., et al. (2008). Observation and elimination of N-acetylation of oligonucleotides prepared using fast-deprotecting phosphoramidites and ultra-mild deprotection. Nucleic Acids Research, 36(16), e103. Retrieved from [Link]
-
Aktoprakligil, D. A. (2020). Effects of Different PCR Product Purification Methods on DNA Sequencing. Afyon Kocatepe University Journal of Science and Engineering, 20(Özel Sayı), 234-240. Retrieved from [Link]
-
Reese, C. B. (1987). Protecting Groups in Oligonucleotide Synthesis. In Protides of the Biological Fluids (pp. 153-183). Springer, Dordrecht. Retrieved from [Link]
-
Azhayev, A. V., & Antopolsky, M. L. (2001). Advanced method for oligonucleotide deprotection. Current Protocols in Nucleic Acid Chemistry, 4(1), 3.3.1-3.3.16. Retrieved from [Link]
-
Aktoprakligil Aksu, D. (2025). Effects of Different PCR Product Purification Methods on DNA Sequencing. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 25(1), 234-240. Retrieved from [Link]
-
Silverman, S. K., & Cech, T. R. (1999). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 27(19), 3993–3998. Retrieved from [Link]
-
Link Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. chemrxiv.org [chemrxiv.org]
- 4. glenresearch.com [glenresearch.com]
- 5. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Ac-dC Side Product Prevention: A Technical Support Center
Welcome to the technical support center for N4-acetyl-2'-deoxycytidine (Ac-dC). This guide is designed for researchers, scientists, and drug development professionals who are incorporating Ac-dC into their oligonucleotide synthesis workflows. As a critical epigenetic modification, the successful synthesis of Ac-dC-containing oligonucleotides is paramount for accurate biological studies.[1][2] However, the inherent lability of the acetyl group presents unique challenges, often leading to the formation of unwanted side products.
This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring the integrity and purity of your final product. The information herein is grounded in established chemical principles and field-proven methodologies to empower you to optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
What is Ac-dC and why is it used in oligonucleotide synthesis?
N4-acetyl-2'-deoxycytidine (Ac-dC) is a modified nucleoside, an analogue of deoxycytidine, where an acetyl group is attached to the exocyclic amine (N4 position) of the cytosine base. In the context of epigenetics, this modification, known as N4-acetyldeoxycytidine (4acC), has been discovered in the DNA of various organisms, including humans.[1] It is often located near transcription start sites and is associated with gene expression levels.[1] Synthetic oligonucleotides containing Ac-dC are crucial tools for studying the biological roles of this modification, such as its effects on DNA duplex stability and protein-DNA interactions.[1]
What are the most common side products observed when working with Ac-dC?
The primary challenge with Ac-dC is the lability of the N-acetyl group under standard oligonucleotide synthesis and deprotection conditions. The most common side products include:
-
Premature deacetylation: Loss of the acetyl group, resulting in an unmodified deoxycytidine residue at the intended Ac-dC position.
-
Transamidation: Reaction of the Ac-dC with amine-containing reagents, particularly during deprotection with methylamine, leading to the formation of N4-methyl-dC.[3]
-
Acetylation of other nucleobases: Migration of the acetyl group to other reactive sites on the oligonucleotide, although this is less common.[4]
-
Guanidinylation: Modification of the dC base by certain reagents used in the synthesis of guanidinium-backbone oligonucleotides.[5][6]
Why is preventing side product formation with Ac-dC critical for my research?
The presence of side products can have significant consequences for your research:
-
Inaccurate Biological Data: If your oligonucleotide contains a mixture of Ac-dC and unmodified dC, or other adducts, the experimental results (e.g., protein binding affinities, enzymatic assays) will not accurately reflect the effect of the intended Ac-dC modification.
-
Compromised Therapeutic Efficacy and Safety: For drug development professionals, impurities in oligonucleotide-based therapeutics can alter the drug's efficacy, stability, and safety profile.
-
Difficult Purification and Analysis: The presence of closely related side products can complicate the purification and analytical characterization of the final oligonucleotide.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Problem: My mass spectrometry (MS) analysis shows a significant peak corresponding to the loss of 42 Da at the Ac-dC position. What is happening and how can I prevent it?
Answer:
A mass loss of 42 Da corresponds to the cleavage of the acetyl group (C₂H₂O) from the N4 position of deoxycytidine, resulting in an unmodified dC residue. This indicates that your Ac-dC is not stable under the conditions of your synthesis or, more likely, your deprotection protocol.
Root Cause Analysis:
The N-acetyl group of Ac-dC is susceptible to hydrolysis under strongly basic conditions, which are often used for the final deprotection and cleavage of the oligonucleotide from the solid support.[1] Standard deprotection cocktails, such as concentrated ammonium hydroxide or methylamine, can readily cleave the acetyl group.
Solutions:
-
Utilize a Milder Deprotection Strategy: The most effective way to prevent premature deacetylation is to employ a deprotection method that is compatible with base-labile modifications.
-
Ultra-mild Deprotection: Consider using reagents like 0.05 M potassium carbonate in methanol for deprotection of the phosphate groups, followed by cleavage from the solid support under non-nucleophilic and weakly basic conditions.[1]
-
Ammonia/Methylamine at Low Temperature: If using ammonia or methylamine is unavoidable, perform the deprotection at a reduced temperature (e.g., room temperature instead of 55°C) and for a shorter duration. However, this may not be sufficient for complete removal of other protecting groups like benzoyl on dC. To circumvent this, it is recommended to use Ac-dC in conjunction with other mild protecting groups (e.g., Pac-dA, iPr-Pac-dG).[9]
-
-
Employ an Orthogonal Protection Strategy: For highly sensitive applications, a complete change in the protecting group scheme may be necessary. The use of linkers and protecting groups that can be cleaved under non-nucleophilic conditions is a robust solution.[1][10] For example, the Dmoc (1,3-dithian-2-yl-methoxycarbonyl) group as a linker and the meDmoc (methyl Dmoc) group for exocyclic amine protection allow for deprotection under non-nucleophilic and weakly basic conditions, preserving the Ac-dC modification.[1]
Data Summary: Deprotection Conditions and Ac-dC Stability
| Deprotection Reagent | Temperature | Time | Ac-dC Stability | Recommendation |
| Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Poor | Not Recommended |
| 40% Methylamine in Water | 55°C | 4-8 hours | Poor | Not Recommended |
| Concentrated Ammonium Hydroxide | Room Temp | 24 hours | Moderate | Use with caution; may be incomplete |
| 0.05 M K₂CO₃ in Methanol | Room Temp | 5 hours | Excellent | Recommended for base-labile groups |
| DBU (10% in Acetonitrile) | Room Temp | 15 min | Excellent | Part of an orthogonal strategy[1] |
Problem: I am observing a +14 Da adduct on my cytosine residues when using Ac-dC in conjunction with methylamine-based deprotection.
Answer:
A +14 Da mass shift on a dC residue is indicative of a transamidation reaction, where the acetyl group of Ac-dC is replaced by a methyl group from the methylamine in the deprotection solution. This results in the formation of N4-methyl-deoxycytidine.
Root Cause Analysis:
This side reaction occurs because methylamine can act as a nucleophile, attacking the carbonyl carbon of the acetyl group. While hydrolysis of the acetyl group is a competing reaction, under certain conditions, the aminolysis (reaction with methylamine) can be significant.[11] The use of benzoyl-protected dC (Bz-dC) is known to be particularly susceptible to this transamidation with methylamine, and while Ac-dC is generally more resistant due to faster hydrolysis, the side reaction can still occur.[3][11]
Solutions:
-
Avoid Methylamine Deprotection: The most straightforward solution is to avoid deprotection reagents containing methylamine when your sequence includes Ac-dC. Opt for ammonium hydroxide or, preferably, an ultra-mild deprotection method as described in the previous section.
-
Use Ac-dC for all Cytosine Residues: If a methylamine-based deprotection is required for other reasons (e.g., for certain dye-labeled oligos), replacing all Bz-dC monomers with Ac-dC can mitigate the formation of N4-methyl-dC from the Bz-dC positions.[3] The rapid hydrolysis of the acetyl group on Ac-dC outcompetes the transamidation reaction.[11]
Workflow for Minimizing Transamidation
Sources
- 1. Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mercury-Free Automated Synthesis of Guanidinium Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anacura.com [anacura.com]
- 8. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atdbio.com [atdbio.com]
Technical Support Center: Improving Purity of Ac-dC Modified Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N4-acetyl-2'-deoxycytidine (Ac-dC) modified oligonucleotides. This guide is designed to provide expert advice and practical troubleshooting strategies to help you achieve the highest possible purity for your synthetic oligonucleotides. The inherent chemical properties of Ac-dC, while beneficial for certain applications, can introduce unique challenges during synthesis and purification. This resource addresses these challenges in a direct question-and-answer format, grounded in established scientific principles and field-proven experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of your Ac-dC modified oligonucleotides. Each issue is followed by a discussion of probable causes and a step-by-step guide to resolving the problem.
Question 1: My HPLC chromatogram shows a broad peak or multiple peaks for my Ac-dC oligonucleotide. What's happening and how can I fix it?
Probable Causes:
-
Incomplete Deprotection: The most common culprit for peak broadening or splitting with Ac-dC modified oligonucleotides is the incomplete removal of the acetyl protecting group. The acetyl group is more labile than standard protecting groups like benzoyl (Bz), but its removal still requires specific conditions. If some of the acetyl groups remain, you will have a heterogeneous mixture of partially protected and fully deprotected oligonucleotides, which will have different retention times on a reversed-phase (RP) HPLC column.
-
Secondary Structures: Oligonucleotides, particularly those with G-rich sequences, can form stable secondary structures like hairpins or G-quadruplexes.[1][2] These structures can exist in multiple conformations, leading to broadened or multiple peaks during HPLC analysis.[1]
-
Phosphorothioate Stereoisomers: If your oligonucleotide contains phosphorothioate (PS) linkages, the phosphorus center is chiral, leading to a mixture of diastereomers. This can contribute to peak broadening, although it is often less pronounced than issues from incomplete deprotection or secondary structures.
Solutions:
-
Optimize Deprotection:
-
Mild Deprotection is Key: Ac-dC is considered an "UltraMILD" protecting group.[3][4] Standard deprotection with ammonium hydroxide may not be sufficient or could be too harsh if other sensitive modifications are present.
-
Recommended Deprotection Protocol: A common and effective method for deprotecting Ac-dC containing oligonucleotides is using 0.05 M potassium carbonate in methanol for 4 hours at room temperature.[3][4][5] Alternatively, if no other base-sensitive modifications are present, ammonium hydroxide for 2 hours at room temperature can be effective.[3][4][5]
-
Verify Complete Deprotection: After deprotection, it is crucial to verify the complete removal of the acetyl group. This can be done using mass spectrometry. The mass of the fully deprotected oligonucleotide should be observed. Incomplete deprotection will result in peaks corresponding to the mass of the oligo + 42 Da for each remaining acetyl group.
-
-
Disrupt Secondary Structures:
-
Elevated Temperature: Running the HPLC at an elevated temperature, typically around 60°C, can help to denature secondary structures and result in sharper peaks.[1]
-
High pH: For anion-exchange HPLC, using a high pH mobile phase (e.g., pH 12) can effectively disrupt hydrogen bonds and eliminate secondary structures.[1] However, this is not suitable for RNA oligonucleotides due to the risk of backbone cleavage.[1]
-
-
Mass Spectrometry Analysis:
Question 2: My final product has low purity despite HPLC purification. What are the likely contaminants?
Probable Causes:
-
Truncated Sequences (n-1, n-2): During solid-phase synthesis, not every coupling reaction will be 100% efficient.[8][9] This leads to the formation of shorter "failure" sequences that lack one or more nucleotides. These are often the most common impurities.
-
Depurination Products: The acidic conditions used for detritylation during synthesis can sometimes lead to the cleavage of the glycosidic bond of purine bases (A and G), creating abasic sites.[9] These sites can subsequently lead to chain cleavage during the final basic deprotection step.
-
Side-Products from Deprotection: While Ac-dC is designed for mild deprotection, harsh conditions or incompatible reagents can still lead to side reactions. For example, using AMA (a mixture of ammonium hydroxide and methylamine) with Bz-dC can cause base modifications, highlighting the importance of using Ac-dC with compatible deprotection schemes.[4][5]
Solutions:
-
Choose the Right Purification Method:
-
HPLC for High Purity: High-performance liquid chromatography (HPLC) is a powerful technique for separating full-length oligonucleotides from shorter failure sequences.[1][10] Reversed-phase HPLC (RP-HPLC) separates based on hydrophobicity, while ion-exchange HPLC (IE-HPLC) separates based on charge.[10]
-
PAGE for High Resolution: Denaturing polyacrylamide gel electrophoresis (PAGE) offers excellent resolution and can separate oligonucleotides that differ by a single nucleotide, often resulting in purities of >95%.[8][11] However, the recovery yield from PAGE is typically lower than from HPLC.[11]
-
-
Optimize HPLC Conditions:
-
Gradient Optimization: Carefully optimize the acetonitrile gradient in your RP-HPLC method to achieve the best separation between your full-length product and any closely eluting impurities.
-
Ion-Pairing Reagents: For RP-HPLC of oligonucleotides, an ion-pairing reagent like triethylammonium acetate (TEAA) is often used to improve retention and resolution.[12]
-
-
Dual Purification:
-
For applications requiring the highest purity, a dual purification strategy can be employed, such as PAGE followed by HPLC.[10]
-
Question 3: The yield of my Ac-dC oligonucleotide is very low after purification. What can I do to improve it?
Probable Causes:
-
Low Coupling Efficiency: The overall yield of an oligonucleotide is highly dependent on the efficiency of each coupling step during synthesis.[9] Even a small decrease in average coupling efficiency can lead to a significant drop in the final yield of the full-length product, especially for longer oligonucleotides.[8][9]
-
Complex Purification Procedure: Methods like PAGE, while providing high purity, are known for having lower yields due to the multi-step extraction process from the gel.[11]
-
Loss During Desalting/Buffer Exchange: Post-purification steps, such as desalting to remove HPLC salts, can also contribute to sample loss if not performed carefully.
Solutions:
-
Ensure High Coupling Efficiency:
-
Anhydrous Conditions: Moisture is a major enemy of efficient phosphoramidite coupling.[9] Ensure that all reagents and solvents, particularly acetonitrile, are anhydrous.
-
Fresh Reagents: Use fresh, high-quality phosphoramidites and activators.
-
-
Select the Appropriate Purification Method for Your Needs:
-
Balancing Purity and Yield: Consider the downstream application of your oligonucleotide. For applications like PCR, desalting or cartridge purification may be sufficient and will provide higher yields.[11][13] For more sensitive applications like in vivo studies or crystallography, the higher purity from HPLC or PAGE is necessary, and a lower yield may be an acceptable trade-off.[11]
-
HPLC as a Good Compromise: HPLC often provides a good balance between high purity and reasonable recovery.[10]
-
-
Careful Post-Purification Handling:
-
Proper Desalting: Use appropriate desalting columns (e.g., gel filtration) and follow the manufacturer's protocol to minimize sample loss.[1]
-
Accurate Quantification: After purification and desalting, accurately quantify your oligonucleotide using UV absorbance at 260 nm to determine your final yield.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Ac-dC in oligonucleotide synthesis?
The main advantage of Ac-dC is that it is an "UltraMILD" protecting group, meaning it can be removed under very gentle basic conditions.[3][4] This is particularly important when synthesizing oligonucleotides that contain other sensitive modifications, such as certain fluorescent dyes, which would be degraded by the harsher deprotection conditions required for standard protecting groups like benzoyl (Bz)-dC.[3]
Q2: Which purification method is best for my Ac-dC modified oligonucleotide?
The best purification method depends on the length of your oligonucleotide and the purity requirements of your downstream application.[8][13]
| Purification Method | Recommended For | Purity | Yield |
| Desalting | PCR, sequencing (for oligos ≤ 35 bases) | Removes salts and small molecules | High |
| Cartridge Purification | PCR, qPCR, mutagenesis | Good | Good |
| HPLC | Cloning, in vivo studies, diagnostics, modified oligos | High (>90%) | Moderate |
| PAGE | Crystallography, antisense, long oligos (≥50 bases) | Very High (>95%) | Low |
Q3: How should I store my purified Ac-dC oligonucleotide?
For long-term storage, it is best to store the oligonucleotide lyophilized or frozen at -20°C in a slightly basic buffer, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0).[14] This is especially critical for oligonucleotides with fluorescent modifications, as pH can affect fluorescence intensity.[14] Storing in single-use aliquots is also recommended to avoid multiple freeze-thaw cycles.[14]
Q4: Can I use mass spectrometry to analyze my Ac-dC oligonucleotide?
Absolutely. Mass spectrometry (MS) is an essential tool for verifying the identity and purity of synthetic oligonucleotides.[6][15] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common MS techniques used for this purpose.[6] MS can confirm the correct molecular weight of the full-length product and help identify impurities such as truncated sequences or incompletely deprotected species.[6][7]
III. Experimental Protocols and Workflows
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of Ac-dC Oligonucleotides
This protocol provides a general guideline for the purification of Ac-dC modified oligonucleotides. Conditions may need to be optimized based on the specific sequence and length of the oligonucleotide.
-
Deprotection and Sample Preparation:
-
Following synthesis, cleave the oligonucleotide from the solid support and deprotect using 0.05 M potassium carbonate in methanol for 4 hours at room temperature.[3][4][5]
-
Lyophilize the deprotected oligonucleotide to dryness.
-
Resuspend the crude oligonucleotide in an appropriate aqueous buffer (e.g., water or 0.1 M TEAA).[16]
-
-
HPLC System and Column:
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5
-
Buffer B: Acetonitrile
-
-
HPLC Gradient:
-
Run a linear gradient of increasing Buffer B to elute the oligonucleotide. A typical gradient might be 5-30% Buffer B over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.
-
-
Fraction Collection and Analysis:
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main peak, which should be the full-length product.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
-
Post-Purification Processing:
-
Pool the pure fractions and lyophilize.
-
Perform desalting using a gel filtration column to remove the TEAA salt.
-
Lyophilize the desalted oligonucleotide to obtain the final pure product.
-
Workflow Visualization
Below are diagrams illustrating the purification workflow and a troubleshooting decision tree for Ac-dC oligonucleotides.
Caption: General workflow for the purification of Ac-dC modified oligonucleotides.
Caption: Troubleshooting decision tree for common purification issues.
IV. References
-
ATDBio. (n.d.). Purification and characterisation of oligonucleotides. Nucleic Acids Book. Retrieved from [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. Retrieved from [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]
-
Market Insights. (n.d.). Challenges and Solutions in the Purification of Oligonucleotides. Retrieved from [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
Deleavey, G. F., & Damha, M. J. (2012). Chemistry, structure and function of approved oligonucleotide therapeutics. RSC Medicinal Chemistry, 3(4), 347-377.
-
Adams, J., et al. (2020). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. Organic Process Research & Development, 24(12), 2736–2748.
-
Gryaznov, S. M., & Letsinger, R. L. (1992). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 20(7), 1879–1882.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Kordasiewicz, H. B., et al. (2025). Transient Acute Neuronal Activation Response Caused by High Concentrations of Oligonucleotides in the Cerebral Spinal Fluid. bioRxiv.
-
Stemmler, E. A., et al. (1998). Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(8), 827–836.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Tereshko, V., et al. (1999). Structure of the oligonucleotide d(CGTATATACG) as a site-specific complex with nickel ions. Nucleic Acids Research, 27(7), 1597–1602.
-
Chromatography Online. (2023, November 2). From Struggles to Solutions: Strategies for Overcoming Oligonucleotide Challenges. Retrieved from [Link]
-
CASSS. (n.d.). Table 7: Best Practices for Analyzing Oligonucleotides Using MS. Retrieved from [Link]
-
ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]
-
Knauer. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
-
Kordasiewicz, H. B., et al. (2025). Transient Acute Neuronal Activation Response Caused by High Concentrations of Oligonucleotides in the Cerebral Spinal Fluid. ResearchGate.
-
Shimadzu. (n.d.). Oligonucleotide Analysis Using the Compact MALDImini™-1 MALDI Digital Ion Trap Mass Spectrometer. Retrieved from [Link]
-
Polo, L. M., & Limbach, P. A. (2000). Analysis of Oligonucleotides by Electrospray Ionization Mass Spectrometry. Current Protocols in Nucleic Acid Chemistry, 1, 10.2.1-10.2.20.
-
Croft, L., & Fisher, M. (2024, August 29). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides. YouTube.
-
Reddy, M. P., et al. (1996). U.S. Patent No. 5,518,651. Washington, DC: U.S. Patent and Trademark Office.
-
Deshpande, P., et al. (2022). Technical Considerations for Use of Oligonucleotide Solution API. Journal of Pharmaceutical Sciences, 111(1), 12-20.
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.2. Retrieved from [Link]
Sources
- 1. atdbio.com [atdbio.com]
- 2. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. web.colby.edu [web.colby.edu]
- 7. idtdna.com [idtdna.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. idtdna.com [idtdna.com]
- 11. labcluster.com [labcluster.com]
- 12. waters.com [waters.com]
- 13. gilson.com [gilson.com]
- 14. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Ac-dC Phosphoramidite Technical Support Center: A Guide to Overcoming Solubility Challenges
Welcome to the technical support center for Ac-dC phosphoramidite and related reagents. This guide is designed for researchers, scientists, and professionals in drug development who utilize phosphoramidite chemistry for oligonucleotide synthesis. Here, we address common challenges, with a focus on solubility issues, providing not just protocols but the scientific reasoning behind them to empower you in your experimental work.
Introduction to this compound
N4-Acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite is a crucial building block in oligonucleotide synthesis, particularly favored for its rapid deprotection characteristics.[1][2] The use of an acetyl protecting group on the exocyclic amine of deoxycytidine allows for significantly faster deprotection protocols, such as those using AMA (a mixture of ammonium hydroxide and aqueous methylamine), compared to the more traditional benzoyl (Bz) protected counterpart.[1][2] This is because the acetyl group is more labile and avoids side reactions like transamidation that can occur with Bz-dC under certain deprotection conditions.[2][3]
While this compound is a robust and reliable reagent, like all phosphoramidites, its successful application hinges on proper handling, particularly concerning its dissolution. This guide will walk you through the common solubility-related questions and provide troubleshooting strategies to ensure optimal performance in your syntheses.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you might encounter with this compound solubility.
Q1: My this compound is not dissolving properly in acetonitrile. What could be the cause?
A1: Incomplete dissolution of this compound in acetonitrile is a common issue that can almost always be traced back to one of two primary factors: solvent quality or the presence of moisture.
-
Solvent Quality: The industry standard and most effective solvent for dissolving standard nucleoside phosphoramidites, including Ac-dC, is anhydrous acetonitrile.[4][5][6] The acetonitrile used must be of the highest quality, specifically "DNA synthesis grade" or equivalent, with a water content of less than 30 ppm, and preferably under 10 ppm.[4] Using a lower grade of acetonitrile can introduce impurities and, most critically, excess water, which not only hinders solubility but also leads to the degradation of the phosphoramidite.[7]
-
Presence of Moisture: Phosphoramidites are highly susceptible to hydrolysis.[7] Even minute amounts of water in your solvent or introduced from the atmosphere can cause the phosphoramidite to break down into its corresponding H-phosphonate and other byproducts.[7][8] These degradation products can have different solubility profiles and may appear as insoluble particulates.
Troubleshooting Workflow for Dissolution Issues
Caption: Troubleshooting workflow for this compound dissolution issues.
Q2: I've observed a fine white precipitate in my this compound solution after it has been on the synthesizer for a day. What is it and is the solution still usable?
A2: The formation of a precipitate in a phosphoramidite solution over time is typically a sign of degradation due to exposure to moisture.[7] The phosphoramidite can hydrolyze to form the corresponding H-phosphonate, which is less soluble in acetonitrile and can precipitate out. The stability of phosphoramidites in solution decreases in the order T, dC > dA > dG, meaning that dC phosphoramidites are relatively stable, but not immune to degradation.[7]
It is not recommended to use a phosphoramidite solution that has developed a precipitate. The presence of the precipitate indicates that a significant portion of the reagent has degraded, which will lead to lower coupling efficiencies and an increase in failure sequences in your oligonucleotide synthesis.[9] Always use freshly prepared phosphoramidite solutions for the best results.
Q3: Can I use a solvent other than acetonitrile to dissolve my this compound?
A3: While acetonitrile is the most common and recommended solvent, other solvents can be used, particularly for modified or more lipophilic phosphoramidites.[4][5] Dichloromethane (DCM) is sometimes used, however, it can cause issues with flow rates and volatility in some synthesizers.[4] For particularly stubborn solubility issues with modified phosphoramidites, a small amount of tetrahydrofuran (THF) or DCM can be added to the acetonitrile.[5] However, for a standard phosphoramidite like Ac-dC, high-quality anhydrous acetonitrile should be sufficient. If you are experiencing solubility issues with Ac-dC in anhydrous acetonitrile, it is more likely due to moisture contamination or degradation of the phosphoramidite rather than an inherent insolubility in the solvent itself.
Q4: What is the optimal concentration for dissolving this compound?
A4: The optimal concentration for phosphoramidite solutions on most automated DNA synthesizers is between 0.05 M and 0.1 M.[4] For modified reagents, a concentration of 0.1 M is often recommended to ensure efficient coupling.[4] It is crucial to consult your synthesizer's manual for the recommended concentration for your specific instrument and protocols.
| Parameter | Recommended Value |
| Solvent | Anhydrous Acetonitrile (DNA Synthesis Grade) |
| Water Content | < 30 ppm (ideally < 10 ppm) |
| Concentration | 0.05 M - 0.1 M |
| Storage (dissolved) | Under inert gas (Argon), at room temperature on the synthesizer for the duration of the synthesis. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always best. |
Caption: Recommended parameters for this compound dissolution.
Protocols for Optimal Dissolution and Handling
Adhering to strict anhydrous and anaerobic techniques is paramount for the successful use of phosphoramidites.
Protocol 1: Preparation of Anhydrous Acetonitrile
-
Start with High-Quality Solvent: Begin with a new, sealed bottle of DNA synthesis grade acetonitrile (<30 ppm water).
-
Activate Molecular Sieves: Place 3 Å molecular sieves in an oven at 250-300°C for at least 12 hours to activate them. Allow them to cool in a desiccator.
-
Dry the Solvent: Add the activated molecular sieves to the acetonitrile (a single layer at the bottom of the bottle is sufficient).
-
Equilibrate: Allow the solvent to stand over the molecular sieves for at least 24 hours before use to ensure maximum water removal.[4]
Protocol 2: Dissolution of this compound
-
Equilibrate the Vial: Before opening, allow the vial of this compound to warm to room temperature (at least 30 minutes). This prevents atmospheric moisture from condensing on the cold powder.
-
Inert Gas Atmosphere: Perform all subsequent steps under a dry, inert gas atmosphere, such as argon.
-
Solvent Transfer: Using a syringe that has been purged with inert gas, transfer the required volume of anhydrous acetonitrile to the phosphoramidite vial.
-
Dissolve: Gently swirl or vortex the vial to dissolve the phosphoramidite. Mild sonication can be used if necessary. The solution should be clear and free of particulates.
-
Transfer to Synthesizer: Once fully dissolved, transfer the solution to the appropriate reservoir on your DNA synthesizer. Ensure the synthesizer bottle also contains a small amount of activated molecular sieves to maintain dryness.[10]
Caption: Experimental workflow for proper this compound dissolution.
Chemical Structure and Stability
Understanding the structure of this compound is key to appreciating its reactivity and sensitivity to moisture.
Caption: Chemical structure of N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite.
The phosphoramidite moiety is highly susceptible to protonation, which is the first step in both the desired coupling reaction and the undesired hydrolysis.[3][6] In the presence of an activator like tetrazole, the diisopropylamino group becomes protonated and acts as a good leaving group, allowing for nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[6] However, if water is present, it can also act as a nucleophile, leading to the hydrolysis of the phosphoramidite.
Final Recommendations
-
Always Use Fresh Solutions: For critical syntheses, always prepare fresh phosphoramidite solutions.
-
Trust but Verify: Periodically check the water content of your acetonitrile, even from a new bottle.
-
Meticulous Handling: The importance of strict anhydrous and inert atmosphere techniques cannot be overstated.
By understanding the chemical principles behind phosphoramidite chemistry and adhering to these best practices, you can effectively troubleshoot and prevent solubility issues with this compound, leading to more successful and reliable oligonucleotide syntheses.
References
-
Bonora, G. M., Scremin, C. L., Colonna, F. P., & Garbesi, A. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213–1217. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Salgado, E. N., & Farias, M. E. (2011). Chemical Synthesis of Oligonucleotides Using Acetone as a Washing Solvent. Current Protocols in Nucleic Acid Chemistry, 45(1), 3.1.1-3.1.8. Retrieved from [Link]
-
Glen Research. (2008). Procedure for Synthesis of CleanAmp™ Primers. The Glen Report, 21.1. Retrieved from [Link]
-
Berner, S., Mühlegger, K., & Seliger, H. (1989). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleic Acids Research, 17(3), 853–864. Retrieved from [Link]
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Petersen, M. A., & Wengel, J. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2822. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
ResearchGate. (2020). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Retrieved from [Link]
-
Glen Research. (n.d.). PROPYNYL-2'-OMe-RNA, Br-U, IU. Retrieved from [Link]
-
Hargreaves, J. S., et al. (2001). The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 699-704. Retrieved from [Link]
-
Biosynthesis Inc. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Retrieved from [Link]
Sources
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. atdbio.com [atdbio.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. biotage.com [biotage.com]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. twistbioscience.com [twistbioscience.com]
- 10. glenresearch.com [glenresearch.com]
Ac-dC phosphoramidite degradation during synthesis
Welcome to the Technical Support Center for Ac-dC phosphoramidite. This guide is designed for researchers, scientists, and professionals in drug development who utilize automated oligonucleotide synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices rooted in the chemistry of oligonucleotide synthesis to ensure the integrity and yield of your custom sequences.
Section 1: Understanding the Role and Chemistry of this compound
Why is N-acetyl-deoxycytidine (Ac-dC) used in oligonucleotide synthesis?
This compound is a protected version of the deoxycytidine nucleoside used in solid-phase oligonucleotide synthesis. The acetyl (Ac) group on the exocyclic amine (N4) of cytosine serves as a temporary protecting group. Its primary advantage lies in its lability under specific basic conditions, which allows for rapid deprotection of the final oligonucleotide.
The most critical reason for choosing Ac-dC is to enable the use of "UltraFAST" deprotection protocols, which typically employ a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[1][2] Traditional protecting groups, such as benzoyl (Bz) on dC, can undergo a detrimental side reaction called transamidation when exposed to methylamine, resulting in the formation of a permanent N4-methyl-dC modification in the final oligonucleotide.[1] The acetyl group on Ac-dC is removed so rapidly under these conditions that this side reaction is effectively avoided.[1]
Furthermore, Ac-dC is part of the "UltraMILD" family of phosphoramidites, which are compatible with milder deprotection conditions (e.g., potassium carbonate in methanol) necessary for incorporating sensitive dyes, labels, or other modifications that would be degraded by harsh, prolonged exposure to strong bases.[3][4]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and deprotection of oligonucleotides containing Ac-dC.
FAQ 1: My mass spectrometry (MS) results show a peak with an additional mass of +42 Da on my cytosine-containing fragments. What is the cause?
Answer:
A mass addition of 42.01 Da corresponds precisely to an acetyl group (C₂H₂O). This indicates that the deprotection of one or more Ac-dC residues in your oligonucleotide is incomplete. The acetyl group on the N4 position of cytosine has not been hydrolyzed, leading to a modified final product.
Causality and Investigation:
-
Insufficient Deprotection Time or Temperature: The rate of acetyl group removal is highly dependent on the deprotection conditions. Review your protocol against established standards. For example, with AMA, deprotection can be complete in as little as 5-10 minutes at 65°C, but requires longer times at lower temperatures (e.g., 120 minutes at room temperature).[1][5]
-
Deprotection Reagent Degradation: Ammonium hydroxide solutions can lose ammonia gas over time, reducing their effective concentration and deprotection efficiency. Similarly, the ratio in your AMA mixture is critical. Always use fresh, properly prepared deprotection solutions.
-
Steric Hindrance: In rare cases, the local sequence context or secondary structure of the oligonucleotide on the solid support might sterically hinder the access of the deprotection solution to the acetylated cytosine, slowing down the reaction.
Troubleshooting Steps:
-
Verify Deprotection Conditions: Ensure your time, temperature, and reagent concentrations match a validated protocol for Ac-dC. Refer to the table below for recommended conditions.
-
Prepare Fresh Reagents: Discard old ammonium hydroxide or AMA solutions and prepare a fresh batch.
-
Increase Deprotection Time/Temperature: If you suspect incomplete deprotection, modestly increase the duration or temperature of the deprotection step within validated limits. For example, extend a 65°C AMA deprotection from 10 to 15 minutes.
-
Analytical Confirmation: After adjusting the protocol, re-synthesize a small-scale test oligonucleotide and confirm the absence of the +42 Da peak by mass spectrometry.[6]
Comparative Deprotection Protocols for Ac-dC
| Deprotection Reagent | Temperature | Time | Suitability | Reference |
| Ammonium Hydroxide | 65 °C | 2 hours | Standard, for oligos without sensitive modifications. | [5] |
| AMA (1:1 NH₄OH/MeNH₂) "UltraFAST" | 65 °C | 5-10 minutes | Rapid deprotection, ideal for high-throughput synthesis. | [1][5] |
| AMA (1:1 NH₄OH/MeNH₂) "UltraFAST" | Room Temp. | 120 minutes | Slower alternative for room temperature protocols. | [1] |
| 0.05 M K₂CO₃ in Methanol "UltraMILD" | Room Temp. | 4 hours (with phenoxyacetic anhydride capping) | For highly sensitive labels and modifications. Requires UltraMILD phosphoramidites for all bases. | [1][4] |
FAQ 2: My overall synthesis yield is low, and the trityl readings dropped significantly after the addition of an this compound. What could be the problem?
Answer:
A sudden drop in trityl cation absorbance after a coupling step points to low coupling efficiency for that specific monomer.[7] For this compound, this is most often caused by degradation of the phosphoramidite itself, primarily through hydrolysis.
Causality and Investigation:
-
Phosphoramidite Hydrolysis: Phosphoramidites are extremely sensitive to moisture.[8] Water present in the acetonitrile solvent or introduced from the system lines will hydrolyze the phosphoramidite to a phosphonate, which is incapable of coupling to the growing oligonucleotide chain.[5][9] This leads to a failure sequence that is capped in the next step, resulting in no trityl release in the subsequent cycle.
-
Solution Instability: this compound, like other standard phosphoramidites, has a limited stability of only 2-3 days when dissolved in anhydrous acetonitrile and kept on the synthesizer at room temperature.[3] Using a solution that has been on the instrument for an extended period can lead to significant degradation and poor coupling efficiency.[5][9]
-
Activator Issues: While less common for a single monomer type, problems with the activator (e.g., concentration, degradation) will universally lead to poor coupling efficiency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Ac-dC coupling efficiency.
Preventative Measures:
-
Strict Anhydrous Technique: Use only high-quality, anhydrous acetonitrile (<30 ppm water). Ensure all synthesizer lines are dry before installing new reagent bottles. Consider the use of molecular sieves in your amidite vials overnight before placing them on the synthesizer.[8]
-
Fresh Reagents: Dissolve only enough this compound for 2-3 days of synthesis.[3] Note the date of preparation on the vial. For critical or long syntheses, always use a freshly dissolved vial.
-
Optimize Coupling Time: While standard DNA phosphoramidites couple quickly (~30 seconds), if you consistently see slightly lower efficiency with Ac-dC, consider extending the coupling time to 60 seconds to ensure the reaction goes to completion.[8]
FAQ 3: My mass spectrometry results show a variety of unexpected peaks, including some with a +41 Da or +98 Da addition, especially on guanine-containing fragments. Is this related to the Ac-dC?
Answer:
This is likely an indirect issue related to the capping step of your synthesis cycle, which can be exacerbated when using a combination of "fast-deprotecting" phosphoramidites (like Ac-dC) and "ultra-mild" deprotection conditions (like K₂CO₃/MeOH).
Causality and Investigation:
The standard capping reagent is acetic anhydride. During the capping step, which is intended to terminate unreacted 5'-OH groups, the acetic anhydride can, as a side reaction, acetylate the exocyclic amine of a protected guanine base.[1] Specifically, the iPr-Pac or dmf protecting group on dG can be partially exchanged for an acetyl group.
If a strong base like ammonium hydroxide or AMA is used for deprotection, this inadvertently added acetyl group is readily removed. However, if a very mild base like potassium carbonate is used, the deprotection may be incomplete, leaving an N2-acetyl-dG modification in the final oligonucleotide. This corresponds to a mass addition of +41 Da relative to a dG residue.[1] Other capping-related impurities, such as modification of adenine leading to a +98 Da adduct, have also been reported, though they are less common.[10]
This is not a degradation of Ac-dC itself, but a side reaction involving other bases that becomes apparent when using the milder deprotection protocols that Ac-dC enables.
Caption: Mechanism of N2-acetyl-dG formation during synthesis.
Troubleshooting and Solutions:
-
Switch Capping Reagent: The most effective solution is to replace the standard acetic anhydride capping reagent (Cap A) with a bulkier anhydride, such as pivalic anhydride or trimethylacetic anhydride.[1] These larger molecules are less likely to react with the sterically hindered N2 position of protected guanine, thus preventing the initial side reaction.
-
Modify Deprotection: If changing the capping reagent is not feasible, consider using a slightly stronger deprotection protocol that is still compatible with your sensitive modifications, if available. However, modifying the capping step is the preferred and more robust solution.
-
Analytical Verification: When synthesizing oligonucleotides with sensitive modifications that require ultra-mild deprotection, it is crucial to perform rigorous mass spectrometry analysis to screen for these types of capping-related artifacts.[11]
Section 3: Experimental Protocols and Best Practices
Protocol 1: Recommended Procedure for this compound Solution Preparation
Objective: To prepare this compound solution for use on an automated synthesizer while minimizing the risk of hydrolysis.
Materials:
-
Ac-dC-CE Phosphoramidite[3]
-
Anhydrous Acetonitrile (DNA synthesis grade, <30 ppm H₂O)
-
Molecular Sieves (3 Å, freshly activated)
-
Argon or Helium gas source
-
Appropriate synthesizer vial with septum
Procedure:
-
Pre-synthesis Preparation: Ensure the this compound vial is at room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: Perform all transfers under a gentle stream of inert gas (Argon or Helium).
-
Dissolution: Using a gas-tight syringe, add the calculated volume of anhydrous acetonitrile to the phosphoramidite vial to achieve the desired concentration (typically 0.1 M).[8]
-
Drying (Optional but Recommended): For critical applications, add a small layer of freshly activated 3 Å molecular sieves to the vial containing the dissolved phosphoramidite. Seal the vial and allow it to stand for at least 4 hours (or overnight) before use.[8] This will scavenge any residual moisture.
-
Installation: Immediately install the vial on the DNA synthesizer. Prime the lines as per the manufacturer's instructions to ensure fresh reagent is delivered to the column.
-
Usage Window: Use the dissolved phosphoramidite within 2-3 days for optimal performance.[3]
Protocol 2: UltraFAST Cleavage and Deprotection using AMA
Objective: To rapidly cleave the oligonucleotide from the support and remove all protecting groups (cyanoethyl, Ac, iBu, dmf) using AMA.
Materials:
-
Synthesized oligonucleotide on solid support (containing Ac-dC).
-
Ammonium Hydroxide (28-30%).
-
Methylamine solution (40% in H₂O).
-
2 mL screw-cap tubes with O-rings.
-
Heating block.
Procedure:
-
Prepare AMA Solution: In a fume hood, prepare the AMA deprotection reagent by mixing equal volumes of aqueous Ammonium Hydroxide and 40% aqueous Methylamine (1:1 v/v). Caution: This mixture is volatile and corrosive. Prepare fresh before use.
-
Cleavage from Support: Add the AMA solution to the synthesis column containing the solid support (typically 1-2 mL for a 1 µmol synthesis). Seal the column outlets and let it stand at room temperature for 5 minutes to ensure complete cleavage from the support.[1]
-
Transfer: Carefully elute the solution containing the oligonucleotide into a 2 mL screw-cap tube.
-
Deprotection: Tightly seal the tube and place it in a heating block set to 65°C. Heat for 5-10 minutes.[1][5]
-
Cooling and Drying: After heating, cool the tube to room temperature before opening. Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer or water for downstream analysis and purification.
References
-
Fang, S., Chillar, K., Yin, Y., Apostle, A., Eriyagama, D. N. A. M., Shahsavari, S., Halami, B., & Yuan, Y. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. Available at: [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Available at: [Link]
- Kutyavin, I. V. (2000). A new method for the synthesis of oligodeoxyribonucleotides containing 4-N-alkoxycarbonyldeoxycytidine derivatives and their hybridization properties. Journal of Organic Chemistry, 67(2), 476-485.
-
Gilar, M., Fountain, K. J., Budman, Y., Neue, U. D., Gebler, J. C., & Cohen, S. A. (2001). Analysis of oligonucleotides by HPLC-electrospray ionization mass spectrometry. Analytical Chemistry, 69(7), 1320-1325. Available at: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Available at: [Link]
-
Fang, S., Eriyagama, D. N. A. M., Halami, B., & Yuan, Y. (2021). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 11(35), 21543-21550. Available at: [Link]
- Wada, T., Kobori, A., Kawahara, S., & Sekine, M. (1998). Synthesis and properties of oligodeoxyribonucleotides containing 4-acetylcytosine bases. Tetrahedron Letters, 39(38), 6907-6910.
- Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1993). Observation and elimination of N-acetylation of oligonucleotides prepared using fast-deprotecting phosphoramidites and ultra-mild deprotection. Nucleic Acids Research, 21(20), 4739-4741.
-
Takeda, K., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8498. Available at: [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Available at: [Link]
-
Krotz, A. H., Rentel, C., Scozzari, A., & Ravikumar, V. T. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 225-241. Available at: [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046-1050. Available at: [Link]
- Monn, S. T., Tromp, J. M., & Schürch, S. (2005). Mass Spectrometry of Oligonucleotides. CHIMIA International Journal for Chemistry, 59(11), 822-825.
-
Lyttle, M. H., Dick, D. J., Hudson, D., & Cook, R. M. (2000). Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. Nucleic Acids Research, 28(13), 2723-2728. Available at: [Link]
- Ni, J., Pomerantz, S. C., Rozenski, J., Zhang, Y., & McCloskey, J. A. (1996). Interpretation of oligonucleotide mass spectra for determination of sequence using electrospray ionization and tandem mass spectrometry. Analytical Chemistry, 68(11), 1989-1999.
-
Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. Available at: [Link]
-
Glen Research. (n.d.). Glen Report 14.13: Preparation of Oligonucleotides Containing Abasic Sites. Available at: [Link]
-
Wikipedia. (2023). Oligonucleotide synthesis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 11. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Acetylated Deoxycytidine (Ac-dC) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of oligonucleotide therapeutics and epigenetic research, the precise characterization of modified oligonucleotides is paramount. Acetylated deoxycytidine (Ac-dC) is a modification of growing interest, and its accurate analysis is critical for ensuring the identity, purity, and quality of synthetic oligonucleotides used in research and drug development. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of Ac-dC containing oligonucleotides, supported by experimental insights and protocols.
The Analytical Imperative: Why Ac-dC Oligo Analysis Matters
The introduction of an acetyl group to deoxycytidine adds 42.0 Daltons (Da) to its molecular weight.[1] While seemingly minor, this modification can significantly impact the physicochemical properties of an oligonucleotide, influencing its synthesis, purity, and ultimately its biological activity. Therefore, robust analytical methods are required to confirm the presence and position of the Ac-dC modification, as well as to identify and quantify any synthesis-related impurities. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[2][3][4]
Core Mass Spectrometry Platforms for Ac-dC Oligo Analysis: A Comparative Overview
Two primary ionization techniques dominate the mass spectrometric analysis of oligonucleotides: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2][3][4] The choice between them depends on the specific analytical goal, the length of the oligonucleotide, and the desired throughput.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization of molecules from a liquid solution. | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. |
| Ionization State | Produces multiply charged ions. | Primarily generates singly charged ions. |
| Mass Analyzer Coupling | Easily coupled with liquid chromatography (LC) for online separation. | Often coupled with Time-of-Flight (TOF) analyzers. |
| Best Suited For | Longer and fragile oligonucleotides (>50 bases), complex mixtures, and structural elucidation via tandem MS. | High-throughput screening of shorter oligonucleotides (<50 bases). |
| Sample Throughput | Lower, due to the need for liquid handling and potential LC separation. | Higher, as samples are spotted on a target plate. |
| Tolerance to Contaminants | Less tolerant to salts and other contaminants. | More tolerant to impurities. |
Electrospray Ionization Mass Spectrometry (ESI-MS): The Method of Choice for In-Depth Characterization
For the detailed analysis of Ac-dC oligos, particularly for confirming the modification and identifying impurities, ESI-MS is often the preferred method.[3] Its ability to couple with liquid chromatography (LC-MS) allows for the separation of the target oligonucleotide from failed sequences and other impurities prior to mass analysis, providing a cleaner and more easily interpretable spectrum.[5]
The generation of multiply charged ions in ESI is a key advantage for analyzing large molecules like oligonucleotides, as it brings the mass-to-charge ratio (m/z) of the ions into the working range of most mass analyzers.[2]
Caption: Workflow for LC-ESI-MS analysis of Ac-dC oligonucleotides.
A critical aspect of LC-MS for oligonucleotides is the use of ion-pairing reagents in the mobile phase, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), to improve retention and separation on reversed-phase columns.[5][6][7]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): The High-Throughput Workhorse
MALDI-TOF MS is a rapid and sensitive technique, making it well-suited for the quality control of synthetic oligonucleotides.[2][4] Its high-throughput nature allows for the rapid screening of a large number of samples. For Ac-dC oligos, MALDI-TOF can quickly confirm the successful incorporation of the acetyl group by detecting the expected mass shift.
However, MALDI-TOF is generally less effective for analyzing oligonucleotides longer than 50 bases, and its resolution may be insufficient to separate the target oligonucleotide from certain impurities.[2]
Sources
A Senior Application Scientist's Guide to the High-Purity Purification and Analysis of Ac-dC DNA
For researchers, scientists, and drug development professionals engaged in the expanding field of epigenetics and oligonucleotide therapeutics, the accurate purification and analysis of modified DNA are paramount. Among the burgeoning class of epigenetic modifications, N4-acetyldeoxycytidine (Ac-dC) has emerged as a significant player, recently discovered in the genomes of various organisms from plants to humans and implicated in the regulation of gene expression.[1] The synthesis of oligonucleotides containing this labile modification presents unique challenges, necessitating robust and optimized purification and analytical methodologies to ensure the integrity and purity of the final product.
This guide provides an in-depth technical comparison of methodologies for the purification and analysis of Ac-dC containing DNA, with a primary focus on Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). We will delve into the causality behind experimental choices, present supporting data, and compare HPLC with alternative and complementary techniques such as Mass Spectrometry (MS) and Capillary Electrophoresis (CE).
The Challenge of Ac-dC: Stability and Synthesis
The synthesis of Ac-dC modified oligonucleotides is achieved through solid-phase synthesis using a dedicated Ac-dC phosphoramidite.[2] A critical consideration is the lability of the acetyl group to the standard basic conditions used for deprotection in oligonucleotide synthesis. Consequently, the use of mild deprotection strategies is essential to preserve the Ac-dC modification.[1] This inherent chemical sensitivity underscores the need for meticulous purification and analytical verification to confirm the presence and integrity of the acetyl modification in the final oligonucleotide product.
Core Principles of Ac-dC DNA Purification: Ion-Pair Reversed-Phase HPLC
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is the cornerstone for the purification and analysis of synthetic oligonucleotides, including those with Ac-dC modifications.[3] This technique is adept at separating the highly polar, negatively charged oligonucleotide backbone from closely related impurities, such as failure sequences (n-1, n-2mers).
The separation mechanism hinges on the use of an ion-pairing agent, typically a bulky alkylamine, in the mobile phase. This agent forms a neutral, hydrophobic complex with the negatively charged phosphate backbone of the DNA, allowing for its retention and separation on a hydrophobic stationary phase, such as C18.
Experimental Workflow for Ac-dC DNA Analysis by IP-RP-HPLC
Caption: Workflow for Ac-dC DNA synthesis, purification, and analysis.
Comparative Analysis of HPLC Method Parameters
The success of IP-RP-HPLC for Ac-dC DNA purification is critically dependent on the careful selection and optimization of several parameters.
Stationary Phase: C18 vs. Polymeric Resins
The choice of stationary phase is a pivotal decision in developing a robust HPLC method.
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| Silica-based C18 | High efficiency and resolution for shorter oligonucleotides. Well-established and widely available. | Limited pH stability (typically pH 2-8), susceptible to degradation at high temperatures and pH.[4] | Analytical and small-scale purification of shorter Ac-dC oligonucleotides where high resolution is critical. |
| Polymeric (e.g., PS-DVB) | Wide pH stability (pH 1-14) and high-temperature tolerance (up to 100°C).[4][5] Longer column lifetime under harsh conditions. | Can exhibit lower efficiency and broader peaks compared to silica-based columns. Potential for swelling in certain organic solvents.[6] | Preparative purification and analysis of Ac-dC oligonucleotides, especially longer sequences or when using high pH mobile phases for denaturation. |
Expert Insight: For Ac-dC oligonucleotides, the increased hydrophobicity imparted by the acetyl group can lead to stronger retention. While C18 columns offer excellent resolving power, the extended stability of polymeric columns at elevated temperatures, which can be necessary to denature secondary structures, makes them a robust choice for both analytical and preparative applications.
Mobile Phase Composition: The Role of the Ion-Pairing Agent
The selection of the ion-pairing agent and its concentration is crucial for achieving optimal separation.
| Ion-Pairing Reagent | Key Characteristics |
| Triethylammonium Acetate (TEAA) | A commonly used, volatile ion-pairing agent. Provides good resolution for a wide range of oligonucleotides. |
| Triethylammonium Hexafluoroisopropanol (TEA-HFIP) | Offers enhanced resolution and is compatible with mass spectrometry due to the volatility of HFIP.[7] |
| Dibutylamine (DBA) | Has been shown to provide higher resolution than other alkylamines for oligonucleotide purification.[7] |
Experimental Data Snapshot: A study on the purification of a 20-mer oligonucleotide demonstrated that optimizing the concentration of the ion-pairing agent, in this case, N,N-dimethyl-n-butylamine, significantly improved the resolution between the full-length product and shorter failure sequences.
Step-by-Step Protocol: Analytical IP-RP-HPLC of Ac-dC DNA
This protocol provides a starting point for the analytical separation of an Ac-dC modified oligonucleotide.
-
Column: Polymeric Reversed-Phase Column (e.g., Hamilton PRP-C18, 5 µm, 150 x 4.6 mm).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.
-
Gradient: 10-60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C (to minimize secondary structures).
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the crude, deprotected Ac-dC oligonucleotide in water to a concentration of approximately 1 OD/100 µL.
Rationale: The use of a polymeric column provides stability at the elevated temperature required for denaturation. TEAA is a cost-effective and efficient ion-pairing reagent for UV-based analysis. The gradient is optimized to elute the more hydrophobic Ac-dC containing oligonucleotide after its unmodified counterparts and failure sequences.
Beyond HPLC: Orthogonal and Complementary Analytical Techniques
While HPLC is the workhorse for purification and purity assessment, a comprehensive characterization of Ac-dC DNA relies on the integration of orthogonal techniques.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized Ac-dC oligonucleotide, thereby verifying the successful incorporation of the acetyl group.[1]
MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a rapid and effective method for determining the molecular mass of intact oligonucleotides. The mass difference of +42.0 Da for each Ac-dC substitution compared to the unmodified oligonucleotide provides definitive confirmation of the modification.[1]
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers the dual advantage of separation and structural elucidation. Tandem MS can provide fragmentation data that helps to pinpoint the location of the modification within the oligonucleotide sequence.[8]
Caption: Mass Spectrometry workflow for Ac-dC DNA identity confirmation.
Capillary Electrophoresis (CE) for High-Resolution Purity Assessment
Capillary Electrophoresis offers an orthogonal separation mechanism to HPLC, based on the size-to-charge ratio of the analytes in a gel-sieving matrix.[9]
Advantages of CE over HPLC:
-
Higher Resolution: CE can often provide superior resolution for longer oligonucleotides compared to HPLC.[10]
-
Faster Analysis Times: CE methods can be significantly faster than traditional HPLC runs.
-
Lower Sample and Reagent Consumption: CE requires minimal sample and buffer volumes.[11]
Limitations of CE:
-
Limited Scalability: CE is primarily an analytical technique and is not suitable for preparative purification.
-
Lower Sensitivity (with UV detection): Standard UV detection in CE can be less sensitive than in HPLC.
| Technique | Principle | Throughput | Scalability | Primary Application for Ac-dC DNA |
| IP-RP-HPLC | Hydrophobic and ion-pair interactions | Moderate | Analytical to Preparative | Purification and primary purity assessment |
| Mass Spectrometry | Mass-to-charge ratio | High (MALDI), Moderate (LC-MS) | Analytical | Identity confirmation and structural analysis |
| Capillary Electrophoresis | Size-to-charge ratio | High | Analytical | Orthogonal, high-resolution purity analysis |
Preparative HPLC: Scaling Up for High-Purity Ac-dC DNA
The goal of preparative HPLC is to isolate the full-length, correctly modified Ac-dC oligonucleotide in high purity and yield.
Key Considerations for Scale-Up:
-
Column Loading: The amount of crude oligonucleotide that can be loaded onto a preparative column without compromising resolution needs to be empirically determined.
-
Gradient Optimization: The gradient used in the analytical method often needs to be adjusted for preparative scale to ensure optimal separation with the higher sample load.
-
Fraction Collection: Precise fraction collection is critical to isolate the target peak while excluding closely eluting impurities.
-
Post-Purification Processing: The collected fractions containing the purified Ac-dC oligonucleotide will need to be desalted to remove the ion-pairing agents and other buffer components.
Challenges in Preparative Purification:
-
Co-elution of Impurities: Closely related impurities, such as n-1mers with similar hydrophobicity, can be challenging to resolve completely from the target product.
-
Yield vs. Purity Trade-off: Aggressive fraction cutting to achieve the highest purity may result in a lower overall yield. A balance must be struck based on the downstream application requirements.
-
Cost of Reagents: The large volumes of high-purity solvents and ion-pairing agents required for preparative HPLC can be a significant cost factor.[12]
Conclusion: A Multi-faceted Approach to a Nuanced Challenge
The successful purification and analysis of Ac-dC containing DNA demand a well-reasoned, multi-modal approach. IP-RP-HPLC stands as the central technique for both purification and initial purity assessment, with the choice of stationary phase and mobile phase being critical determinants of success. The increased hydrophobicity of Ac-dC necessitates careful optimization of chromatographic conditions.
For a comprehensive and trustworthy characterization, HPLC must be complemented by orthogonal techniques. Mass spectrometry is non-negotiable for confirming the identity and successful incorporation of the acetyl modification. Capillary electrophoresis provides a valuable, high-resolution secondary assessment of purity. By integrating these powerful analytical tools and understanding the fundamental principles behind their application, researchers and drug developers can confidently produce high-purity Ac-dC DNA for their critical applications, advancing our understanding of this important epigenetic mark and its potential therapeutic implications.
References
-
Chen, J., et al. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]
-
Rieck, F. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent. [Link]
-
Mass Spectrometry Research Facility. RP-HPLC Purification of Oligonucleotides. University of Oxford. [Link]
-
Micromass, Ltd. (Date not available). 3,N 4 -Ethano-2′-deoxycytidine: Chemistry of incorporation into oligomeric DNA and reassessment of miscoding potential. Oxford Academic. [Link]
-
Quinlivan, E. P., & Gregory, J. F. 3rd. (2008). DNA methylation determination by liquid chromatography-tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Nucleic Acids Research, 36(18), e119. [Link]
-
Twist Bioscience. (Date not available). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]
-
Hauenschild, R., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society. [Link]
-
LabX. (2025). Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX. [Link]
-
Waters. (Date not available). Increasing the Productivity of Oligonucleotide Purification through Column Scaling and Method Optimization. Waters. [Link]
-
Diva-Portal.org. (2021). Preparative chromatography for modified oligonucleotides. Diva-Portal.org. [Link]
-
Chromatography Online. (2018). PRP-C18 Oligonucleotide Purification HPLC Columns. Chromatography Online. [Link]
-
Perbost, M., et al. (1995). Comparison of the antiviral activity of hydrophobic amino acid phosphoramidate monoesters of 2'3'-dideoxyadenosine (DDA) and 3'-azido-3'-deoxythymidine (AZT). PubMed. [Link]
-
(Date not available). Chemical Modification of Deoxycytidine at Different Sites Yields Adducts of Different Stabilities: Characterization of N3. aacrjournals.org. [Link]
-
McHugh, P. J., et al. (2001). Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics. PMC. [Link]
-
Agilent. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent. [Link]
-
LabX. (2018). PRP-C18 Polymer Columns: A Next Generation Solution for Synthetic Oligonucleotide Purification. LabX. [Link]
-
MDPI. (Date not available). Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of Moniliformin in Maize. MDPI. [Link]
-
Journal of the American Chemical Society. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society. [Link]
-
LCGC International. (2024). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. LCGC International. [Link]
-
ResearchGate. (Date not available). Site-Specific Synthesis of N 4 -Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. ResearchGate. [Link]
-
ResearchGate. (Date not available). Comparison of structures of cytidine, 5-aza-2-deoxycytidine, 5-azacytidine, and S110. ResearchGate. [Link]
-
Waters. (Date not available). HPLC and UPLC Columns for the Analysis of Oligonucleotides. Waters. [Link]
-
Waters. (2025). Method Development for Preparative Purification of Long Oligonucleotides. Waters. [Link]
-
Chrom Tech, Inc. (2025). The Role of HPLC in DNA Analysis. Chrom Tech, Inc.. [Link]
-
PubMed. (1997). Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+. PubMed. [Link]
-
ResearchGate. (Date not available). HPLC Purification of Long Synthetic Oligonucleotides. ResearchGate. [Link]
-
Hamilton Company. (Date not available). Oligonucleotide Purification. AWS. [Link]
-
Oxford Academic. (Date not available). Optimization of an HPLC Method for Determining the Genomic Methylation Levels of Taxus Cells. Oxford Academic. [Link]
-
(Date not available). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. sepscience.com. [Link]
-
(2025). Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC. j-jabs.org. [Link]
-
PubMed. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PubMed. [Link]
-
ResearchGate. (2025). Analysis of Oligonucleotides Using Capillary Zone Electrophoresis and Electrospray Mass Spectrometry. ResearchGate. [Link]
-
MDPI. (2023). Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards. MDPI. [Link]
-
YMC Europe. (Date not available). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC Europe. [Link]
-
PubMed Central. (Date not available). N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. PubMed Central. [Link]
-
Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. [Link]
-
Agilent. (Date not available). Analyzing Raw Material for Oligonucleotide Synthesis. Agilent. [Link]
-
Postnova Analytics. (Date not available). HPLC Columns and Accessories. Postnova Analytics. [Link]
-
PMC. (2025). Progress in Tandem Mass Spectrometry Data Analysis for Nucleic Acids. PMC. [Link]
-
Brieflands. (Date not available). deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. Brieflands. [Link]
-
G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.. [Link]
-
Ibis Scientific, LLC. (Date not available). HPLC vs. Capillary Electrophoresis: Which One To Use?. Ibis Scientific, LLC. [Link]
-
Agilent. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. [Link]
Sources
- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. craft-labs.s3.amazonaws.com [craft-labs.s3.amazonaws.com]
- 6. postnova.com [postnova.com]
- 7. agilent.com [agilent.com]
- 8. Progress in Tandem Mass Spectrometry Data Analysis for Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 10. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. diva-portal.org [diva-portal.org]
A Senior Application Scientist's Guide to the NMR Characterization of Ac-dC Phosphoramidite: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity and structural integrity of phosphoramidites are paramount for the successful synthesis of high-quality oligonucleotides. The choice of protecting group for the exocyclic amine of deoxycytidine (dC) is a critical decision that impacts not only the synthesis itself but also the downstream deprotection strategy and the final purity of the therapeutic or diagnostic product.
This guide provides an in-depth technical comparison of N⁴-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite and its common alternative, N⁴-benzoyl-2'-deoxycytidine (Bz-dC) phosphoramidite, with a focus on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices in NMR analysis and link the spectral data to tangible performance differences in oligonucleotide synthesis.
The Significance of the N⁴-Protecting Group
During automated solid-phase oligonucleotide synthesis, the exocyclic amines of dA, dG, and dC must be protected to prevent unwanted side reactions during the phosphoramidite coupling step[1][2]. The traditional choice for dC has been the benzoyl (Bz) group, a robust protecting group that is typically removed with concentrated ammonium hydroxide at elevated temperatures.
However, the increasing complexity of oligonucleotide therapeutics, which often include sensitive modified bases or labels, has driven the adoption of milder deprotection strategies[3]. This is where the acetyl (Ac) protecting group on Ac-dC offers a significant advantage. The Ac group is more labile and can be removed under much gentler conditions, such as with a mixture of ammonium hydroxide and methylamine (AMA) at room temperature or with brief heating[4][5]. This "fast" or "ultramild" deprotection minimizes degradation of sensitive moieties and prevents certain side reactions, such as the transamidation of the N⁴ position that can occur with Bz-dC when using amine-based reagents[6][7].
Given these performance differences, rigorous quality control of the incoming phosphoramidite building blocks is essential. NMR spectroscopy, particularly ¹H and ³¹P NMR, stands as the gold standard for confirming identity, purity, and stability.
Structural Comparison: Ac-dC vs. Bz-dC Phosphoramidite
The fundamental difference between the two phosphoramidites lies in the acyl group attached to the exocyclic N⁴ of the cytosine base. This seemingly small change has significant implications for both the NMR fingerprint and the chemical reactivity of the molecule.
Figure 1: Chemical structures of Ac-dC and Bz-dC phosphoramidites.
Experimental Protocol: A Self-Validating NMR Workflow
To ensure the highest quality data, a rigorous and well-defined NMR protocol is necessary. This protocol is designed to be a self-validating system, providing clear indicators of sample integrity and instrument performance.
Step-by-Step NMR Analysis Protocol
-
Sample Preparation (Critical for Purity Assessment):
-
Solvent Choice: Use high-purity deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN). CDCl₃ is often preferred as it is less hygroscopic. The solvent should be from a fresh, sealed ampule to minimize water content, which can hydrolyze the phosphoramidite.
-
Inert Atmosphere: All sample preparation should ideally be conducted under an inert atmosphere (Argon or Nitrogen) in a glovebox to prevent oxidation of the P(III) center.
-
Concentration: Prepare a sample of approximately 15-20 mg of the phosphoramidite in 0.6 mL of deuterated solvent. For ³¹P NMR, a higher concentration of ~30-50 mg/mL can be beneficial for obtaining a good signal-to-noise ratio quickly.
-
Internal Standard: For quantitative ¹H NMR, a calibrated internal standard can be used. However, for identity and routine purity checks, referencing to the residual solvent peak is sufficient. For ³¹P NMR, an external standard of 85% H₃PO₄ is used for referencing[8][9].
-
-
NMR Acquisition Workflow:
Figure 2: Workflow for comprehensive NMR characterization.
-
¹H NMR Acquisition Parameters (Identity Confirmation):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single pulse experiment.
-
Acquisition: 16-32 scans are typically sufficient.
-
Referencing: Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm[10].
-
-
³¹P NMR Acquisition Parameters (Purity Assessment):
-
Spectrometer: 162 MHz or higher (corresponding to a 400 MHz ¹H instrument).
-
Pulse Program: A proton-decoupled single pulse experiment (e.g., zgig on Bruker instruments) is crucial to collapse proton-phosphorus coupling and simplify the spectrum to sharp singlets.
-
Spectral Width: A wide spectral width of ~300 ppm centered around 100 ppm ensures the capture of both the P(III) product and potential P(V) oxidation impurities.
-
Relaxation Delay (D1): A delay of at least 2 seconds is recommended to allow for adequate relaxation of the phosphorus nucleus, ensuring more accurate integration for purity calculations.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve a high signal-to-noise ratio.
-
Referencing: The spectrum should be referenced externally to 85% H₃PO₄ at 0.0 ppm.
-
Data Presentation: Comparative NMR Fingerprints
The key to distinguishing Ac-dC from Bz-dC and assessing their quality lies in a detailed analysis of their ¹H and ³¹P NMR spectra. The following tables summarize the expected chemical shifts based on fundamental principles and published data for similar structures.
Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, ppm)
| Proton Assignment | Ac-dC Phosphoramidite (Expected δ) | Bz-dC Phosphoramidite (Expected δ) | Rationale for Chemical Shift |
| Protecting Group | ~2.2 (s, 3H, -CH ₃) | ~7.5-8.0 (m, 5H, Ar-H ) | The sharp singlet of the acetyl methyl group is highly diagnostic vs. the aromatic signals of the benzoyl group. |
| Base H-6 | ~8.2-8.4 (d) | ~8.4-8.6 (d) | Deshielded aromatic proton. The electron-withdrawing nature of the Bz group may cause a slight downfield shift compared to Ac. |
| Base H-5 | ~7.2-7.4 (d) | ~7.3-7.5 (d) | Coupled to H-6. |
| Anomeric H-1' | ~6.2-6.3 (t) | ~6.2-6.4 (t) | Diagnostic region for phosphoramidites; appears as a triplet due to coupling with H-2' protons[11]. |
| DMT Group | ~6.8-7.5 (m, 13H, Ar-H ), ~3.7-3.8 (s, 6H, -OCH ₃) | ~6.8-7.5 (m, 13H, Ar-H ), ~3.7-3.8 (s, 6H, -OCH ₃) | Characteristic complex aromatic pattern and sharp methoxy singlets. |
| Sugar Protons (H-2', H-3', H-4', H-5') | ~2.2-4.7 (m) | ~2.2-4.7 (m) | Complex region with overlapping multiplets. |
| Cyanoethyl Group (-OCH₂CH₂CN) | ~3.6-3.9 (m, 2H), ~2.6 (t, 2H) | ~3.6-3.9 (m, 2H), ~2.6 (t, 2H) | Distinct methylene and triplet signals. |
| Diisopropyl Group (-N[CH(CH₃)₂]₂) | ~3.5-3.7 (m, 2H), ~1.1-1.2 (m, 12H) | ~3.5-3.7 (m, 2H), ~1.1-1.2 (m, 12H) | Broad multiplets for the methine and doublet-like signals for the methyl groups. |
Table 2: Comparative ³¹P NMR Chemical Shifts (CDCl₃, ppm)
| Phosphorus Species | Expected Chemical Shift (δ) | Significance and Interpretation |
| P(III) Diastereomers (Product) | ~149 - 151 | Two sharp singlets of nearly equal intensity, corresponding to the two diastereomers at the chiral phosphorus center. The precise chemical shift is unique to the nucleoside[11]. Purity is assessed by integrating these peaks relative to all other phosphorus-containing signals. |
| H-phosphonate Impurity | ~5 - 15 | A common impurity resulting from hydrolysis of the phosphoramidite. Its presence indicates moisture contamination during synthesis, storage, or sample preparation[8]. |
| P(V) Oxidation Products | -25 to 20 | A broad range of signals corresponding to various oxidized forms of the phosphoramidite (e.g., phosphotriester). Their presence indicates exposure to air/oxidizing agents and reduces the amount of active coupling reagent. |
Interpreting the Data: What the Spectra Reveal
¹H NMR: The Identity Fingerprint
The ¹H NMR spectrum serves as an unequivocal confirmation of the molecule's identity. The most telling difference between Ac-dC and Bz-dC is the signal from the protecting group itself. For Ac-dC, a sharp singlet integrating to 3 protons will appear in the aliphatic region (~2.2 ppm). For Bz-dC, a complex multiplet pattern integrating to 5 protons will be present in the aromatic region (~7.5-8.0 ppm), in addition to the DMT and cytosine base protons. The presence and correct integration of all other signals—DMT, sugar, cyanoethyl, and diisopropyl groups—confirm the complete structure of the phosphoramidite.
³¹P NMR: The Purity Litmus Test
The proton-decoupled ³¹P NMR spectrum is the most direct and reliable tool for assessing phosphoramidite purity. A high-quality phosphoramidite will exhibit two intense, sharp singlets of near-equal intensity in the 149-151 ppm region[11]. The presence of other signals is a red flag:
-
Signals between 5-15 ppm indicate the presence of the corresponding H-phosphonate, a non-reactive impurity that results from hydrolysis. This reduces the effective concentration of the active phosphoramidite.
-
Signals in the broad -25 to 20 ppm region signify P(V) species, the result of oxidation. These are also inactive in the coupling reaction and indicate improper handling or storage.
For therapeutic applications, phosphoramidite purity as determined by ³¹P NMR should be ≥98%, with P(V) impurities typically below 1%.
Performance Implications: Linking NMR Data to Synthesis Success
The choice between Ac-dC and Bz-dC, validated by NMR, has direct consequences on the oligonucleotide synthesis and deprotection process.
-
Deprotection Strategy and Side-Product Formation:
-
Ac-dC: The lability of the acetyl group is its key feature. It allows for rapid deprotection using AMA (ammonium hydroxide/methylamine) in as little as 10 minutes at 65°C or for a few hours at room temperature[1][12]. Because the acetyl group is removed so quickly, it avoids the side reaction of transamidation, where methylamine can displace the protected exocyclic amine to form an undesired N⁴-methyl-dC base[5][6]. NMR characterization confirms you have the correct starting material for these milder protocols.
-
Bz-dC: The benzoyl group is significantly more stable and requires harsher deprotection conditions (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours)[3]. If Bz-dC is used with amine-based reagents like AMA, a significant amount of the undesired transamidation side product can be formed, leading to impurities in the final oligonucleotide product that are difficult to remove[6].
-
-
Stability in Solution:
-
While both phosphoramidites are sensitive to moisture and oxidation, studies have shown that the stability of standard phosphoramidites in acetonitrile solution decreases over time[13]. Regular ³¹P NMR analysis of phosphoramidite solutions on the synthesizer is a critical in-process control to ensure that degradation has not compromised the reagent, preventing failed syntheses and low-yields of the final product.
-
Conclusion
The NMR characterization of this compound is not merely a quality control checkpoint; it is a predictive tool for success in oligonucleotide synthesis. While both Ac-dC and Bz-dC phosphoramidites can be used to produce high-quality DNA, the choice of protecting group dictates the available deprotection strategies.
The ¹H NMR spectrum provides an unambiguous structural fingerprint, confirming the identity of the crucial N⁴-acetyl group. The ³¹P NMR spectrum offers a clear and quantitative assessment of purity, identifying deleterious oxidized or hydrolyzed impurities.
For researchers developing complex, sensitive oligonucleotides, the use of Ac-dC is highly recommended to enable milder deprotection conditions and avoid unwanted side reactions. By implementing the robust NMR characterization workflow described in this guide, scientists can ensure the integrity of their starting materials, leading to higher purity, better yields, and ultimately, more reliable and effective oligonucleotide products for therapeutic and diagnostic applications.
References
[12] Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
[10] Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
[8] The Royal Society of Chemistry. (n.d.). Supporting Information Microwave-Assisted Preparation of Nucleoside-Phosphoramidites. Retrieved from [Link]
[14] LINK Technologies. (n.d.). LINK - Reagents for Oligonucleotide (DNA, RNA, PNA) Synthesis & Modification. Retrieved from [Link]
[15] Advent Bio. (n.d.). N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite. Retrieved from [Link]
[16] Patel, D. J., Pardi, A., & Itakura, K. (1982). 31P-NMR analysis of the B to Z transition in double-stranded (dC-dG)3 and (dC-dG)4 in high salt solution. Biopolymers, 21(8), 1641-1656. Available at: [Link]
[9] The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
[17] Agilent. (2024). Analyzing Raw Material for Oligonucleotide Synthesis. Retrieved from [Link]
[18] Waters. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]
[11] Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]
[3] MDPI. (2021). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Retrieved from [Link]
[13] Eisenhut, P., et al. (2007). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 731-734. Available at: [Link]
[19] ResearchGate. (n.d.). Table 1 31P-NMR Data and Purtficatton Solvents of Rtbophosphoramidites. Retrieved from [Link]
[20] Glen Research. (n.d.). Glen Report. Retrieved from [Link]
[21] AxisPharm. (2024). Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations. Retrieved from [Link]
[22] Molecules. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
Google Patents. (n.d.). US20230092615A1 - Compositions and methods for inhibiting expressing of methylation-controlled j-protein (mcj). Retrieved from
LabHomepage. (n.d.). Tag: Link Technologies. Retrieved from [Link]
[6] ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
ResearchGate. (n.d.). 31P NMR spectra of the reaction of a model phosphoramidite, 1t, with.... Retrieved from [Link]
[7] Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
Asian Journal of Chemistry. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Retrieved from [Link]
[5] Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
Sources
- 1. shigematsu-bio.com [shigematsu-bio.com]
- 2. usp.org [usp.org]
- 3. 31P-NMR analysis of the B to Z transition in double-stranded (dC-dG)3 and (dC-dG)4 in high salt solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. rsc.org [rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. LINK - Reagents for Oligonucleotide \(DNA, RNA, PNA\) Synthesis & Modification | LGC, Biosearch Technologies [biosearchtech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. 31P-NMR analysis of the B to Z transition in double-stranded (dC-dG)3 and (dC-dG)4 in high salt solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. lcms.cz [lcms.cz]
- 17. glenresearch.com [glenresearch.com]
- 18. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]
- 19. thieme-connect.de [thieme-connect.de]
- 20. US20230092615A1 - Compositions and methods for inhibiting expressing of methylation-controlled j-protein (mcj) - Google Patents [patents.google.com]
- 21. Link Technologies – LabHomepage [labhomepage.com]
- 22. epfl.ch [epfl.ch]
A Senior Application Scientist's Guide to N4-acetyl-2'-deoxycytidine (Ac-dC) in Therapeutic Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals vested in the synthesis of therapeutic oligonucleotides, the selection of protecting groups for nucleoside phosphoramidites is a critical decision that profoundly influences the efficiency, purity, and viability of the final product. This is particularly true for deoxycytidine (dC), where the choice of the N4-exocyclic amine protecting group can dictate the entire deprotection strategy. This guide provides an in-depth comparison of N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite with its common alternatives, grounded in experimental data and field-proven insights.
The Imperative of Protection: Why the N4-Amine of dC is a Focal Point
Ac-dC vs. Alternatives: A Head-to-Head Comparison
The primary distinction between Ac-dC and other modified dC phosphoramidites, most notably N4-benzoyl-dC (Bz-dC), lies in their deprotection kinetics and compatibility with different deprotection reagents. This choice becomes especially critical when synthesizing oligonucleotides with sensitive modifications or when high-throughput synthesis demands rapid deprotection protocols.
Deprotection Kinetics: The Need for Speed and Gentleness
The deprotection of oligonucleotides is a multi-step process that includes cleavage from the solid support, removal of the phosphate protecting groups (typically cyanoethyl), and removal of the nucleobase protecting groups.[3][4] The conditions required for the final step, base deprotection, are dictated by the lability of the protecting groups used.
Standard Deprotection: Traditional synthesis using Bz-dC necessitates prolonged exposure to concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for 8-16 hours) for complete removal of the benzoyl group.[5] While effective for robust, unmodified oligonucleotides, this method is often incompatible with the growing class of modified oligonucleotides that are sensitive to harsh alkaline conditions.[6]
UltraFAST Deprotection: The advent of Ammonium Hydroxide/Methylamine (AMA) as a deprotection reagent revolutionized high-throughput oligonucleotide synthesis.[3][7] This 1:1 mixture can achieve complete deprotection in as little as 5-10 minutes at 65°C.[3][5][7] However, this speed comes with a critical caveat: Bz-dC is incompatible with AMA. Methylamine can act as a nucleophile and displace the benzamide group on the deprotected cytidine, resulting in the formation of N4-methyl-dC, a significant and undesirable side product.[7] In contrast, the acetyl group of Ac-dC is rapidly cleaved by AMA without this transamination side reaction, making Ac-dC the mandatory choice for UltraFAST deprotection protocols .[3][7][8]
UltraMILD Deprotection: For oligonucleotides containing highly sensitive functionalities such as certain dyes or base modifications, even AMA can be too harsh. In these cases, an "UltraMILD" approach is employed, utilizing a combination of highly labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, and Ac-dC).[6] Deprotection can then be achieved under exceptionally gentle conditions, such as with 0.05M potassium carbonate in methanol at room temperature for 4 hours.[6] The acetyl group of dC is compatible with these conditions, further highlighting its versatility.
The following table summarizes the deprotection conditions for different dC protecting groups:
| Protecting Group | Deprotection Reagent | Temperature | Time | Key Considerations |
| Benzoyl (Bz) | Concentrated NH4OH | 55°C | 8-16 hours | Standard, slow deprotection. Not suitable for many sensitive modifications. |
| Benzoyl (Bz) | AMA (NH4OH/Methylamine) | 65°C | 5-10 min | Not Recommended. Leads to N4-methyl-dC side product formation. |
| Acetyl (Ac) | Concentrated NH4OH | 55°C | ~4 hours | Faster than Bz under standard conditions. |
| Acetyl (Ac) | AMA (NH4OH/Methylamine) | 65°C | 5-10 min | Optimal. Rapid deprotection with no transamination.[3][7] |
| Acetyl (Ac) | 0.05M K2CO3 in Methanol | Room Temp. | 4 hours | UltraMILD. Suitable for highly sensitive oligonucleotides.[6] |
Coupling Efficiency
High coupling efficiency (>99%) at each step is paramount for the successful synthesis of full-length oligonucleotides.[] While both Ac-dC and Bz-dC phosphoramidites are designed for high coupling efficiency, the choice of protecting group does not significantly impact the coupling step itself under standard conditions. The primary factors influencing coupling efficiency are the quality of the phosphoramidite, the activator used, and the absence of moisture.[] Both Ac-dC and Bz-dC can be used to synthesize long oligonucleotides with excellent efficiency, provided the synthesis conditions are optimized.
Impact on Final Product Purity
The choice of dC protecting group directly impacts the purity of the crude oligonucleotide post-deprotection. When using Bz-dC with AMA, the resulting N4-methyl-dC impurity can be difficult to separate from the desired full-length product, especially in longer oligonucleotides, leading to lower yields of the purified product. By using Ac-dC with AMA, this major side reaction is avoided, resulting in a cleaner crude product and simplifying downstream purification.[3][7]
Experimental Workflows
To empirically validate the choice of dC phosphoramidite, the following experimental workflows can be employed.
Deprotection Kinetics and Side-Product Formation Analysis
This experiment aims to quantify the rate of deprotection and the formation of any side products for oligonucleotides synthesized with Ac-dC and Bz-dC.
Caption: Workflow for comparing deprotection kinetics and side-product formation.
Protocol:
-
Synthesis: Synthesize two identical short oligonucleotides (e.g., a 12-mer) on a solid support, one using Ac-dC phosphoramidite and the other using Bz-dC phosphoramidite. All other phosphoramidites and synthesis reagents should be the same.
-
Deprotection: Aliquot the solid support from each synthesis into multiple vials. Add AMA reagent to each vial and incubate at 65°C. Stop the reaction at various time points (e.g., 1, 2, 5, 10, and 15 minutes) by quenching the reaction (e.g., by freezing in dry ice).
-
Sample Preparation: Evaporate the AMA and resuspend the crude oligonucleotides in water.
-
Analysis: Analyze each sample by reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS).
-
Quantification: Integrate the peak areas corresponding to the fully deprotected oligonucleotide, the remaining protected oligonucleotide, and the N4-methyl-dC containing oligonucleotide (for the Bz-dC samples). Plot the percentage of each species versus time.
Oligonucleotide Purity Assessment
This experiment compares the purity of the crude product obtained after a standard deprotection time.
Caption: Workflow for assessing crude oligonucleotide purity.
Protocol:
-
Synthesis: Synthesize two identical oligonucleotides as described above.
-
Deprotection: Deprotect both syntheses using the standard AMA protocol (10 minutes at 65°C).
-
Sample Preparation: Work up the samples as described previously.
-
Analysis: Analyze both crude samples by anion-exchange HPLC (IE-HPLC).[10] This technique separates oligonucleotides based on the number of phosphate charges, providing excellent resolution of full-length products from shorter failure sequences.
-
Comparison: Compare the resulting chromatograms. The sample synthesized with Ac-dC is expected to show a cleaner profile with a higher percentage of the main peak corresponding to the full-length product.
Conclusion and Recommendations
The choice between Ac-dC and other dC phosphoramidites is a strategic one that hinges on the desired deprotection methodology and the chemical nature of the target oligonucleotide.
-
For high-throughput synthesis and unmodified oligonucleotides , where speed is paramount, Ac-dC is the superior choice . Its compatibility with AMA allows for deprotection in minutes rather than hours, without the risk of side reactions that plague Bz-dC.
-
For the synthesis of oligonucleotides with sensitive modifications (e.g., fluorescent dyes, base-labile adducts), Ac-dC is essential . It enables the use of UltraMILD deprotection conditions that preserve the integrity of these delicate moieties.[6]
-
While Bz-dC remains a viable option for standard, slow deprotection with ammonium hydroxide for robust oligonucleotides, its inflexibility makes it a less desirable choice in a modern synthesis environment that increasingly relies on speed and the incorporation of complex modifications.
References
-
Glen Research. (n.d.). Glen Report 21.21: TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Bonora, G. M., Scremin, C. L., Colonna, F. P., & Garbesi, A. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(25), 5928–5933. Available from: [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Grajkowski, A., Cieslak, J., & Beaucage, S. L. (2001). A new procedure for rapid deprotection of synthetic oligodeoxynucleotides. Nucleic Acids Research, 29(13), e67. Available from: [Link]
-
Reddy, M. P., Farooqui, F., & Hanna, N. B. (1997). A new procedure for rapid deprotection of synthetic oligodeoxynucleotides. Tetrahedron Letters, 38(18), 3221-3224. Available from: [Link]
-
Hogrefe, R. I., et al. (1993). A new procedure for rapid deprotection of synthetic oligodeoxynucleotides. Nucleic Acids Research, 21(20), 4739–4741. Available from: [Link]
-
Sierzchala, A. B., et al. (2003). Solid-phase synthesis of oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 13, 3.1.1-3.1.20. Available from: [Link]
-
Glen Research. (n.d.). Glen Report 26.14: Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Retrieved from [Link]
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. Available from: [Link]
-
Zhang, Z., & Tang, J. Y. (2018). Oligonucleotide synthesis under mild deprotection conditions. Molecules, 23(10), 2544. Available from: [Link]
- U.S. Patent No. 5,518,651. (1996). Methods and reagents for cleaving and deprotecting oligonucleotides.
-
Glen Research. (2015). Glen Report 27.13: Technical Brief - APA: An alternative to AMA deprotection. Retrieved from [Link]
-
Okamoto, A., Tainaka, K., & Saito, I. (2005). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Journal of the American Chemical Society, 127(38), 13128–13129. Available from: [Link]
-
University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
Apffel, A., et al. (1995). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 67(8), 1320-1325. Available from: [Link]
-
Oligonucleotide Safety Working Group (OSWG). (2025). Assessing Hybridization-Dependent Off-Target Risk for Therapeutic Oligonucleotides: Updated Industry Recommendations. Nucleic Acid Therapeutics. Available from: [Link]
-
Beaucage, S. L. (2001). Protection of Nucleosides for Oligonucleotide Synthesis. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc. Available from: [Link]
-
Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its application. Science, 230(4723), 281-285. Available from: [Link]
-
Johnsson, R. A., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(9), 2146-2149. Available from: [Link]
-
Agilent Technologies. (2023, December 19). Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Application Solutions for Oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 10.11: DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Retrieved from [Link]
-
Agilent Technologies. (2022, December 6). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Retrieved from [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2001). Solid-Phase Synthesis of Branched Oligonucleotides. Available from: [Link]
-
Beaucage, S. L. (2008). Protection of Nucleosides for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry, Chapter 2:Unit 2.1. Available from: [Link]
Sources
- 1. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 10. Oligonucleotide Quality Control by Analytical HPLC [merckmillipore.com]
A Senior Application Scientist's Guide to Ac-dC vs. Benzoyl-dC (Bz-dC) Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a foundational technology. The success of this process hinges on the precise control of each chemical step, particularly the protection and deprotection of the exocyclic amines on the nucleobases. The choice of protecting group for deoxycytidine (dC) is a critical decision that can significantly impact the speed, yield, and purity of the final oligonucleotide product, especially when sensitive modifications are involved. This guide provides an in-depth comparison of two commonly used dC phosphoramidites: N4-acetyl-2'-deoxycytidine (Ac-dC) and N4-benzoyl-2'-deoxycytidine (Bz-dC).
The Critical Role of Protecting Groups in Oligonucleotide Synthesis
During solid-phase oligonucleotide synthesis using the phosphoramidite method, the exocyclic amines of dA, dG, and dC are protected to prevent unwanted side reactions during the coupling cycles.[1] These protecting groups must be stable throughout the synthesis but readily removable at the end to yield the desired oligonucleotide. Bz-dC has long been the standard for cytidine protection, offering robust performance under typical synthesis and deprotection conditions. However, the emergence of more complex and sensitive oligonucleotide modifications has driven the adoption of milder protecting group strategies, bringing Ac-dC to the forefront for specific applications.
At a Glance: Key Differences Between Ac-dC and Bz-dC
| Feature | Ac-dC (Acetyl-dC) | Bz-dC (Benzoyl-dC) |
| Protecting Group | Acetyl | Benzoyl |
| Deprotection Profile | Ultramild / Ultrafast | Standard |
| Primary Application | Synthesis of highly modified or sensitive oligonucleotides | Routine, unmodified oligonucleotide synthesis |
| Key Advantage | Compatibility with mild and rapid deprotection reagents; avoids key side reactions | Robust, well-established chemistry |
| Key Disadvantage | Historically higher cost | Potential for side reactions with certain deprotection reagents; harsh deprotection conditions |
Performance Under the Microscope: A Data-Driven Comparison
The choice between Ac-dC and Bz-dC is primarily dictated by the deprotection strategy, which in turn is determined by the overall composition of the oligonucleotide.
Coupling Efficiency
Both Ac-dC and Bz-dC phosphoramidites exhibit high coupling efficiencies, typically in the range of 98-99.5%, under standard automated synthesis conditions.[2][3] For routine synthesis of unmodified oligonucleotides, the difference in coupling efficiency between the two is generally negligible and not a primary factor in their selection. The overall yield of full-length product is far more dependent on the efficiency of the synthesizer, the quality of all reagents, and the length of the oligonucleotide.[4][5]
Deprotection Kinetics and Conditions
This is where the two phosphoramidites diverge significantly. The acetyl group on Ac-dC is considerably more labile than the benzoyl group on Bz-dC. This allows for much faster and milder deprotection conditions.
| Deprotection Reagent | Conditions for Ac-dC | Conditions for Bz-dC | Rationale and Remarks |
| Ammonium Hydroxide | 2 hours at 55°C | 4-8 hours at 55°C (overnight at room temp is common) | Ac-dC allows for significantly reduced deprotection times with standard ammonium hydroxide. |
| AMA (Ammonium Hydroxide / 40% Methylamine 1:1) | 5-10 minutes at 65°C | Not Recommended | This "Ultrafast" deprotection method is a key advantage of using Ac-dC. Using Bz-dC with AMA leads to a significant side reaction.[6][7] |
| Potassium Carbonate (0.05M in Methanol) | 4 hours at Room Temperature | Not effective | This "Ultramild" condition is essential for oligonucleotides containing base-sensitive modifications like certain fluorescent dyes.[8] |
The Transamidation Side Reaction: A Critical Consideration for Bz-dC
The primary reason to choose Ac-dC over Bz-dC is to avoid the transamidation of the cytidine base when using amine-based deprotection reagents like methylamine (in AMA). The benzoyl group of Bz-dC can be displaced by methylamine, resulting in the formation of N4-methyl-dC, a stable and undesirable modification.[7] The acetyl group on Ac-dC, being much more labile, is hydrolyzed so rapidly that the competing transamidation reaction does not occur to any significant extent.[7][9]
This side reaction can result in a final product containing approximately 5% N4-methyl-dC when Bz-dC is deprotected with AMA.[7] This impurity can be difficult to separate from the desired product by standard chromatographic methods and can have downstream biological consequences.
Experimental Protocols
Protocol 1: Standard Automated Oligonucleotide Synthesis Cycle
This protocol outlines a typical cycle on an automated DNA synthesizer, applicable for the incorporation of both Ac-dC and Bz-dC phosphoramidites.
Materials:
-
Ac-dC or Bz-dC phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard DNA phosphoramidites (dA(Bz), dG(iBu), T)
-
Activator solution (e.g., 0.5 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A: Acetic Anhydride/THF/Pyridine; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (0.015 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile for washing
Methodology:
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution for 50-60 seconds. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The phosphoramidite (Ac-dC or Bz-dC) is co-delivered with the activator solution to the synthesis column. The reaction is allowed to proceed for 30-60 seconds. A molar excess of both phosphoramidite and activator is used to drive the reaction to completion.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions for 30 seconds. This prevents the formation of deletion sequences in subsequent cycles.[3]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizer solution for 45 seconds.
-
Washing: Each step is followed by extensive washing with anhydrous acetonitrile to remove excess reagents and by-products.
-
Repeat: The cycle is repeated until the desired sequence is assembled.
Caption: Automated phosphoramidite synthesis cycle.
Protocol 2: Deprotection Strategies
The choice of deprotection protocol is the most critical differentiator between workflows using Ac-dC and Bz-dC.
A. Standard Deprotection (for Bz-dC containing oligonucleotides):
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and heat at 55°C for 4-8 hours.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide using a vacuum concentrator.
B. Ultrafast AMA Deprotection (for Ac-dC containing oligonucleotides):
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Add 1 mL of freshly prepared AMA reagent to the solid support.
-
Seal the vial tightly and heat at 65°C for 10 minutes.[6]
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Dry the oligonucleotide using a vacuum concentrator.
Caption: Decision workflow for oligonucleotide deprotection.
Compatibility with Post-Synthesis Modifications
For many applications in diagnostics and therapeutics, oligonucleotides are conjugated to other molecules such as fluorescent dyes, biotin, or peptides. Many of these modifications are sensitive to the harsh conditions of standard deprotection (e.g., prolonged heating in ammonium hydroxide).
The use of Ac-dC, in conjunction with other labile protecting groups like Pac-dA and iPr-Pac-dG, enables "Ultramild" deprotection using reagents like potassium carbonate in methanol at room temperature.[8] This is crucial for preserving the integrity of sensitive dyes like TAMRA, Cy5, and HEX, which would be degraded by standard deprotection methods.[8][10] Therefore, for any synthesis involving base-labile modifications, Ac-dC is the superior, and often necessary, choice.
Conclusion and Recommendations
As a Senior Application Scientist, my recommendation is guided by the intended application and complexity of the oligonucleotide.
-
For routine, unmodified DNA oligonucleotides: Bz-dC remains a cost-effective and reliable choice. The standard deprotection protocols are well-established, and for many research applications, the robustness of the benzoyl group is advantageous.
-
For high-throughput synthesis: The "Ultrafast" AMA deprotection enabled by Ac-dC offers a significant workflow advantage, reducing deprotection times from hours to minutes. This can alleviate bottlenecks in large-scale production environments.[7]
-
For oligonucleotides with sensitive modifications (e.g., fluorescent dyes, complex conjugates): Ac-dC is the mandatory choice. Its compatibility with "Ultramild" deprotection conditions is essential for preserving the integrity of these delicate molecules and ensuring the functionality of the final product.
The selection of a dC phosphoramidite is not merely a technical detail; it is a strategic decision that impacts the entire workflow from synthesis to final application. By understanding the distinct chemical properties and performance characteristics of Ac-dC and Bz-dC, researchers can optimize their oligonucleotide synthesis for maximal purity, yield, and functional integrity.
References
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 26.1: Deprotection Guide. Retrieved from [Link]
-
Chemie Brunschwig AG. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). PROCEDURE FOR ULTRAMILD DEPROTECTION OF OLIGODEOXYNUCLEOTIDES. Retrieved from [Link]
- Reddy, M. P., et al. (1997). A new procedure for rapid deprotection of synthetic oligodeoxynucleotides. Nucleic Acids Research, 25(20), 4145–4148.
-
Glen Research. (n.d.). Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Report 27.1. Retrieved from [Link]
- U.S. Patent No. 5,518,651. (1996). Methods and reagents for cleaving and deprotecting oligonucleotides. Google Patents.
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. idtdna.com [idtdna.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. atdbio.com [atdbio.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
A Scientist's Guide: Unveiling the Advantages of Ac-dC Over Standard dC Phosphoramidite in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of phosphoramidite building blocks is a critical determinant of yield, purity, and compatibility with sensitive modifications. While the standard benzoyl-protected deoxycytidine (Bz-dC) has long been a staple, the advent of acetyl-protected deoxycytidine (Ac-dC) offers significant advantages, particularly in the context of modern, high-throughput synthesis and the preparation of modified oligonucleotides. This guide provides an in-depth comparison of Ac-dC and standard dC phosphoramidites, supported by experimental data and protocols, to empower you in making informed decisions for your specific research needs.
The Chemical Distinction: A Tale of Two Protecting Groups
At the heart of the comparison lies the difference in the exocyclic amine protecting group on the cytosine base. Standard dC phosphoramidite typically employs a benzoyl (Bz) group, while Ac-dC utilizes an acetyl (Ac) group. This seemingly subtle difference has profound implications for the deprotection step of oligonucleotide synthesis.
The benzoyl group is significantly more stable and requires harsh, prolonged treatment with concentrated ammonium hydroxide at elevated temperatures for its removal. In contrast, the acetyl group is more labile and can be cleaved under much milder and faster conditions. This key difference is the foundation of Ac-dC's advantages.
The Deprotection Dilemma: Speed and Purity
The most compelling reason to adopt Ac-dC lies in its compatibility with rapid deprotection protocols using a mixture of ammonium hydroxide and methylamine (AMA). This "UltraFAST" deprotection offers a dramatic reduction in processing time, a critical factor in high-throughput environments.
| Protecting Group | Deprotection Reagent | Temperature | Time | Reference |
| Bz-dC (Standard) | Ammonium Hydroxide | 55°C | 8-16 hours | [1] |
| Ac-dC | AMA (Ammonium Hydroxide/Methylamine) | 65°C | 5-10 minutes | [2][3] |
Table 1: Comparison of Deprotection Conditions
This accelerated deprotection is not merely a matter of convenience. For oligonucleotides containing base-labile modifications, such as certain fluorescent dyes or complex ligands, the prolonged exposure to harsh deprotection conditions required for Bz-dC can lead to degradation of these sensitive moieties. The milder and faster AMA deprotection with Ac-dC is often enabling for the successful synthesis of such modified oligonucleotides.[4][5]
The Specter of Side Reactions: Avoiding Transamination
A significant drawback of using standard Bz-dC with the rapid AMA deprotection reagent is the occurrence of a detrimental side reaction: transamination. The methylamine in the AMA solution can attack the benzoyl-protected cytosine, leading to the formation of N4-methyl-dC, a mutated base, in approximately 5% of the product.[3] This side product can be difficult to remove and compromises the fidelity of the synthesized oligonucleotide.
In stark contrast, Ac-dC is not susceptible to this transamination reaction under AMA treatment.[3] The acetyl group is cleaved cleanly and rapidly, ensuring the integrity of the cytosine base and resulting in a purer final product. This is a critical advantage for applications where sequence fidelity is paramount, such as in therapeutics and diagnostics.
Coupling Efficiency: A Level Playing Field
It is important to note that the choice between Ac-dC and Bz-dC does not significantly impact the coupling efficiency during the automated solid-phase synthesis cycle. Phosphoramidite chemistry is renowned for its high coupling efficiencies, typically exceeding 99% for standard bases.[6] Both Ac-dC and Bz-dC phosphoramidites are designed to perform optimally in modern DNA synthesizers, ensuring the efficient stepwise addition of nucleotides to the growing oligonucleotide chain. The primary differentiation and advantage of Ac-dC manifest during the post-synthesis deprotection phase.
Experimental Protocols
To provide a practical context, here are a standard protocol for oligonucleotide synthesis and a comparative deprotection protocol highlighting the advantages of Ac-dC.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for automated oligonucleotide synthesis on a solid support.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol 2: Comparative Deprotection of Oligonucleotides
This protocol compares the deprotection of oligonucleotides synthesized with either Bz-dC or Ac-dC.
A. Standard Deprotection (for Oligonucleotides containing Bz-dC):
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1 mL).
-
Seal the vial tightly and incubate at 55°C for 8-16 hours.[1]
-
Cool the vial to room temperature and transfer the supernatant to a new tube.
-
Evaporate the ammonium hydroxide to dryness.
-
Resuspend the oligonucleotide in an appropriate buffer for analysis or purification.
B. UltraFAST Deprotection (for Oligonucleotides containing Ac-dC):
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add AMA solution (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) (e.g., 1 mL).
-
Seal the vial tightly and incubate at 65°C for 10 minutes.[2][3]
-
Cool the vial to room temperature and transfer the supernatant to a new tube.
-
Evaporate the AMA solution to dryness.
-
Resuspend the oligonucleotide in an appropriate buffer for analysis or purification.
Protocol 3: HPLC Analysis of Oligonucleotide Purity
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of synthesized oligonucleotides.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the oligonucleotides.
-
Detection: UV absorbance at 260 nm.
-
Analysis: The chromatogram will show a major peak for the full-length product and smaller peaks for any impurities, such as truncated sequences or, in the case of Bz-dC with AMA deprotection, the N4-methyl-dC side product. The purity is calculated based on the relative area of the main peak.[7]
Visualizing the Chemistry
The following diagrams illustrate the chemical structures of Ac-dC and Bz-dC phosphoramidites and the mechanism of transamination that is avoided by using Ac-dC.
Caption: Chemical structures of Ac-dC and Bz-dC phosphoramidites.
Caption: Transamination of Bz-dC with methylamine and the desired hydrolysis of Ac-dC.
Conclusion and Recommendations
The selection of this compound over the standard Bz-dC offers clear and compelling advantages for modern oligonucleotide synthesis. The ability to employ rapid, mild deprotection protocols significantly reduces turnaround time and is crucial for the integrity of sensitive modifications. Furthermore, the prevention of the N4-methyl-dC side reaction when using AMA ensures higher fidelity and purity of the final product.
For researchers and drug development professionals aiming for high-throughput synthesis, working with modified oligonucleotides, or requiring the utmost sequence accuracy, this compound is the superior choice. While the upfront cost may be slightly higher in some cases, the benefits in terms of time savings, improved purity, and enhanced capabilities for synthesizing complex oligonucleotides provide a substantial return on investment. As the demand for high-quality synthetic nucleic acids continues to grow, the adoption of advanced reagents like Ac-dC is not just an advantage, but a necessity for cutting-edge research and development.
References
-
Glen Research. (n.d.). Ac-dC-CE Phosphoramidite. Retrieved from [Link]
- Timofeev, E. N., et al. (2025). Advanced method for oligonucleotide deprotection.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Timofeev, E. N., et al. (1996). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 24(16), 3142–3148.
-
Glen Research. (2014). Glen Report 26.1: AMA – Ubiquitous Reagent for Oligo Deprotection. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Glen Research. (2008). Glen Report 20.2: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Glen Research. (2013). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Ac-dC-CE Phosphoramidite. Retrieved from [Link]
- Agilent Technologies. (2021). Solutions for Oligonucleotide Analysis and Purification.
-
Wikipedia. (2023). Oligonucleotide synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
A Senior Application Scientist's Guide to the Validation of Ac-dC Incorporation into DNA
For researchers, scientists, and drug development professionals, the precise modification of oligonucleotides is a cornerstone of innovation. N4-acetyl-2'-deoxycytidine (Ac-dC), a modified nucleoside, is of growing interest for its role in epigenetic studies and as a tool for stabilizing DNA duplexes.[1][2] However, the successful synthesis of an Ac-dC-containing oligonucleotide is only the first step. Rigorous validation is paramount to ensure that the modification has been incorporated at the intended position and that the final product is of the highest purity for downstream applications.
This guide provides an in-depth comparison of the primary methodologies for validating Ac-dC incorporation, grounded in the principles of analytical chemistry and molecular biology. We will explore the causality behind experimental choices, present self-validating protocols, and offer insights to help you select the most appropriate strategy for your research needs.
The Critical Need for Validating Ac-dC Incorporation
Core Methodologies for Ac-dC Validation
The validation of Ac-dC incorporation primarily relies on techniques that can differentiate Ac-dC from the canonical 2'-deoxycytidine (dC) based on mass, charge, and chromatographic behavior. The two most powerful and widely adopted approaches are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is the definitive method for the unambiguous identification and quantification of modified nucleosides.[3] It offers unparalleled specificity and sensitivity by coupling the separation power of liquid chromatography with the precise mass-to-charge ratio analysis of mass spectrometry.
The Causality Behind the Workflow: The core principle involves enzymatically digesting the DNA down to its constituent nucleosides.[4] This mixture is then separated by LC, and the mass spectrometer identifies Ac-dC by its unique molecular weight and fragmentation pattern.
dot
Caption: LC-MS/MS workflow for Ac-dC validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Alternative
HPLC-UV is a widely accessible technique that separates molecules based on their interaction with a stationary phase.[5] While it lacks the specificity of mass spectrometry, it is an excellent tool for assessing the purity of a synthetic oligonucleotide and can be used to infer the presence of Ac-dC based on a shift in retention time compared to an unmodified oligonucleotide.
The Causality Behind the Workflow: An oligonucleotide containing Ac-dC will have slightly different hydrophobic properties than its unmodified counterpart, leading to a different elution time from a reverse-phase HPLC column. By comparing the chromatograms of the modified and an unmodified control sequence, successful incorporation can be verified. For more quantitative analysis, the DNA can be digested to nucleosides, and the Ac-dC peak can be identified and quantified against a standard curve.[4]
Comparative Analysis of Validation Techniques
Choosing the right validation method depends on the specific requirements of your experiment, available instrumentation, and desired level of certainty.
| Feature | LC-MS/MS | HPLC-UV (Oligonucleotide Level) | HPLC-UV (Nucleoside Level) |
| Primary Output | Mass-to-charge ratio & fragmentation | Retention time & peak purity | Retention time & peak area |
| Specificity | Very High (unambiguous identification) | Low to Medium (inferred) | Medium (requires standard) |
| Sensitivity | Very High (femtomole to attomole) | Medium (picomole to nanomole) | High (picomole) |
| Quantitative? | Yes (with isotopic standards) | No (qualitative assessment of purity) | Yes (with standard curve) |
| Sample Prep | Enzymatic Digestion Required | None (direct injection) | Enzymatic Digestion Required |
| Instrumentation | LC system + Mass Spectrometer | HPLC system + UV Detector | HPLC system + UV Detector |
| Key Advantage | Definitive structural confirmation.[6] | Fast, simple purity check. | Accessible quantitative method.[5] |
| Key Limitation | Requires specialized equipment/expertise. | Does not confirm identity of modification. | Potential for co-eluting species. |
Experimental Protocols
These protocols are designed as self-validating systems, incorporating necessary controls for trustworthy data interpretation.
Protocol 1: Absolute Validation and Quantification of Ac-dC by LC-MS/MS
This protocol provides definitive proof of Ac-dC incorporation by analyzing the nucleoside composition of the DNA.
1. Enzymatic Hydrolysis of DNA:
-
To 1-5 µg of purified oligonucleotide DNA, add 2 µL of 10X Nucleoside Digestion Mix Reaction Buffer (e.g., NEB #M0649) and 1 µL of Nucleoside Digestion Mix enzyme.[4]
-
Adjust the total volume to 20 µL with nuclease-free water.
-
Causality: This enzyme cocktail contains nucleases and phosphatases to efficiently break down the DNA backbone into individual nucleosides without degrading the modifications themselves.
-
Incubate at 37°C for 2-4 hours. For highly modified or complex structures, an overnight incubation may be beneficial.[4]
-
Control: Prepare a parallel digestion of an unmodified control oligonucleotide of the same sequence.
2. Sample Preparation for Mass Spectrometry:
-
Centrifuge the digest at high speed (e.g., 10,000 x g) for 5 minutes to pellet the enzymes.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
For absolute quantification, add an appropriate amount of a stable isotope-labeled Ac-dC internal standard.
-
Dilute the sample in the initial mobile phase (e.g., 99% Water/1% Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Analysis:
-
LC Separation: Use a C18 reverse-phase column. Elute the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid.[7]
-
MS Detection: Operate the mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[7]
- Monitor for dC: Precursor ion (m/z) -> Product ion (m/z)
- Monitor for Ac-dC: Precursor ion (m/z) -> Product ion (m/z)
-
Trustworthiness: The transition from the precursor (the intact nucleoside) to a specific product ion (typically the nucleobase after loss of the deoxyribose sugar) is a unique signature, confirming the identity of the molecule with high confidence.
4. Data Interpretation:
-
In the chromatogram, identify the peaks corresponding to dC and Ac-dC based on their specific mass transitions.
-
Confirm the successful incorporation by the presence of the Ac-dC peak in your test sample and its absence in the unmodified control.
-
Quantify the amount of Ac-dC relative to dC or using the internal standard.
dot
Sources
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 3. escholarship.org [escholarship.org]
- 4. neb.com [neb.com]
- 5. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Functional Assays for Ac-dC Modified Oligonucleotides
For researchers, scientists, and drug development professionals navigating the burgeoning field of epigenetics and oligonucleotide therapeutics, understanding the functional implications of nucleic acid modifications is paramount. N4-acetyl-2'-deoxycytidine (Ac-dC) is an emerging epigenetic modification with significant potential. This guide provides an in-depth comparison of key functional assays to characterize oligonucleotides containing Ac-dC, offering both the "how" and the "why" behind experimental choices to ensure scientific integrity and accelerate your research.
Introduction to N4-acetyl-2'-deoxycytidine (Ac-dC)
N4-acetyl-2'-deoxycytidine (Ac-dC) is a modified pyrimidine nucleoside, where an acetyl group is attached to the exocyclic amine of deoxycytidine.[1] While its role as a natural epigenetic mark is an area of active investigation, its inclusion in synthetic oligonucleotides offers a powerful tool to modulate their biological and biophysical properties. Understanding how this modification influences duplex stability, enzymatic recognition, and protein interactions is critical for its application in therapeutic and diagnostic contexts. This guide will compare and contrast essential functional assays to elucidate the impact of Ac-dC on oligonucleotide function.
Biophysical Characterization: Unveiling the Impact on Duplex Stability and Structure
The introduction of any modification into an oligonucleotide can alter its structural and thermodynamic properties. The following assays are fundamental for characterizing these changes.
Thermal Melting Analysis (Tm)
Scientific Rationale: Thermal melting analysis is a cornerstone technique for assessing the thermodynamic stability of a DNA duplex. The melting temperature (Tm) is defined as the temperature at which 50% of the DNA strands are in a double-helical state and 50% are in a random coil state.[2] A shift in Tm upon introduction of Ac-dC provides a direct measure of its effect on duplex stability.
Experimental Workflow:
Caption: Workflow for Thermal Melting (Tm) Analysis.
Detailed Protocol:
-
Oligonucleotide Preparation: Resuspend the Ac-dC modified oligonucleotide and its complementary strand, as well as the unmodified control and its complement, in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Concentration Determination: Accurately determine the concentration of each oligonucleotide solution using UV-Vis spectrophotometry at 260 nm.
-
Sample Preparation: Prepare samples containing equimolar concentrations (e.g., 2 µM) of the modified or unmodified oligonucleotide and its complementary strand in the melting buffer. Prepare a blank sample with only the melting buffer.
-
Annealing: Heat the samples to 95°C for 5 minutes and then allow them to cool slowly to room temperature to ensure proper duplex formation.
-
Tm Measurement: Place the samples in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[3][4]
-
Data Analysis: Plot the absorbance as a function of temperature to obtain a melting curve. The Tm is determined as the temperature corresponding to the maximum of the first derivative of this curve.[3]
Comparative Analysis:
| Feature | Unmodified Oligonucleotide | Ac-dC Modified Oligonucleotide | Other Common Modifications (e.g., 5-mC) |
| Expected Tm | Baseline Tm value. | Likely a slight decrease in Tm due to the disruption of the Watson-Crick hydrogen bond by the acetyl group. | 5-methylcytosine (5-mC) generally increases Tm due to enhanced base stacking. |
| Interpretation | Standard duplex stability. | The acetyl group may sterically hinder optimal base pairing, leading to reduced duplex stability. | Modifications in the major groove can enhance hydrophobic interactions and stabilize the duplex. |
Circular Dichroism (CD) Spectroscopy
Scientific Rationale: Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of macromolecules like DNA.[5][6] Different DNA conformations (e.g., B-form, A-form, Z-form) exhibit distinct CD spectra.[5] By comparing the CD spectrum of an Ac-dC modified oligonucleotide duplex to that of an unmodified duplex, one can infer if the modification induces any significant conformational changes.
Experimental Workflow:
Caption: Workflow for Circular Dichroism (CD) Spectroscopy.
Detailed Protocol:
-
Sample Preparation: Prepare annealed duplexes of the Ac-dC modified and unmodified control oligonucleotides as described for the Tm analysis, using a suitable CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
CD Measurement: Transfer the samples to a quartz cuvette with a defined path length (e.g., 1 cm). Acquire CD spectra over a wavelength range of, for example, 200-320 nm at a controlled temperature.
-
Data Processing: Subtract the buffer baseline spectrum from the sample spectra. Convert the raw data (ellipticity) to molar ellipticity for normalization.
-
Spectral Analysis: Compare the spectral features of the Ac-dC modified duplex with the unmodified control. A typical B-form DNA shows a positive peak around 275 nm and a negative peak around 245 nm.
Comparative Analysis:
| Feature | Unmodified Oligonucleotide | Ac-dC Modified Oligonucleotide |
| Expected CD Spectrum | Characteristic B-form DNA spectrum. | Minor changes in the spectrum are possible, but a significant shift from the B-form is unlikely unless the modification causes major structural distortion. |
| Interpretation | Standard B-form DNA conformation. | Subtle changes may indicate localized alterations in helical parameters. A major shift would suggest a more profound conformational change. |
Enzymatic Recognition and Processing
The presence of Ac-dC can influence the interaction of oligonucleotides with various enzymes that recognize and process DNA.
Restriction Enzyme Digestion Assay
Scientific Rationale: Restriction enzymes recognize and cleave specific DNA sequences.[7] The presence of a modification within or near the recognition site can inhibit or block this cleavage.[8] This assay provides a straightforward method to assess whether Ac-dC interferes with the activity of a specific restriction enzyme.
Experimental Workflow:
Caption: Workflow for Restriction Enzyme Digestion Assay.
Detailed Protocol:
-
Substrate Design: Design and synthesize short dsDNA substrates containing the recognition site for a chosen restriction enzyme, with and without an Ac-dC modification within or flanking the site.
-
Reaction Setup: In separate tubes, combine the DNA substrate (modified or unmodified), the restriction enzyme, and the appropriate reaction buffer as recommended by the manufacturer.[7] Include a no-enzyme control.
-
Incubation: Incubate the reactions at the enzyme's optimal temperature (typically 37°C) for a defined period (e.g., 1 hour).
-
Analysis: Stop the reaction and analyze the digestion products by agarose or polyacrylamide gel electrophoresis.
-
Interpretation: Compare the band patterns. Complete digestion of the unmodified substrate and partial or no digestion of the Ac-dC modified substrate indicates that the modification inhibits the enzyme's activity.
Comparative Analysis:
| Feature | Unmodified Oligonucleotide | Ac-dC Modified Oligonucleotide |
| Expected Digestion | Complete digestion into expected fragments. | Potential for partial or complete inhibition of digestion, depending on the enzyme and the position of the modification relative to the recognition site. |
| Interpretation | The enzyme recognizes and cleaves its canonical site. | The acetyl group may sterically hinder the enzyme's binding to the DNA or alter the local conformation of the recognition site, thus preventing cleavage. |
DNA Polymerase Incorporation Assay
Scientific Rationale: This assay determines if a DNA polymerase can recognize and incorporate an N4-acetyl-2'-deoxycytidine triphosphate (Ac-dCTP) into a growing DNA strand.[9][10] This is crucial for applications involving the enzymatic synthesis of Ac-dC modified DNA.
Experimental Workflow:
Caption: Workflow for DNA Polymerase Incorporation Assay.
Detailed Protocol:
-
Reaction Components: Prepare a reaction mixture containing a primer-template duplex, a DNA polymerase, a buffer, and a mix of dNTPs. In the test reaction, replace dCTP with Ac-dCTP.
-
Primer Labeling: The primer can be radiolabeled or fluorescently labeled for detection.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at its optimal temperature.
-
Analysis: Terminate the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis.
-
Interpretation: Compare the length of the products in the control and test reactions. The formation of a full-length product in the presence of Ac-dCTP indicates successful incorporation.
Comparative Analysis:
| Feature | dCTP (Control) | Ac-dCTP |
| Expected Incorporation | Efficient incorporation and synthesis of the full-length product. | Incorporation efficiency will depend on the specific DNA polymerase. Some polymerases may be more tolerant of the modified base than others. |
| Interpretation | The polymerase readily accepts the natural nucleotide. | Successful incorporation demonstrates the utility of Ac-dCTP for enzymatic synthesis of modified DNA. Stalling or truncated products would indicate poor acceptance by the polymerase. |
Protein-DNA Interactions
Ac-dC, as a potential epigenetic mark, may influence the binding of proteins that "read" these modifications.
Electrophoretic Mobility Shift Assay (EMSA)
Scientific Rationale: EMSA, or gel shift assay, is a widely used technique to study protein-DNA interactions.[11] It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[12] This assay can be used to determine if the presence of Ac-dC in an oligonucleotide affects the binding of a specific protein.
Experimental Workflow:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Detailed Protocol:
-
Probe Preparation: Synthesize and label short dsDNA probes containing the protein's binding site, with and without the Ac-dC modification. Labeling can be done with radioisotopes (e.g., ³²P) or fluorescent dyes.
-
Binding Reaction: Incubate the labeled probe with the purified protein of interest in a suitable binding buffer.[13]
-
Competition Assay (Optional): To demonstrate specificity, perform competition reactions by adding an excess of unlabeled "cold" probe (modified or unmodified) to the binding reaction.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at a low temperature to maintain the protein-DNA complexes.
-
Detection: Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging.
-
Interpretation: A "shifted" band represents the protein-DNA complex. A difference in the intensity of the shifted band between the Ac-dC modified and unmodified probes indicates that the modification affects protein binding.
Comparative Analysis:
| Feature | Unmodified Oligonucleotide | Ac-dC Modified Oligonucleotide |
| Expected Binding | Forms a protein-DNA complex, resulting in a shifted band. | Binding may be enhanced, reduced, or unaffected, depending on whether the acetyl group participates in favorable or unfavorable interactions with the protein. |
| Interpretation | Baseline protein binding affinity. | If Ac-dC is part of an epigenetic code, it may be specifically recognized by an "epigenetic reader" protein, leading to enhanced binding. Conversely, it could sterically hinder the binding of other proteins.[14] |
Cellular Assays: Assessing Functional Impact in a Biological Context
Ultimately, the functional consequences of Ac-dC modification must be evaluated in a cellular environment.
Cellular Uptake Studies
Scientific Rationale: For therapeutic oligonucleotides, efficient cellular uptake is a prerequisite for activity.[15] The physicochemical properties of an oligonucleotide, which can be altered by modifications like Ac-dC, can influence its ability to cross the cell membrane.
Experimental Workflow:
Caption: Workflow for Cellular Uptake Studies.
Detailed Protocol:
-
Oligonucleotide Labeling: Synthesize the Ac-dC modified and control oligonucleotides with a fluorescent label (e.g., FITC, Cy5).
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the fluorescently labeled oligonucleotides at various concentrations and for different time points.
-
Uptake Quantification: Harvest the cells, wash them to remove extracellular oligonucleotides, and analyze the fluorescence intensity of the cell population by flow cytometry.
-
Subcellular Localization: For a more detailed analysis, image the treated cells using fluorescence microscopy to determine the subcellular localization of the oligonucleotides.
Comparative Analysis:
| Feature | Unmodified Oligonucleotide | Ac-dC Modified Oligonucleotide |
| Expected Uptake | Baseline level of uptake, which is generally low for unmodified oligonucleotides. | The impact of the acetyl group on cellular uptake is not well-established and would need to be determined empirically. It could potentially increase lipophilicity and alter interactions with the cell membrane or uptake machinery. |
| Interpretation | Standard cellular penetration for a polyanionic molecule. | Any observed increase or decrease in uptake would be a critical parameter for the design of Ac-dC modified therapeutic oligonucleotides. |
Conclusion
The functional characterization of Ac-dC modified oligonucleotides requires a multi-faceted approach. The assays described in this guide provide a robust framework for a comprehensive comparison of their biophysical, biochemical, and cellular properties. By systematically evaluating duplex stability, enzymatic processing, protein interactions, and cellular behavior, researchers can gain a deeper understanding of the functional consequences of this intriguing modification. This knowledge is essential for harnessing the full potential of Ac-dC in the development of novel oligonucleotide-based therapeutics and research tools.
References
-
An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. JoVE. [Link]
-
The MBD–ACD DNA methylation reader complex recruits MICRORCHIDIA6 to regulate ribosomal RNA gene expression in Arabidopsis. PNAS. [Link]
-
An incorporation of modified dC Acyl nucleotides by a proofreading... ResearchGate. [Link]
-
How to Identify DNA Modifications and Select Suitable Restriction Enzymes for Digestion? ResearchGate. [Link]
-
Nucleic acid binding proteins affect the subcellular distribution of phosphorothioate antisense oligonucleotides. Nucleic Acids Research. [Link]
-
Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. [Link]
-
Vertical Ultrafiltration-Facilitated DNA Digestion for Rapid and Sensitive UHPLC-MS/MS Detection of DNA Modifications. ACS Publications. [Link]
-
Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology. PMC - NIH. [Link]
-
Theory of Circular Dichroism Webinar. YouTube. [Link]
-
Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Agilent. [Link]
-
Targeting Epigenetic Readers in Hematologic Malignancies: A Good BET? The Hematologist. [Link]
-
Cellular Uptake and Intracellular Trafficking of Oligonucleotides. PMC - PubMed Central. [Link]
-
An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. JoVE. [Link]
-
RESTRICTION DIGESTION OF DNA. SRM University. [Link]
-
DNA polymerase. Wikipedia. [Link]
-
Digestion of highly modified bacteriophage DNA by restriction endonucleases. PubMed. [Link]
-
Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application. ACS Omega. [Link]
-
Molecular Biology Protocol - Restriction Digest of Plasmid DNA. Addgene. [Link]
-
Electrophoresis Mobility Shift Assay. Bio-protocol. [Link]
-
2.4. Oligonucleotide Complexes Melting Analysis. Bio-protocol. [Link]
-
Characterization of DNA methylation reader proteins of Arabidopsis thaliana. bioRxiv. [Link]
-
Abundant ribonucleotide incorporation into DNA by yeast replicative polymerases. PNAS. [Link]
-
A mechanistic study on the cellular uptake, intracellular trafficking, and antisense gene regulation of bottlebrush polymer-conjugated oligonucleotides. RSC Publishing. [Link]
-
Transient Acute Neuronal Activation Response Caused by High Concentrations of Oligonucleotides in the Cerebral Spinal Fluid. bioRxiv. [Link]
-
The high binding affinity of phosphorothioate-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications. PNAS. [Link]
-
DNA Restriction Digestion Analysis. G-Biosciences. [Link]
-
Circular Dichroism. Chemistry LibreTexts. [Link]
-
Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides. Protocols.io. [Link]
-
Protocol for DNA Duplex Tm Measurements. [Link]
-
How DNA Polymerase Works. YouTube. [Link]
-
Virtual Special Issue: Epigenetics 2022. ACS Medicinal Chemistry Letters. [Link]
-
Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact. YouTube. [Link]
-
Polymerase synthesis of four-base DNA from two stable dimeric nucleotides. Nucleic Acids Research. [Link]
-
Analysis of Thermal Melting Curves. ResearchGate. [Link]
-
EMSA (Electrophoretic Mobility Shift Assay). [Link]
-
A Mechanistic Study on the Cellular Uptake, Intracellular Trafficking, and Antisense Gene Regulation of Bottlebrush Polymer-Conjugated Oligonucleotides. bioRxiv. [Link]
-
Circular dichroism (CD) spectroscopy. YouTube. [Link]
-
Identification of a Small-Molecule Ligand of the Epigenetic Reader Protein Spindlin1 via a Versatile Screening Platform. PubMed. [Link]
-
Enzyme-Responsive DNA Condensates. Journal of the American Chemical Society. [Link]
-
Influence of divalent cations on the conformation of phosphorothioate oligodeoxynucleotides: a circular dichroism study. PMC - PubMed Central. [Link]
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. [Link]
-
N4-Acetylcytidine. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. オリゴヌクレオチドの融解温度 [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 5. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. addgene.org [addgene.org]
- 8. Digestion of Methylated DNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. DNA polymerase - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Thermal Stability of N⁴-acetylcytosine (Ac-dC) Containing DNA Duplexes
For researchers and professionals in drug development and molecular diagnostics, the ability to modulate the stability of DNA duplexes is paramount. The melting temperature (Tₘ), the point at which 50% of a DNA duplex dissociates into single strands, is a critical parameter influencing the specificity and efficiency of hybridization-based technologies such as PCR, sequencing, and microarray analysis.[1][2] Chemical modifications to nucleobases offer a powerful tool for fine-tuning this stability. This guide provides an in-depth comparison of the thermal properties of DNA duplexes containing N⁴-acetylcytosine (Ac-dC), contrasting its performance with canonical DNA and other common cytosine modifications.
The Impact of Cytosine Modification on Duplex Stability
The thermal stability of a DNA duplex is primarily governed by hydrogen bonding between base pairs and base-stacking interactions between adjacent bases.[3] Modifications to the cytosine base can significantly alter these interactions. For instance, the addition of a methyl group at the C5 position (5-methylcytosine or 5mC) is known to stabilize the DNA helix, leading to an increase in its melting temperature.[4][5][6] Conversely, subsequent oxidation of 5mC to 5-hydroxymethylcytosine (5hmC) can revert this effect, leading to lower melting temperatures compared to its methylated counterpart.[4][6][7]
N⁴-acetylcytosine (Ac-dC) is a modification where an acetyl group is attached to the exocyclic amine of cytosine. While extensively studied in RNA as N⁴-acetylcytidine (ac4C), where it is known to dramatically enhance thermal stability, its effects within a DNA context are of significant interest for synthetic biology and therapeutic applications.[8][9]
Comparative Analysis of Thermal Stability (Tₘ)
The most direct way to assess the impact of a modification is by measuring the change in melting temperature (ΔTₘ) relative to an unmodified duplex of the same sequence. While direct, extensive Tₘ data for Ac-dC in DNA is emerging, the profound stabilizing effect of its RNA counterpart (ac4C) provides a strong predictive framework.
Studies on ac4C in RNA have shown a remarkable increase in duplex stability. For example, the incorporation of ac4C into an RNA hairpin structure was found to increase the Tₘ by +8.2 °C compared to the unmodified version.[8] This substantial stabilization is attributed to the acetyl group's influence on base stacking and local conformation. Below is a comparative summary of Tₘ changes induced by different cytosine modifications.
| Modification | Base Abbreviation | Typical Effect on Tₘ | Example ΔTₘ (°C) | Supporting Evidence |
| N⁴-acetylcytosine | Ac-dC | Strongly Stabilizing | +8.2 (in RNA hairpin)[8] | The acetyl group enhances base stacking interactions, rigidifying the duplex structure. |
| 5-methylcytosine | 5mC | Stabilizing | +0.6 to +1.2 per mod. | Increases duplex stability through favorable stacking and hydrophobic effects.[4][5][6] |
| 5-hydroxymethylcytosine | 5hmC | Destabilizing (vs. 5mC) | Lower Tₘ than 5mC | The hydroxyl group can disrupt local water structure and stacking, reducing the stability gained by methylation.[4][6] |
| Unmodified Cytosine | dC | Baseline | 0.0 | The standard reference for comparison. |
Mechanistic Insights: Why Ac-dC Enhances Stability
The significant stabilizing effect of the N⁴-acetyl group can be attributed to several key factors:
-
Enhanced Base Stacking: The acetyl moiety is thought to increase the surface area and polarizability of the nucleobase, promoting more favorable stacking interactions with adjacent bases. This is a dominant factor in the overall thermodynamic stability of a DNA duplex.[10]
-
Conformational Rigidity: The acetyl group can restrict the conformational freedom of the N-C bond, locking the base into a conformation that is optimal for Watson-Crick base pairing and helical structure. This pre-organization reduces the entropic penalty of duplex formation.
-
Altered Hydration: The modification can displace water molecules from the DNA grooves, an effect that is often entropically favorable and contributes to increased duplex stability.
The logical relationship between these modifications and their impact on duplex stability is visualized below.
Caption: Impact of cytosine modifications on DNA thermal stability.
Experimental Protocols for Thermal Stability Analysis
Accurate determination of Tₘ is crucial for comparing the effects of DNA modifications. The two most common and reliable methods are UV-Vis thermal denaturation and Circular Dichroism (CD) spectroscopy.
Protocol 1: UV-Vis Thermal Denaturation
This method relies on the hyperchromic effect: the observation that single-stranded DNA (ssDNA) absorbs more UV light at 260 nm than double-stranded DNA (dsDNA).[11] A plot of absorbance versus temperature yields a sigmoidal melting curve, the midpoint of which is the Tₘ.[11][12]
Workflow for UV-Vis Thermal Denaturation
Caption: Workflow for determining DNA Tₘ using UV-Vis spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Anneal equimolar amounts of the complementary DNA oligonucleotides to form the duplex. To do this, combine the strands in the desired melting buffer (e.g., 10 mM Sodium Cacodylate, 100 mM NaCl, 0.5 mM EDTA, pH 7.0), heat to 95 °C for 5 minutes, and allow to cool slowly to room temperature over several hours.[13]
-
Prepare the final sample for analysis by diluting the duplex to a final concentration of ~2 µM in the same melting buffer.[13] The buffer's salt concentration is critical, as cations shield the phosphate backbone's negative charges, stabilizing the duplex.[2]
-
-
Instrument Setup:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Set the instrument to monitor absorbance at 260 nm.
-
Program a temperature ramp, for example, from 20 °C to 95 °C with a controlled ramp rate. A slow rate (e.g., 0.5–1.0 °C/minute) is essential to ensure thermal equilibrium at each data point.[12][14]
-
-
Data Collection:
-
Place the cuvette containing the DNA sample in the spectrophotometer.
-
Initiate the temperature ramp and record the absorbance at regular temperature intervals (e.g., every 0.5 °C).
-
-
Data Analysis:
-
Plot the recorded absorbance at 260 nm (Y-axis) against temperature (X-axis) to generate the melting curve.
-
To precisely determine the Tₘ, calculate the first derivative of this curve (dA/dT). The peak of the first derivative plot corresponds to the melting temperature.[15]
-
Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, which is sensitive to the chiral structure of molecules.[16] The transition from a B-form DNA duplex to random coils produces a characteristic change in the CD spectrum, which can be monitored at a fixed wavelength (e.g., 222 nm or 275 nm) as a function of temperature to generate a melting curve.[17]
Step-by-Step Methodology:
-
Sample Preparation: Prepare the annealed DNA duplex in a suitable CD buffer (e.g., a low-salt phosphate buffer) as described in the UV-Vis protocol.
-
Instrument Setup:
-
Use a CD spectrometer with a temperature controller.
-
First, acquire full CD spectra of the duplex at temperatures below (e.g., 20 °C) and above (e.g., 95 °C) the expected Tₘ to identify the wavelength with the largest signal change.
-
Set the instrument to monitor the CD signal at this fixed wavelength.
-
-
Data Collection:
-
Program and initiate a temperature ramp (e.g., 20 °C to 95 °C at 1 °C/minute), recording the CD signal (in millidegrees) at each temperature point.
-
-
Data Analysis:
-
Plot the CD signal versus temperature. The resulting sigmoidal curve can be analyzed similarly to UV-melting data.[18] The Tₘ is the temperature at the midpoint of the transition. This method is particularly useful for confirming that the observed transition corresponds to a specific conformational change.[17]
-
Applications and Future Outlook
The ability of Ac-dC to significantly stabilize DNA duplexes opens new avenues for therapeutic and diagnostic applications:
-
Antisense Oligonucleotides: Enhanced thermal stability can increase the binding affinity and specificity of antisense drugs to their target mRNA, potentially improving their efficacy at lower concentrations.
-
PCR and Hybridization Probes: Probes and primers containing Ac-dC could be designed to bind more tightly to their targets, allowing for the use of higher, more stringent annealing temperatures in PCR. This can drastically reduce non-specific amplification and improve the accuracy of diagnostic assays.[19]
-
DNA Nanotechnology: The construction of complex DNA-based nanostructures relies on precise control over hybridization energies. Ac-dC provides a powerful tool to create exceptionally stable junctions and components for these structures.
References
-
Nucleic acid thermodynamics. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Kriaucionis, S., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research, 49(14), 7751–7766. Available from: [Link]
-
Kriaucionis, S., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. PubMed. Available from: [Link]
-
Li, J., et al. (2018). Effects of AC/DC Electric Fields on Stretching DNA Molecules. ResearchGate. Available from: [Link]
-
D'Ascenzo, L., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PubMed Central. Available from: [Link]
-
Berndt, C. (2015). Is there a standard protocol for Tm analysis using CD melting data?. ResearchGate. Available from: [Link]
-
SantaLucia, J. (2004). The Thermodynamics of DNA Structural Motifs. Annual Review of Biophysics and Biomolecular Structure, 33, 415-440. Available from: [Link]
-
Gray, D. M., & Tinoco, I. (1970). Circular dichroism and thermal melting of two small DNA restriction fragments of the same molecular weight. Biochemistry, 9(11), 2236-2241. Available from: [Link]
-
D'Ascenzo, L., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PubMed. Available from: [Link]
-
Müller, M., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research, 49(14), 7751–7766. Available from: [Link]
-
T-S, A., & Krishnan, R. (2006). Classification of DNA sequences based on thermal melting profiles. BMC Bioinformatics, 7, 187. Available from: [Link]
-
Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. Available from: [Link]
-
Kumar, N., et al. (2018). UV thermal denaturation profiles of DNA duplexes. ResearchGate. Available from: [Link]
-
Sugimoto, N., et al. (2002). Temperature dependence of thermodynamic properties for DNA/DNA and RNA/DNA duplex formation. The FEBS Journal, 269(11), 2801-2810. Available from: [Link]
-
Unknown. (n.d.). Protocol for DNA Duplex Tm Measurements. Course Hero. Available from: [Link]
-
NSERC PROMOTE McGill. (2021). Tutorial of Circular dichroism. YouTube. Available from: [Link]
-
Vlijm, R., et al. (2014). Effect of Temperature on the Intrinsic Flexibility of DNA and Its Interaction with Architectural Proteins. Biochemistry, 53(42), 6745–6754. Available from: [Link]
-
Vijayanathan, V., et al. (2002). MELTING TEMPERATURE (T m ) DATA FOR RNA-DNA AND DNA-DNA HELICES T m (°C) a. ResearchGate. Available from: [Link]
-
Mondal, M., et al. (2023). Investigation of the Stability of D5SIC-DNAM-Incorporated DNA duplex in Taq Polymerase Binary system. ChemRxiv. Available from: [Link]
-
Jascoinc. (2020). Circular Dichroism Spectroscopy - Acquiring Thermodynamic Data by Thermal Denaturation Analysis. YouTube. Available from: [Link]
-
Ngo, T. T. M., et al. (2016). Effect of Cytosine Modifications on DNA Flexibility and Nucleosome Mechanical Stability. Nature Communications, 7, 10813. Available from: [Link]
-
Mergny, J. L., & Lacroix, L. (2005). Thermal difference spectra: a specific signature for nucleic acid structures. Nucleic Acids Research, 33(16), e138. Available from: [Link]
-
Macgregor, R. B. (2016). Effect of Pressure on Thermal Stability of G-Quadruplex DNA and Double-Stranded DNA Structures. MDPI. Available from: [Link]
-
Alwan, W., & Rault, M. (2022). Fast Determination of Thermal Melt Temperature of Double-Stranded Nucleic Acids by UV-Vis Spectroscopy. Agilent Technologies, Inc.. Available from: [Link]
-
Müller, M., et al. (2021). Graphical summary of the effect of cytosine modifications on DNA double helix stability and metabolism. ResearchGate. Available from: [Link]
Sources
- 1. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Thermal difference spectra: a specific signature for nucleic acid structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.icr.ac.uk]
- 5. Cytosine base modifications regulate DNA duplex stability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding DNA Melting Analysis Using UV-Visible Spectroscopy - Behind the Bench [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. dasher.wustl.edu [dasher.wustl.edu]
A Senior Application Scientist's Guide to Monitoring Enzymatic Assays: A Comparative Analysis of Ac-dC and Fluorescent Nucleoside Analogs
For researchers, scientists, and drug development professionals delving into the intricate world of nucleic acid enzymology, the choice of assay methodology is paramount. The ability to accurately monitor the activity of enzymes such as DNA polymerases, helicases, and methyltransferases is fundamental to understanding their mechanisms and to the discovery of novel therapeutics. This guide provides an in-depth technical comparison of two distinct approaches for monitoring enzymatic activity on DNA substrates: the use of the non-fluorescent modified nucleoside, N4-acetyl-2'-deoxycytidine (Ac-dC), and the application of intrinsically fluorescent nucleoside analogs.
The Crossroads of Detection: Non-Fluorescent vs. Fluorescent Probes
The central challenge in designing an enzymatic assay for nucleic acid modifying enzymes is to generate a measurable signal that faithfully reports on the catalytic event. Historically, this was often achieved through the use of radioisotopes. However, safety concerns and the need for specialized handling have driven the development of alternative methods. Today, two prominent strategies involve the use of modified nucleosides: those that are non-fluorescent and require downstream analysis, and those that are inherently fluorescent, offering the potential for real-time monitoring.
N4-acetyl-2'-deoxycytidine (Ac-dC): A Tool for Endpoint Analysis
Ac-dC is a modified deoxycytidine that finds its primary application in the chemical synthesis of oligonucleotides. The acetyl group on the exocyclic amine of cytidine serves as a protecting group during the synthesis process. While not intrinsically fluorescent, oligonucleotides containing Ac-dC can be used as substrates in enzymatic assays. The activity of an enzyme on an Ac-dC-containing substrate is typically assessed through endpoint analysis. This involves stopping the reaction at specific time points and then separating and quantifying the product from the unreacted substrate.
Common endpoint analysis techniques include:
-
Gel Electrophoresis: This method separates DNA fragments based on size. For example, in a DNA polymerase assay, the extension of a primer can be visualized as a band shift on a polyacrylamide gel.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation of oligonucleotides, allowing for the quantification of substrate and product peaks.
-
Mass Spectrometry (MS): MS offers precise mass determination, enabling the unambiguous identification and quantification of modified DNA products.[1]
Fluorescent Nucleoside Analogs: Illuminating Enzymatic Activity in Real-Time
In contrast to the static, endpoint nature of assays with non-fluorescent analogs, fluorescent nucleoside analogs provide a dynamic window into enzyme activity. These molecules are designed to mimic the natural nucleosides while possessing intrinsic fluorescence. The key principle behind their use is that their fluorescence properties, such as intensity or emission wavelength, are sensitive to their local environment. Consequently, an enzymatic modification, such as incorporation into a growing DNA strand or a change in the surrounding DNA structure, can lead to a measurable change in the fluorescence signal.
Two prominent examples of fluorescent deoxycytidine analogs are:
-
Pyrrolo-dC (pyrrolo-2'-deoxycytidine): This analog exhibits fluorescence that is highly sensitive to its environment. Its fluorescence is often quenched when incorporated into a double-stranded DNA helix due to base stacking interactions.[2][3] Therefore, processes that alter the local DNA structure, such as strand separation by a helicase or the action of a base excision repair enzyme, can lead to a significant increase in fluorescence.[2]
-
tC (tricyclic cytosine): tC is a rigid, brightly fluorescent cytosine analog.[4][5][6] Unlike many other fluorescent base analogs, its quantum yield is not significantly quenched upon incorporation into double-stranded DNA.[7] This property makes it a valuable probe for fluorescence resonance energy transfer (FRET) studies and for monitoring conformational changes in DNA-protein complexes.
Comparative Performance: A Tale of Two Methodologies
The choice between using a non-fluorescent modified nucleoside like Ac-dC and a fluorescent analog is not merely a matter of preference but a critical experimental design decision with significant implications for the type and quality of data obtained.
| Feature | Assays with Ac-dC (Non-Fluorescent) | Assays with Fluorescent Analogs |
| Detection Principle | Endpoint analysis of product formation after stopping the reaction. | Real-time monitoring of fluorescence changes during the enzymatic reaction. |
| Data Output | Quantitative data at discrete time points. | Continuous kinetic data, allowing for the determination of initial reaction rates. |
| Throughput | Generally lower throughput due to the need for sample processing and analysis. | High-throughput screening (HTS) compatible due to the mix-and-read format. |
| Sensitivity | Dependent on the analytical method used (e.g., HPLC, MS can be very sensitive). | Often highly sensitive due to the low background of fluorescence assays.[8][9] |
| Instrumentation | Requires equipment for separation and detection (e.g., gel apparatus, HPLC, mass spectrometer). | Requires a fluorescence plate reader or spectrophotometer. |
| Potential for Artifacts | Less prone to interference from fluorescent compounds in the assay mixture. | Susceptible to interference from autofluorescence of assay components or test compounds.[10] |
| Information Gained | Provides information on the overall conversion of substrate to product. | Can provide detailed mechanistic insights into enzyme kinetics and dynamics. |
Experimental Workflows: A Visual Comparison
To further illustrate the practical differences between these two approaches, let's consider a hypothetical DNA polymerase assay.
Workflow for a DNA Polymerase Assay Using Ac-dC
Caption: Workflow for a DNA polymerase assay using a non-fluorescent modified nucleoside like Ac-dC.
Workflow for a Real-Time DNA Polymerase Assay Using a Fluorescent Analog
Caption: Workflow for a real-time DNA polymerase assay using a fluorescent nucleoside analog.
Detailed Experimental Protocols
To provide a practical understanding, below are representative protocols for each assay type.
Protocol 1: Endpoint DNA Polymerase Assay with a Modified Substrate
This protocol describes a general method for assessing the incorporation of a modified nucleotide, such as N4-acetyl-dCTP, by a DNA polymerase, followed by analysis using denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
DNA template (e.g., a 40-mer oligonucleotide)
-
Primer (e.g., a 20-mer oligonucleotide, 5'-labeled with a fluorescent dye like FAM for visualization)
-
DNA Polymerase (e.g., Taq DNA Polymerase)
-
10x Polymerase Reaction Buffer
-
dNTP mix (dATP, dGTP, dTTP)
-
N4-acetyl-dCTP
-
Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing Polyacrylamide Gel (e.g., 15%)
-
TBE Buffer
-
Fluorescence Gel Imager
Procedure:
-
Anneal Primer and Template: Mix the primer and template in a 1.25:1 molar ratio in 1x polymerase reaction buffer. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
Set up the Reaction: In a series of tubes, prepare the following reaction mixture on ice:
-
5 µL 10x Polymerase Reaction Buffer
-
5 µL annealed primer/template (1 µM)
-
5 µL dNTP mix (100 µM each of dATP, dGTP, dTTP)
-
5 µL N4-acetyl-dCTP (at desired concentration)
-
Water to a final volume of 49 µL
-
-
Initiate the Reaction: Add 1 µL of DNA Polymerase (e.g., 1 unit) to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 72°C for Taq).
-
Stop the Reaction: At different time points (e.g., 0, 2, 5, 10, 20 minutes), remove a tube from the incubator and add an equal volume of Stop Solution.
-
Denaturing PAGE: Heat the samples at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Electrophoresis: Run the gel in 1x TBE buffer until the desired separation is achieved.
-
Visualization and Quantification: Visualize the gel using a fluorescence imager. The unextended primer will appear as a lower band, and the extended product will be a higher band. Quantify the intensity of the bands to determine the percentage of product formation at each time point.
Protocol 2: Real-Time DNA Polymerase Assay with a Fluorescent Nucleoside Analog
This protocol describes a continuous assay for DNA polymerase activity using a primer/template system where the template contains a fluorescent nucleoside analog, such as pyrrolo-dC, at a position that will be read by the polymerase. The incorporation of the complementary nucleotide opposite pyrrolo-dC can lead to a change in its fluorescence.
Materials:
-
DNA template containing a pyrrolo-dC residue
-
Primer
-
DNA Polymerase (e.g., Klenow fragment exo-)
-
10x Polymerase Reaction Buffer
-
dNTPs (dATP, dGTP, dCTP, dTTP)
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence Plate Reader with temperature control and injector capabilities
Procedure:
-
Anneal Primer and Template: As described in Protocol 1.
-
Prepare the Reaction Plate: In each well of the microplate, add the following:
-
10 µL 10x Polymerase Reaction Buffer
-
10 µL annealed primer/template (100 nM final concentration)
-
10 µL dNTPs (at desired final concentration)
-
Water to a final volume of 90 µL
-
-
Equilibrate the Plate: Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired reaction temperature (e.g., 37°C).
-
Set up the Reader: Configure the plate reader to measure the fluorescence of pyrrolo-dC (Excitation: ~350 nm, Emission: ~460 nm) at regular intervals (e.g., every 30 seconds).
-
Initiate the Reaction: Using the plate reader's injector, add 10 µL of DNA Polymerase (at the desired final concentration) to each well to start the reaction.
-
Monitor Fluorescence: Record the fluorescence intensity over time for the duration of the experiment (e.g., 30-60 minutes).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The initial, linear phase of the reaction corresponds to the initial velocity. Calculate the slope of this linear phase to determine the initial reaction rate.
Senior Application Scientist's Perspective: Choosing the Right Tool for the Job
As a Senior Application Scientist, I advise researchers to select their assay methodology based on a careful consideration of their experimental goals, available resources, and the specific characteristics of the enzyme under investigation.
Choose Ac-dC and endpoint assays when:
-
You need to analyze the final product in detail. Methods like mass spectrometry can confirm the precise chemical nature of the product, which is crucial when studying the fidelity of polymerases with modified substrates.
-
You are working with complex biological mixtures. Endpoint assays that involve a separation step (like gel electrophoresis or HPLC) can be more robust in the presence of interfering substances that might affect fluorescence.
-
Real-time kinetics are not essential. If the primary goal is to determine the overall efficiency of a reaction or to screen for inhibitors in a low-throughput manner, endpoint assays can be sufficient.
Opt for fluorescent nucleoside analogs and real-time assays when:
-
You need to perform high-throughput screening (HTS) for enzyme inhibitors. The mix-and-read format of fluorescence assays is highly amenable to automation and the screening of large compound libraries.
-
Detailed kinetic and mechanistic studies are the primary goal. The ability to continuously monitor the reaction provides rich kinetic data, including initial rates, which are essential for determining kinetic parameters like Km and kcat.
-
You are studying dynamic processes. Fluorescent analogs are powerful tools for investigating conformational changes in enzymes and nucleic acids during the catalytic cycle.
It is also important to recognize the limitations of each approach. Endpoint assays can be laborious and may miss transient intermediates. Fluorescent assays can be susceptible to artifacts from compounds that are themselves fluorescent or that quench fluorescence.[10] Therefore, it is often good practice to validate hits from a high-throughput fluorescent screen using an orthogonal, endpoint assay.
References
-
A quantitative fluorescence-based steady-state assay of DNA polymerase. (n.d.). FEBS Letters. [Link]
-
Fluorescence-Based DNA Polymerase Assay | Request PDF. (2025, August 7). ResearchGate. [Link]
-
Pyrrolo-dC modified duplex DNA as a novel probe for the sensitive assay of base excision repair enzyme activity. (2017, December 15). Biosensors and Bioelectronics. [Link]
-
Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield. (n.d.). Nucleic Acids Research. [Link]
-
Glen Report 16.11: Pyrrolo-C - A Fluorescent Nucleoside Base Analogue That Codes Efficiently as C. (n.d.). Glen Research. [Link]
-
Bioluminescence vs. Fluorescence: Choosing the Right Assay for Your Experiment. (2025, April 24). Promega Connections. [Link]
-
DNA Methyltransferase Activity Assays: Advances and Challenges. (n.d.). Sensors. [Link]
-
A Continuous Assay Set to Screen and Characterize Novel Protein N-Acetyltransferases Unveils Rice General Control Non-repressible 5-Related N-Acetyltransferase2 Activity. (2022, February 22). International Journal of Molecular Sciences. [Link]
-
Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. (2016, March 5). Accounts of Chemical Research. [Link]
-
A Multiplexed Mass Spectrometry-Based Assay for Robust Quantification of Phosphosignaling in Response to DNA Damage. (n.d.). Molecular & Cellular Proteomics. [Link]
-
Bioluminescence vs. Fluorescence: Which should I choose to assay my compounds? (n.d.). Discover BMG LABTECH. [Link]
-
Characterization of the Helicase Activity and Substrate Specificity of Mycobacterium tuberculosis UvrD. (n.d.). Journal of Bacteriology. [Link]
-
Real-Time DNA Sequencing from Single Polymerase Molecules. (n.d.). Methods in Enzymology. [Link]
-
Detection of DNA Methyltransferase Activity via Fluorescence Resonance Energy Transfer and Exonuclease-Mediated Target Recycling. (n.d.). Molecules. [Link]
-
Recent progress on synthetic and protein-based genetically encoded sensors for fluorimetric Cu(I) recognition. (2022, April 11). Organic & Biomolecular Chemistry. [Link]
-
Comparison of colorimetric, fluorescent, and enzymatic amplification substrate systems in an enzyme immunoassay for detection of DNA-RNA hybrids. (n.d.). Journal of Clinical Microbiology. [Link]
-
Targeted genome editing with a DNA-dependent DNA polymerase and exogenous DNA-containing templates. (2023, September 14). Nature Biotechnology. [Link]
-
Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. (2023, May 22). Chemical Communications. [Link]
-
Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities. (n.d.). The Journal of Organic Chemistry. [Link]
-
Fluorescent Polymerase Chain Reaction Nanokit for the Detection of DNA Sequence in Single Living Cells. (2022, July 14). Analytical Chemistry. [Link]
-
Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. (n.d.). Molecules. [Link]
-
Pros & Cons of Fluorescence-Based Binding Assays. (2019, February 5). Nicoya Lifesciences. [Link]
-
What are the advantages and disadvantages of using fluorescence as an indicator of enzyme activity in an experiment? (2023, May 10). Quora. [Link]
-
Characterization and use of tricyclic fluorescent nucleic acid base analogues. (2017, November 30). Chalmers University of Technology. [Link]
-
DNA Polymerases for Whole Genome Amplification: Considerations and Future Directions. (n.d.). International Journal of Molecular Sciences. [Link]
-
Aptamer-Based Dual-Cascade Signal Amplification System Lights up G-Quadruplex Dimers for Ultrasensitive Detection of Domoic Acid. (n.d.). Biosensors. [Link]
-
Synthesis and polymerase activity of a fluorescent cytidine TNA triphosphate analogue. (2017, May 4). Nucleic Acids Research. [Link]
-
IN LABORATORY 4, THE ECORI METHYLATION SYSTEM is used to illustrate the sequence. (n.d.). DNALC. [Link]
-
Insights into the activation of the helicase Prp43 by biochemical studies and structural mass spectrometry. (n.d.). Nucleic Acids Research. [Link]
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2021, November 13). bioRxiv. [Link]
-
Multiplex qPCR Assay for Simultaneous Detection of Three PST-Producing Dinoflagellates in the East China Sea off Southern Korea. (n.d.). Toxins. [Link]
-
Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities. (2013, December 5). The Journal of Organic Chemistry. [Link]
-
Genetically-encodable Fluorescent Biosensors for Tracking Signaling Dynamics in Living Cells. (n.d.). Chemical Reviews. [Link]
-
(PDF) DNA Methyltransferase Assays. (2015, December 30). ResearchGate. [Link]
-
Comparison of bioluminescent kinase assays using substrate depletion and product formation. (n.d.). Assay and Drug Development Technologies. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). International Journal of Molecular Sciences. [Link]
-
Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay. (2025, June 4). Nature Communications. [Link]
-
What Is the Best Assay for Helicase Enzymes? Formats, Applications, and Drug Discovery Insights. (2025, October 16). BellBrook Labs. [Link]
-
Optimizing purification and activity assays of N-terminal methyltransferase complexes. (2024, March 6). STAR Protocols. [Link]
Sources
- 1. A Multiplexed Mass Spectrometry-Based Assay for Robust Quantification of Phosphosignaling in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo-dC modified duplex DNA as a novel probe for the sensitive assay of base excision repair enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and use of tricyclic fluorescent nucleic acid base analogues [research.chalmers.se]
- 6. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Comparison of colorimetric, fluorescent, and enzymatic amplification substrate systems in an enzyme immunoassay for detection of DNA-RNA hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stratech.co.uk [stratech.co.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Ac-dC Phosphoramidite
As specialists in oligonucleotide synthesis, we recognize that scientific advancement and laboratory safety are inextricably linked. Handling high-purity reagents like N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Ac-dC Phosphoramidite, CAS: 154110-40-4) is a routine yet critical task.[1] While some safety data sheets (SDS) may not classify this specific compound as hazardous under OSHA or GHS criteria, a deeper understanding of its physical nature and application context is essential for ensuring operator safety.[2][3] The toxicological properties of many specialized reagents are not exhaustively studied, demanding a proactive and cautious approach to handling.[3]
This guide provides a comprehensive framework for personal protective equipment and handling protocols, grounded in the principles of risk mitigation and procedural excellence. Our goal is to empower you, our scientific partners, with the knowledge to build a self-validating system of safety that protects both you and the integrity of your research.
Risk Profile Analysis: Beyond the Label
This compound is typically supplied as a fine, anhydrous white powder. The primary risks do not stem from high intrinsic toxicity of the compound itself, but from its physical form and its use in conjunction with other hazardous chemicals during oligonucleotide synthesis.[4]
Key Risk Factors:
-
Inhalation Hazard: As a fine powder, this compound can be easily aerosolized during handling (e.g., weighing, transferring), posing a risk of inhalation.
-
Moisture Sensitivity: Phosphoramidites are highly reactive to moisture. This reactivity is fundamental to their role in synthesis but also necessitates handling in a controlled, anhydrous environment to prevent degradation.[]
-
Associated Chemical Hazards: The true operational risk profile is a composite of the phosphoramidite and the reagents it is used with. The standard diluent is anhydrous acetonitrile, a flammable and toxic solvent. The overall synthesis cycle also involves flammable solvents and corrosive acids (e.g., trichloroacetic acid for deblocking).[6][7]
The Core Safety Protocol: A Multi-Layered Defense
Effective safety relies on a hierarchy of controls. While PPE is the final layer of defense, it is critical when engineering controls cannot eliminate all risks.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is worn, the workspace must be properly configured.
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosolized powder and solvent vapors, preventing operator exposure.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to handle potential fugitive emissions.[8]
Personal Protective Equipment (PPE) Specification
The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Nitrile gloves (single pair) | Lab coat | Not required |
| Weighing & Transfer (Solid) | Safety goggles | Nitrile gloves (double-gloved recommended) | Lab coat (cuffed sleeves) | Not required if in a fume hood. |
| Reconstitution (in Acetonitrile) | Safety goggles and/or face shield | Chemical-resistant nitrile gloves (double-gloved) | Lab coat (cuffed sleeves) | Not required if in a fume hood. |
| Synthesizer Operation | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
Causality Behind PPE Choices:
-
Eye Protection: Safety glasses with side shields are the minimum requirement to protect from minor splashes.[9] When handling the powder or reconstituting it, the risk of accidental splashes or aerosol contact is higher, necessitating the superior seal of safety goggles.
-
Hand Protection: Nitrile gloves provide excellent protection against acetonitrile and are recommended.[10] Double-gloving during weighing and reconstitution minimizes the risk of exposure if the outer glove is compromised. Always inspect gloves for tears before use and wash hands thoroughly after removal.[8]
-
Body Protection: A lab coat protects the skin and personal clothing from contamination. Non-woven fabrics can offer lower dust retention compared to standard cotton.[10]
Operational Workflow: Safe Handling from Vial to Synthesizer
This protocol details the critical steps of preparing the phosphoramidite for synthesis.
Step-by-Step Protocol for Weighing and Reconstitution
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Bring the sealed vial of this compound to room temperature (approx. 30 minutes) before opening to prevent condensation of atmospheric moisture, which would degrade the product.[3]
-
Gather all necessary equipment: spatulas, weigh paper/boat, the appropriate vial for the synthesizer, and a bottle of anhydrous acetonitrile equipped with a dispensing system.
-
-
Weighing:
-
Perform all weighing inside the fume hood.
-
Carefully open the vial. Avoid any sudden movements that could aerosolize the powder.
-
Using a clean, dry spatula, transfer the required amount of phosphoramidite to the weigh paper.
-
Promptly and securely recap the main stock vial.
-
-
Transfer and Reconstitution:
-
Carefully transfer the weighed powder into the designated synthesizer vial.
-
Dispense the required volume of anhydrous acetonitrile into the vial to achieve the target concentration.
-
Securely cap the synthesizer vial and swirl gently to dissolve the solid. The solution should be clear.
-
The reconstituted phosphoramidite solution is stable for 2-3 days when stored under dry conditions.[11]
-
-
Cleanup:
-
Fold the used weigh paper and any contaminated wipes and place them into a designated solid hazardous waste container within the fume hood.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent.
-
Workflow for Reagent Preparation
Caption: Workflow for weighing and reconstituting this compound.
Spill Management and Waste Disposal Plan
A comprehensive safety plan includes clear procedures for unexpected events and routine disposal.
Spill Response
-
Small Spill of Solid Powder (in fume hood):
-
Do NOT use a dry brush or towel, as this will increase aerosolization.
-
Gently cover the spill with a paper towel lightly dampened with water (or a compatible solvent).
-
Carefully scoop the material and paper towel into a designated hazardous waste bag or container.
-
Wipe the area clean with a damp cloth, placing the cloth in the waste container.
-
-
Spill of Reconstituted Solution (in fume hood):
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the absorbent material and place it in the hazardous waste container.
-
Clean the area with an appropriate solvent.
-
Waste Disposal Protocol
Chemical waste from oligonucleotide synthesis must be handled as hazardous waste.[12] Never dispose of phosphoramidites or associated solvents down the drain.[13]
-
Solid Waste: This includes empty phosphoramidite vials, used gloves, weigh papers, and contaminated absorbent materials.
-
Action: Collect in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: Solid Chemical Waste."
-
-
Liquid Waste (Unused Reagent): This refers to any leftover reconstituted this compound in acetonitrile.
-
Action: Dispose of in a designated "Non-Halogenated Organic Solvent Waste" container.
-
-
Synthesizer Effluent: The waste generated by the synthesizer is a complex mixture of acetonitrile, deblocking acids, capping reagents, and oxidizers.
-
Action: This waste must be collected in a dedicated, properly vented hazardous waste container connected directly to the synthesizer.[14]
-
Disposal Decision Pathway
Caption: Decision diagram for segregating this compound waste.
By adhering to these protocols, you build a robust safety culture that extends beyond mere compliance, ensuring the well-being of laboratory personnel and the continued success of your vital research.
References
- LGC Genomics Ltd. (2024).
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Cytidine BCE-phosphoramidite. Available at: [Link]
-
Carl Roth GmbH + Co. KG. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Cytidine BCE-phosphoramidite. Available at: [Link]
-
Glen Research. (n.d.). Ac-dC-CE Phosphoramidite. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
- Bioneer Corporation. (2012).
- Berry & Associates/ICON Isotopes/BioAutomation. (2020).
-
Princeton University Environmental Health and Safety. (2024). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Retrieved from [Link]
-
American Industrial Hygiene Association. (n.d.). Personal Protective Equipment for Engineered Nanoparticles | Fact Sheet. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
CRB. (n.d.). Best practices in oligonucleotide manufacturing. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers. Retrieved from [Link]
-
Advent Bio. (n.d.). N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite. Retrieved from [Link]
-
Federal Register. (2022). Screening Framework Guidance for Providers and Users of Synthetic Oligonucleotides. Retrieved from [Link]
-
SEQ-WELL. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link]
-
Glen Research. (2025). Glen Report 37-26 APPLICATION NOTE Greener Roads Ahead: Sustainable Advances in Solid-Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (n.d.). N4-Ac-N4-Et-dC-CE Phosphoramidite. Retrieved from [Link]
Sources
- 1. N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite | Advent Bio [adventbio.com]
- 2. carlroth.com [carlroth.com]
- 3. biosynth.com [biosynth.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 9. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 10. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 11. glenresearch.com [glenresearch.com]
- 12. us.bioneer.com [us.bioneer.com]
- 13. nems.nih.gov [nems.nih.gov]
- 14. crbgroup.com [crbgroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
